molecular formula C12H16N2O9 B15139986 Uridine 5-oxyacetic acid methyl ester

Uridine 5-oxyacetic acid methyl ester

カタログ番号: B15139986
分子量: 332.26 g/mol
InChIキー: WZRYXYRWFAPPBJ-DZNMIZDJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Uridine 5-oxyacetic acid methyl ester is a useful research compound. Its molecular formula is C12H16N2O9 and its molecular weight is 332.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H16N2O9

分子量

332.26 g/mol

IUPAC名

methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate

InChI

InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8?,9+,11-/m1/s1

InChIキー

WZRYXYRWFAPPBJ-DZNMIZDJSA-N

異性体SMILES

COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

正規SMILES

COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biological Role of Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Uridine (B1682114) 5'-oxyacetic acid methyl ester, abbreviated as mcmo⁵U, is a post-transcriptionally modified nucleoside found predominantly in the wobble position (position 34) of the anticodon of specific transfer RNAs (tRNAs), particularly in Gram-negative bacteria like Escherichia coli and Salmonella typhimurium.[1][2] Its primary biological role is to expand the decoding capacity of tRNA during protein synthesis, allowing a single tRNA species to recognize multiple, and sometimes all four, codons within a codon family box. This guide provides a comprehensive overview of the chemical nature, biological function, biosynthesis, and experimental analysis of mcmo⁵U, tailored for researchers in molecular biology, drug development, and related scientific fields.

Introduction to Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U)

Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a derivative of the pyrimidine (B1678525) nucleoside uridine. Chemically, it is characterized by a methyl ester group attached to a uridine-5-oxyacetic acid backbone.[1] This modification is installed post-transcriptionally onto the uridine located at the first position of the tRNA anticodon, also known as the wobble position.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₆N₂O₉[1]

  • Molecular Weight: 332.26 g/mol [1]

  • IUPAC Name: methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate[1]

This modification is a hallmark of certain tRNAs in Gram-negative bacteria, where it plays a crucial role in the efficiency and fidelity of translation.[2][3]

Core Biological Function: Expansion of Wobble Decoding in tRNA

The central biological role of mcmo⁵U is to modulate the codon-anticodon interaction at the ribosome, thereby expanding the wobble pairing capabilities of tRNA.

The Wobble Hypothesis and its Limitations

As proposed by Francis Crick, the "wobble hypothesis" states that the base pairing between the third codon base and the first anticodon base does not follow strict Watson-Crick rules.[2][4] An unmodified uridine (U) at the wobble position (U34) can pair with adenosine (B11128) (A) and guanosine (B1672433) (G) in the mRNA codon.[4] However, it cannot efficiently pair with pyrimidines (U or C).[5] This limitation necessitates the presence of multiple tRNA isoacceptors to read a full four-codon family box.

The Role of mcmo⁵U in Expanding Codon Recognition

The presence of the 5-oxyacetic acid methyl ester moiety at position 5 of the uridine base alters its stereochemical properties.[2] This modification allows the uridine to form stable base pairs not only with A and G but also with U and, in some contexts, even C at the third codon position.[2][5] The methyl ester group is thought to enhance this decoding efficiency compared to its non-esterified precursor, uridine-5-oxyacetic acid (cmo⁵U).[1]

This expanded wobble capability means that a single tRNA containing mcmo⁵U can decode all four codons in certain family boxes (e.g., for proline, alanine, and valine in Salmonella enterica), increasing the efficiency of the translational machinery.[2][5][6] For instance, tRNAPro containing cmo⁵U at the wobble position has been shown to read all four proline codons (CCU, CCC, CCA, and CCG) in vivo.[2]

G cluster_mRNA mRNA Codon cluster_tRNA tRNA Anticodon cluster_pairing Expanded Pairing Rules for mcmo⁵U codon 5' N N N 3' anticodon 3' N' N' mcmo⁵U 5' codon:f3->anticodon:f3 Wobble Pairing mcmo5U mcmo⁵U at anticodon position 34 can pair with: bases A, G, U, and sometimes C at codon position 3

Caption: Expanded wobble pairing mediated by mcmo⁵U.

Biosynthesis of mcmo⁵U

The biosynthesis of mcmo⁵U is a multi-step enzymatic pathway that modifies a uridine residue already incorporated into a tRNA molecule. The proposed pathway involves several key enzymes and intermediates.[2][5][7]

  • Hydroxylation: The process begins with the hydroxylation of Uridine (U) at position 34 to form 5-hydroxyuridine (B57132) (ho⁵U).[7]

  • Carboxymethylation: In Gram-negative bacteria, the enzyme CmoB converts ho⁵U to uridine-5-oxyacetic acid (cmo⁵U).[7] This step utilizes carboxy-S-adenosyl-L-methionine (cxSAM) as the carboxymethyl donor, which is synthesized by the CmoA enzyme.[7]

  • Methylation: The final step is the methylation of the carboxyl group of cmo⁵U to form mcmo⁵U. This reaction is catalyzed by the SAM-dependent methyltransferase CmoM.[7]

G U34 Uridine-34 in tRNA ho5U 5-hydroxyuridine (ho⁵U) U34->ho5U Hydroxylation enzyme1 TrhO / TrhP cmo5U Uridine-5-oxyacetic acid (cmo⁵U) ho5U->cmo5U Carboxymethylation enzyme2 CmoB mcmo5U Uridine-5-oxyacetic acid methyl ester (mcmo⁵U) cmo5U->mcmo5U Methylation enzyme3 CmoM

Caption: Biosynthetic pathway of mcmo⁵U in tRNA.

Quantitative Data Summary

The following table summarizes quantitative data related to Uridine 5'-oxyacetic acid and its derivatives from the cited literature.

CompoundParameterValueCell Line / SystemSource
Uridine 5-oxyacetic acidIC₅₀12 µMLeukemia cells[1]
2',3'-O-isopropylidene-5-hydroxyuridine to intermediateReaction Yield48%Two-Step Synthesis (Malkiewicz et al.)[1]
Intermediate to Uridine 5'-oxyacetic acid methyl esterReaction Yield83%Two-Step Synthesis (Malkiewicz et al.)[1]
Steglich esterification for ¹⁵N₂-Labeled SynthesisReaction Yield65-70%Isotope Labeling Synthesis[1]

Experimental Protocols

Analysis of in vivo Codon Reading Efficiency

This methodology is used to determine the functional consequence of the cmo⁵U modification on tRNA decoding capabilities in vivo.

Objective: To assess the ability of a tRNA containing a modified or hypomodified wobble uridine to read specific codons.[5]

Methodology:

  • Strain Construction: Salmonella enterica strains are genetically engineered to lack specific tRNA genes. For example, to test tRNAPro, strains are created that only possess the tRNAProcmo5UGG gene, while other proline-specific tRNA genes are deleted.[2][5]

  • Introduction of Mutations: Null mutations (e.g., cmoA or cmoB) are introduced into these strains. A cmoB mutation leads to the accumulation of 5-hydroxyuridine (ho⁵U) instead of cmo⁵U in the tRNA.[2]

  • Phenotypic Analysis: The growth rates and viability of these mutant strains are monitored. A reduced growth rate or lack of viability suggests an inefficient reading of one or more codons in the family box by the hypomodified tRNA.[5]

  • A-site Selection Rate Monitoring: To directly measure decoding efficiency, in vivo A-site selection rates at the ribosome are monitored for specific codons (e.g., CCU, CCC, GCU). This provides a quantitative measure of how the modification affects the speed and efficiency of translation for each codon.[6]

Synthesis of ¹⁵N₂-Labeled Uridine 5-Oxyacetic Acid Methyl Ester

This protocol describes a chemical synthesis method for producing an isotopically labeled version of the compound for use in structural studies like NMR spectroscopy.[1]

Objective: To synthesize ¹⁵N₂-labeled mcmo⁵U for detailed biophysical analysis.

Methodology:

  • 5-Hydroxylation: The starting material, ¹⁵N₂-uridine, is treated with iodine monochloride (ICl) to introduce a hydroxyl group at the 5-position of the uracil (B121893) ring.[1]

  • Protection of Ribose: The hydroxyl groups on the ribose sugar are protected using silyl (B83357) protecting groups to prevent unwanted side reactions.

  • Esterification: A Steglich esterification is performed using methyl oxyacetate, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (B28879) (DMAP). This step couples the methyl oxyacetate to the 5-hydroxyl group, achieving yields of 65–70%.[1]

  • Deprotection: The silyl protecting groups are removed under acidic conditions.

  • Purification: The final product is purified using reverse-phase High-Performance Liquid Chromatography (HPLC).[1]

G Start ¹⁵N₂-Uridine Step1 5-Hydroxylation (Iodine Monochloride) Start->Step1 Step2 Ribose Protection (Silyl Groups) Step1->Step2 Step3 Steglich Esterification (Methyl Oxyacetate) Step2->Step3 Step4 Deprotection (Acidic Conditions) Step3->Step4 Step5 Purification (Reverse-Phase HPLC) Step4->Step5 End ¹⁵N₂-Labeled mcmo⁵U Step5->End

Caption: Workflow for the synthesis of ¹⁵N₂-labeled mcmo⁵U.

Other Reported Biological Activities

While the primary role of mcmo⁵U is in translation, its unesterified precursor and related analogues have been investigated for other bioactivities.

Antitumor Research: Uridine 5'-oxyacetic acid, the hydrolyzed form of mcmo⁵U, has been shown to inhibit DNA polymerase α in leukemia cells with an IC₅₀ of 12 µM.[1] As a purine (B94841) nucleoside analogue, it is suggested that it may function by inhibiting DNA synthesis and inducing apoptosis, which are mechanisms common to this class of compounds in targeting indolent lymphoid malignancies.[1][8][9] The methyl ester form can be considered a prodrug design that may enhance cellular uptake.[1]

Conclusion

Uridine 5'-oxyacetic acid methyl ester is a sophisticated, post-transcriptional tRNA modification with a clearly defined biological role in expanding the decoding capacity of the translational apparatus in Gram-negative bacteria. By enabling a single tRNA to recognize a broader range of codons, mcmo⁵U enhances the efficiency of protein synthesis. Its complex biosynthetic pathway and significant impact on translation make it a subject of interest for understanding the fundamental principles of molecular biology and for potential applications in antimicrobial research. Further investigation into its related analogues continues to reveal potential therapeutic applications in areas such as oncology.

References

Discovery and Characterization of Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) in Transfer RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, biosynthesis, and function of the modified nucleoside, Uridine (B1682114) 5'-oxyacetic acid methyl ester (mcmo⁵U), found at the wobble position of transfer RNA (tRNA). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate world of post-transcriptional RNA modifications.

Introduction

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as adaptors that translate the genetic code into the amino acid sequence of proteins.[1][2] To ensure the fidelity and efficiency of this process, tRNAs undergo extensive post-transcriptional modification.[1] One such modification is the hypermodification of uridine at the wobble position (position 34) of the anticodon loop. In Gram-negative bacteria like Escherichia coli and Salmonella enterica, certain tRNAs contain Uridine 5'-oxyacetic acid (cmo⁵U) or its methyl ester, Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U).[3][4] These modifications play a crucial role in expanding the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons.[5][6]

The discovery of mcmo⁵U is intrinsically linked to the study of cmo⁵U and its biosynthetic precursors. Early research identified a "V nucleoside," which was later characterized as cmo⁵U.[3] Subsequent studies revealed that in specific tRNAs, cmo⁵U is further methylated to form mcmo⁵U.[4] This guide will delve into the key experiments and data that led to the characterization of this complex modified nucleoside.

Biosynthesis of Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U)

The biosynthesis of mcmo⁵U is a multi-step enzymatic pathway that begins with a standard uridine residue at position 34 of the tRNA. The pathway involves a series of intermediate modifications, and the key enzymes responsible for these transformations have been identified.

The proposed biosynthetic pathway is as follows:

Uridine (U) → 5-hydroxyuridine (B57132) (ho⁵U) → 5-methoxyuridine (B57755) (mo⁵U) → Uridine 5'-oxyacetic acid (cmo⁵U) → Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U)

In Gram-negative bacteria, the pathway to cmo⁵U involves the enzymes CmoA and CmoB.[3] The final methylation step to form mcmo⁵U is catalyzed by the enzyme CmoM.[4]

Biosynthesis_of_mcmo5U cluster_gram_negative Gram-negative bacteria U Uridine (U) ho5U 5-hydroxyuridine (ho⁵U) U->ho5U ? mo5U 5-methoxyuridine (mo⁵U) ho5U->mo5U CmoB cmo5U Uridine 5'-oxyacetic acid (cmo⁵U) mo5U->cmo5U CmoA mcmo5U Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) cmo5U->mcmo5U CmoM (SAM)

Caption: Biosynthetic pathway of mcmo⁵U in Gram-negative bacteria.

Experimental Data

The identification of mcmo⁵U and its precursors has been heavily reliant on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry. The analysis of nucleosides from tRNA digests of wild-type and mutant bacterial strains has been instrumental in elucidating the biosynthetic pathway.

Table 1: Relative Abundance of Uridine Derivatives in tRNA of S. enterica Strains

StrainGenotypecmo⁵Uho⁵Umo⁵U
Wild-typecmoA⁺ cmoB⁺+++--
Mutant 1cmoA1-+++
Mutant 2cmoB2-+++-

Data adapted from Näsvall et al.[3] The number of '+' symbols indicates the relative abundance of the nucleoside, while '-' indicates its absence.

Table 2: LC-MS/MS Parameters for the Identification of Modified Uridines

NucleosidePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
cmo⁵U319.07187.0515
mcmo⁵U333.09201.0615
ho⁵U261.06129.0412
mo⁵U275.08143.0612

This table presents hypothetical but representative mass spectrometry parameters for the identification of these nucleosides.

Experimental Protocols

The following protocols are generalized summaries of the methodologies typically employed in the study of tRNA modifications.

4.1. Isolation of Total tRNA

  • Cell Culture and Harvest: Grow bacterial cells to the mid-logarithmic phase in an appropriate growth medium. Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, MgCl₂, and lysozyme) and incubate to disrupt the cell wall.

  • Phenol-Chloroform Extraction: Perform sequential extractions with phenol (B47542) and chloroform (B151607) to remove proteins and lipids.

  • Ethanol (B145695) Precipitation: Precipitate the total RNA from the aqueous phase by adding ethanol and salt (e.g., sodium acetate).

  • DEAE-Cellulose Chromatography: Resuspend the RNA pellet and apply it to a DEAE-cellulose column. Elute the tRNA fraction with a high-salt buffer.

  • Ethanol Precipitation: Precipitate the purified tRNA and resuspend it in nuclease-free water.

4.2. Enzymatic Digestion of tRNA to Nucleosides

  • Enzyme Mix: Prepare a digestion cocktail containing nuclease P1 and bacterial alkaline phosphatase in a suitable buffer.

  • Digestion: Add the purified tRNA to the enzyme mix and incubate at 37°C for 2-4 hours. The nuclease P1 cleaves the phosphodiester bonds, and the alkaline phosphatase removes the phosphate (B84403) groups to yield nucleosides.

  • Enzyme Inactivation: Inactivate the enzymes by heating or by adding a denaturing agent.

4.3. HPLC Analysis of Nucleosides

  • Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Injection and Separation: Inject the digested nucleoside sample onto the column. The nucleosides will separate based on their hydrophobicity.

  • Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 254 nm or 290 nm).[3] Identify and quantify the peaks by comparing their retention times and areas to known standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation A Bacterial Cell Culture B tRNA Isolation A->B C Enzymatic Digestion to Nucleosides B->C D HPLC Separation C->D E UV Detection D->E F Mass Spectrometry (MS) D->F G Identification of Modified Nucleosides E->G F->G H Quantification G->H

References

An In-depth Technical Guide to the Biosynthesis of Uridine 5'-Oxyacetic Acid Methyl Ester in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of uridine (B1682114) 5'-oxyacetic acid methyl ester (mcmo⁵U), a modified nucleoside found at the wobble position of transfer RNA (tRNA) in many Gram-negative bacteria. This modification plays a crucial role in expanding the decoding capacity of tRNA during protein synthesis. This document details the multi-enzyme pathway, presents available quantitative data, outlines experimental protocols for studying the involved enzymes, and provides visual representations of the key processes.

Introduction

Post-transcriptional modifications of tRNA are essential for maintaining translational fidelity and efficiency. In Gram-negative bacteria, the uridine at the wobble position (U34) of certain tRNAs undergoes a series of modifications to form 5-carboxymethoxyuridine (cmo⁵U) and its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo⁵U).[1][2] These modifications are critical for the accurate decoding of codons that would otherwise be misread, thereby ensuring the synthesis of functional proteins.[1][3] The biosynthetic pathway to mcmo⁵U is a complex, multi-step process involving a cascade of enzymatic reactions. Understanding this pathway is of significant interest for basic research in nucleic acid biochemistry and translation, and it may present novel targets for the development of antimicrobial agents.

The Biosynthetic Pathway of mcmo⁵U

The biosynthesis of mcmo⁵U in Gram-negative bacteria, such as Escherichia coli, is a five-step enzymatic pathway that begins with a uridine residue already incorporated into a tRNA molecule. The pathway can be divided into three main stages: hydroxylation of uridine, carboxymethylation, and subsequent methylation.

Step 1: Hydroxylation of Uridine (U) to 5-hydroxyuridine (B57132) (ho⁵U)

The initial step is the hydroxylation of the C5 position of the uridine base at the wobble position (U34) of the tRNA to form 5-hydroxyuridine (ho⁵U).[4][5] This reaction is catalyzed by one of two enzymes, TrhP or TrhO, which provide redundant pathways for this modification.[4][5]

  • TrhP (YegQ): A peptidase U32 family protein that catalyzes the prephenate-dependent formation of ho⁵U.[4][5]

  • TrhO (YceA): A rhodanese family protein that facilitates the oxygen-dependent formation of ho⁵U.[4][5]

Step 2 & 3: Synthesis of Carboxy-S-adenosyl-L-methionine (Cx-SAM) and Carboxymethylation of ho⁵U to cmo⁵U

The subsequent carboxymethylation of ho⁵U is a two-enzyme process involving CmoA and CmoB.

  • CmoA: This enzyme, a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily, synthesizes the unique carboxymethyl donor, carboxy-S-adenosyl-L-methionine (Cx-SAM).[4][6] CmoA utilizes SAM and prephenate as substrates in this novel reaction.[6]

  • CmoB: This enzyme acts as a carboxymethyltransferase, utilizing the Cx-SAM synthesized by CmoA to transfer a carboxymethyl group to the 5-hydroxyl group of ho⁵U, resulting in the formation of 5-carboxymethoxyuridine (cmo⁵U).[6][7]

Step 4: Methylation of cmo⁵U to mcmo⁵U

The final step in the pathway is the methylation of the carboxyl group of cmo⁵U to yield uridine 5'-oxyacetic acid methyl ester (mcmo⁵U).

  • CmoM: This SAM-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the carboxyl group of cmo⁵U, completing the biosynthesis of mcmo⁵U.[1][2]

Biosynthesis_Pathway cluster_tRNA Within tRNA cluster_cofactors Cofactor Synthesis U Uridine (U34) ho5U 5-hydroxyuridine (ho⁵U) U->ho5U TrhP (Prephenate) or TrhO (O2) cmo5U 5-carboxymethoxyuridine (cmo⁵U) ho5U->cmo5U CmoB mcmo5U Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) cmo5U->mcmo5U CmoM SAM_prephenate SAM + Prephenate Cx_SAM Cx-SAM SAM_prephenate->Cx_SAM CmoA Cx_SAM->cmo5U SAM SAM SAM->mcmo5U

Figure 1: Biosynthetic pathway of mcmo⁵U in Gram-negative bacteria.

Quantitative Data

A comprehensive understanding of the mcmo⁵U biosynthetic pathway requires detailed kinetic analysis of each participating enzyme. However, at present, a complete set of kinetic parameters for all enzymes in this pathway is not available in the published literature. The following tables summarize the currently known quantitative data.

Table 1: Kinetic Parameters of mcmo⁵U Biosynthesis Enzymes

EnzymeOrganismSubstrate(s)Kmkcatkcat/KmReference
TrhPEscherichia colitRNA, PrephenateData not availableData not availableData not available
TrhOEscherichia colitRNA, O₂Data not availableData not availableData not available
CmoAEscherichia coliSAM, PrephenateData not availableData not availableData not available
CmoBEscherichia coliCx-SAM, ho⁵U-tRNAData not availableData not availableData not available
CmoMEscherichia coliSAM, cmo⁵U-tRNAData not availableData not availableData not available

Note: The lack of available data highlights an area for future research to fully characterize the efficiency and regulation of this important tRNA modification pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the mcmo⁵U biosynthetic pathway. These protocols are based on established methods for similar enzyme systems and should be optimized for the specific enzymes and conditions.

Recombinant Expression and Purification of Pathway Enzymes

A generic protocol for the expression and purification of His-tagged TrhP, TrhO, CmoA, CmoB, and CmoM from E. coli is provided below.

Protein_Purification_Workflow start Transformation of E. coli with Expression Vector culture Overnight Culture start->culture induction Induction of Protein Expression (e.g., with IPTG) culture->induction harvest Cell Harvest by Centrifugation induction->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarification of Lysate by Centrifugation lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chrom elution Elution of His-tagged Protein affinity_chrom->elution dialysis Dialysis and Concentration elution->dialysis end Purified Enzyme dialysis->end

Figure 2: General workflow for recombinant protein expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series) containing the gene of interest

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, protease inhibitors)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography resin

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Transform the expression plasmid into a suitable E. coli strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer.

  • Concentrate the protein and store at -80°C.

In Vitro Enzyme Activity Assays

4.2.1. TrhP/TrhO Hydroxylase Assay

This assay measures the formation of ho⁵U-tRNA by mass spectrometry.

Materials:

  • Purified TrhP or TrhO

  • In vitro transcribed tRNA substrate

  • Reaction buffer (specific to the enzyme, to be optimized)

  • Prephenate (for TrhP)

  • RNase T1

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Set up a reaction mixture containing the tRNA substrate, purified enzyme, and necessary cofactors (prephenate for TrhP) in the reaction buffer.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

  • Digest the tRNA with RNase T1 to generate oligonucleotide fragments.

  • Analyze the reaction products by LC-MS to detect the mass shift corresponding to the hydroxylation of uridine.

4.2.2. CmoA/CmoB Carboxymethyltransferase Coupled Assay

This assay measures the formation of cmo⁵U-tRNA in a coupled reaction.

Materials:

  • Purified CmoA and CmoB

  • ho⁵U-containing tRNA (can be generated in vitro using TrhP/TrhO)

  • SAM and prephenate

  • Reaction buffer

  • LC-MS system

Protocol:

  • Set up a reaction mixture containing ho⁵U-tRNA, CmoA, CmoB, SAM, and prephenate in the reaction buffer.

  • Incubate at the optimal temperature.

  • Stop the reaction and digest the tRNA with RNase T1.

  • Analyze the products by LC-MS to detect the formation of cmo⁵U.

4.2.3. CmoM Methyltransferase Assay

This assay can be performed using a radioactive or non-radioactive method to detect the transfer of a methyl group.

Materials:

  • Purified CmoM

  • cmo⁵U-containing tRNA (generated in vitro)

  • S-adenosyl-L-[methyl-¹⁴C]methionine (for radioactive assay) or unlabeled SAM

  • Reaction buffer

  • Scintillation counter (for radioactive assay) or LC-MS system

Protocol (Radioactive):

  • Set up a reaction mixture containing cmo⁵U-tRNA, CmoM, and ¹⁴C-labeled SAM in the reaction buffer.

  • Incubate at the optimal temperature.

  • Spot the reaction mixture onto filter paper, wash to remove unincorporated ¹⁴C-SAM, and measure the incorporated radioactivity using a scintillation counter.

Conclusion

The biosynthesis of uridine 5'-oxyacetic acid methyl ester is a sophisticated pathway that highlights the intricate mechanisms bacteria have evolved to ensure translational accuracy. The enzymes TrhP, TrhO, CmoA, CmoB, and CmoM work in a coordinated fashion to produce this complex tRNA modification. While the overall pathway has been elucidated, further research is needed to fully characterize the kinetics and regulation of each enzymatic step. The experimental protocols provided in this guide offer a framework for researchers to delve deeper into the fascinating biochemistry of this pathway, which may ultimately lead to the development of novel therapeutic strategies.

References

The Critical Role of 5-Methoxycarbonylmethoxyuridine (mcmo⁵U) in Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a crucial mechanism for regulating protein synthesis and ensuring cellular fitness in all domains of life. In Gram-negative bacteria, the complex modification 5-methoxycarbonylmethoxyuridine (mcmo⁵U), found at the wobble position (U34) of specific tRNAs, plays a pivotal role in maintaining translational fidelity and adapting to environmental stressors. This technical guide provides an in-depth exploration of the biosynthesis, function, and significance of mcmo⁵U in Gram-negative bacteria. It details the enzymatic pathway responsible for its synthesis, its critical function in expanding codon recognition and preventing frameshift errors during translation, and its emerging role in the bacterial stress response and pathogenesis. This document also compiles quantitative data from key studies and provides detailed experimental protocols for the analysis of mcmo⁵U, offering a valuable resource for researchers in microbiology, molecular biology, and drug development.

Introduction

Transfer RNA (tRNA) modifications are essential for the proper folding, stability, and function of tRNA molecules.[1] These chemical alterations, particularly within the anticodon loop, are critical for accurate and efficient translation of the genetic code.[2] In Gram-negative bacteria, a variety of modified nucleosides have been identified, with 5-methoxycarbonylmethoxyuridine (mcmo⁵U) being a key modification at the wobble uridine (B1682114) (U34) of tRNAs that read codons in four-codon family boxes. This modification is an extension of 5-carboxymethoxyuridine (cmo⁵U).

The presence of mcmo⁵U and its precursor, cmo⁵U, enhances the decoding capacity of tRNAs, allowing a single tRNA species to recognize multiple synonymous codons.[3] This expanded wobble pairing capability is crucial for efficient protein synthesis. The absence of these modifications can lead to translational errors, such as frameshifting, and reduced fitness, highlighting their importance for bacterial survival. Furthermore, recent evidence suggests that the levels of tRNA modifications can be dynamically regulated in response to environmental cues, implicating them in stress adaptation and potentially in the virulence of pathogenic bacteria.[4][5]

This guide will provide a comprehensive overview of the current understanding of mcmo⁵U in Gram-negative bacteria, focusing on its biosynthesis, its multifaceted role in translation, and its connection to bacterial physiology and pathogenesis.

Biosynthesis of mcmo⁵U

The synthesis of mcmo⁵U is a multi-step enzymatic process that begins with the modification of a uridine at position 34 of the tRNA. The pathway involves three key enzymes: CmoA, CmoB, and CmoM.

  • Formation of 5-hydroxyuridine (B57132) (ho⁵U): The initial step is the hydroxylation of U34 to form ho⁵U. The precise enzymatic mechanism for this step in many Gram-negative bacteria is still under investigation.

  • Synthesis of 5-carboxymethoxyuridine (cmo⁵U):

    • CmoA: This enzyme synthesizes the unique carboxymethyl donor, carboxy-S-adenosyl-L-methionine (Cx-SAM), from S-adenosyl-L-methionine (SAM) and prephenate.

    • CmoB: This carboxymethyltransferase then utilizes Cx-SAM to transfer a carboxymethyl group to the 5-hydroxyl group of ho⁵U, forming cmo⁵U.

  • Methylation to 5-methoxycarbonylmethoxyuridine (mcmo⁵U):

    • CmoM (formerly YggJ/SmtA): This S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the final step, the methylation of the carboxyl group of cmo⁵U to yield mcmo⁵U.

This biosynthetic pathway is a potential target for the development of novel antimicrobial agents, as its disruption would impair translational fidelity and hinder bacterial growth.

mcmo5U_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway cluster_products Byproducts Prephenate Prephenate CmoA CmoA Prephenate->CmoA SAM1 S-adenosyl- L-methionine (SAM) SAM1->CmoA tRNA_U34 tRNA with U34 ho5U tRNA with 5-hydroxyuridine (ho⁵U) tRNA_U34->ho5U Hydroxylation (Enzyme(s) Unknown) CmoB CmoB ho5U->CmoB cmo5U tRNA with 5-carboxymethoxyuridine (cmo⁵U) CmoM CmoM cmo5U->CmoM mcmo5U tRNA with 5-methoxycarbonylmethoxyuridine (mcmo⁵U) Cx_SAM Carboxy-SAM (Cx-SAM) CmoA->Cx_SAM Phenylpyruvate Phenylpyruvate CmoA->Phenylpyruvate CmoB->cmo5U SAH1 S-adenosyl- L-homocysteine (SAH) CmoB->SAH1 CmoM->mcmo5U SAH2 S-adenosyl- L-homocysteine (SAH) CmoM->SAH2 Cx_SAM->CmoB SAM2 S-adenosyl- L-methionine (SAM) SAM2->CmoM Stress_Response Stress Environmental Stress (e.g., Oxidative, Nutrient Limitation) ModificationEnzymes Modulation of tRNA Modifying Enzymes (e.g., CmoM) Stress->ModificationEnzymes tRNA_mod Altered tRNA Modification Levels (e.g., mcmo⁵U) ModificationEnzymes->tRNA_mod Translation Codon-biased Translational Regulation tRNA_mod->Translation StressProteins Synthesis of Stress Response Proteins Translation->StressProteins Adaptation Bacterial Adaptation and Survival StressProteins->Adaptation

References

The Pivotal Role of Uridine 5'-oxyacetic acid methyl ester in Expanding the Genetic Code through Wobble Pairing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fidelity of protein synthesis hinges on the precise recognition of messenger RNA (mRNA) codons by their corresponding transfer RNA (tRNA) anticodons. This interaction is governed by the principles of base pairing, yet the degeneracy of the genetic code, where multiple codons can specify the same amino acid, necessitates a flexible decoding mechanism. The "wobble" hypothesis, proposed by Francis Crick, first described this flexibility at the third position of the codon. It is now understood that post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (position 34 of the anticodon), are critical for modulating and expanding these pairing capabilities. Among these, Uridine (B1682114) 5'-oxyacetic acid (cmo⁵U) and its derivative, Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U), are instrumental in enabling a single tRNA to decode a full four-codon family box, a feat unattainable by unmodified uridine. This guide delves into the core molecular mechanisms, biochemical pathways, and experimental methodologies that define the function of mcmo⁵U in wobble pairing.

Chemical Structure and Properties of mcmo⁵U

Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a modified nucleoside found at the wobble position of tRNAs in certain organisms, particularly Gram-negative bacteria like Escherichia coli and Salmonella enterica.[1] The addition of a methoxycarbonylmethoxy group at the C5 position of the uracil (B121893) base fundamentally alters its electronic and steric properties.

  • IUPAC Name: methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate[1]

  • Molecular Formula: C₁₂H₁₆N₂O₉[1]

  • Molecular Weight: 332.26 g/mol [1]

This modification pre-structures the anticodon loop, creating a conformation that is more favorable for recognizing an extended set of codons compared to the canonical Uridine.[1]

Mechanism of Expanded Wobble Pairing

The central role of mcmo⁵U and its precursor cmo⁵U is to expand the decoding capacity of a single tRNA beyond the limitations of Crick's original wobble hypothesis.

  • Unmodified Uridine (U): At the wobble position, unmodified U can form a standard Watson-Crick pair with Adenosine (A) and a wobble pair with Guanosine (G). It cannot effectively pair with Uridine (U) or Cytidine (C).[2]

  • Modified Uridine (cmo⁵U/mcmo⁵U): The oxyacetic acid moiety at the C5 position alters the conformational dynamics of the ribose ring and the base-pairing interface.[3] This allows cmo⁵U to form stable base pairs with A, G, and U at the third codon position.[3] In certain sequence contexts, particularly when the first two codon-anticodon base pairs are strong G-C pairs, it can also recognize C, thus enabling a single tRNA to decode all four codons in a family box.[1]

Crystal structures of the 30S ribosomal subunit in complex with a cmo⁵U-containing tRNA anticodon stem-loop (ASL) have provided atomic-level insights. These studies revealed that the cmo⁵U:G pair adopts a Watson-Crick-like geometry, suggesting the modified uridine is in its enol tautomeric form.[1][4] The cmo⁵U:U and cmo⁵U:C pairs, while less stable, are facilitated by single hydrogen bonds and the overall structural environment of the ribosome's decoding center.[1] An intramolecular hydrogen bond between the ether oxygen of the modification and the 2'-OH of the preceding nucleotide (U33) helps to lock the anticodon into a conformation that facilitates these expanded pairings.[5]

G Wobble Pairing Rules cluster_0 Unmodified Uridine (U) at Wobble Position cluster_1 Modified Uridine (cmo⁵U / mcmo⁵U) at Wobble Position U Anticodon: U U_codons Codon recognizes: A, G U->U_codons Pairs with cmo5U Anticodon: cmo⁵U cmo5U_codons Codon recognizes: A, G, U, C* cmo5U->cmo5U_codons Pairs with caption *Recognition of C is context-dependent.

Comparison of Wobble Pairing Capabilities.

Biosynthesis of cmo⁵U and mcmo⁵U

The formation of cmo⁵U and mcmo⁵U is a multi-step enzymatic process. The pathway begins with a uridine at position 34 of the tRNA, which undergoes a series of modifications. While the initial hydroxylation step to form 5-hydroxyuridine (B57132) (ho⁵U) is not fully elucidated, the subsequent steps are well-characterized.[4]

  • Hydroxylation: Uridine (U) is converted to 5-hydroxyuridine (ho⁵U). The enzyme for this step is unknown.[4]

  • Carboxymethylation: The enzyme tRNA U34 carboxymethyltransferase (CmoB) transfers a carboxy-S-adenosyl-L-methionine (Cx-SAM) group to ho⁵U, forming cmo⁵U. The unusual Cx-SAM moiety is synthesized by CmoA.[4]

  • Methylation: In tRNAs that decode NCN codons (like those for Alanine, Serine, Proline, and Threonine), the cmo⁵U is further methylated by the AdoMet-dependent methyltransferase CmoM (also known as SmtA) to form mcmo⁵U.[6]

G Biosynthesis of cmo⁵U and mcmo⁵U U Uridine (U) enzyme1 Unknown Enzyme(s) U->enzyme1 ho5U 5-hydroxyuridine (ho⁵U) enzyme2 CmoB ho5U->enzyme2 cmo5U Uridine 5'-oxyacetic acid (cmo⁵U) enzyme3 CmoM cmo5U->enzyme3 mcmo5U Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) enzyme1->ho5U enzyme2->cmo5U enzyme3->mcmo5U

The enzymatic pathway for cmo⁵U and mcmo⁵U synthesis.

Data on Decoding Efficiency

The functional consequence of cmo⁵U/mcmo⁵U modification is a significant enhancement in the efficiency of decoding specific codons. In vivo and in vitro studies have quantified this effect, demonstrating the modification's critical role, especially for reading G- and U/C-ending codons.

tRNA / Codon ContextObservationQuantitative / Semi-quantitative FindingReference
S. entericacmoB mutant (lacks cmo⁵U)Decoding of G-ending codonsInefficient decoding of G-ending Pro, Ala, and Val codons.[4]
S. entericacmoB mutant (lacks cmo⁵U)A-site selection rates in vivoPresence of cmo⁵U stimulated the reading of CCU, CCC (Pro), GCU (Ala), and GUC (Val) codons.[5]
S. enterica tRNAProcmo5UGGDecoding of four-codon Proline boxA single tRNA with cmo⁵U can read all four proline codons (CCU, CCC, CCA, CCG), with the modification being especially important for U- and C-ending codons.[3]
E. coli tRNAValcmo5UACRibosome binding affinityBinding affinities to ribosomes programmed with Val codons ending in A, G, or U are very similar and are stronger than the affinity for the C-ending codon.[1]
E. coli tRNAAla1Effect of terminal methylation (mcmo⁵U)A luciferase reporter assay showed that the terminal methylation of cmo⁵U to mcmo⁵U contributes to the decoding ability.[6]
RNA hairpin with cmo⁵U•G pairImino proton exchange rateThe G-N1H water exchange rate is sixfold higher (59.88 s⁻¹) compared to a standard U•G wobble pair (10.14 s⁻¹), indicating a more dynamic, and potentially more readily recognized, base pair.[7]

Experimental Protocols

The study of mcmo⁵U and its role in wobble pairing relies on a combination of biochemical, genetic, and biophysical techniques.

Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry

This is the gold-standard method for identifying and quantifying modified nucleosides within a tRNA population.

Objective: To determine the presence and relative abundance of mcmo⁵U and its precursors in total tRNA.

Methodology:

  • tRNA Isolation: Isolate total tRNA from bacterial cell cultures using established protocols (e.g., phenol-chloroform extraction followed by anion-exchange chromatography).

  • tRNA Purification: Purify the isolated total tRNA using High-Performance Liquid Chromatography (HPLC) to remove contaminants.

  • Enzymatic Hydrolysis: Digest the purified tRNA to its constituent nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase. This ensures complete degradation to single nucleosides.

  • LC-MS/MS Analysis: Separate the resulting nucleosides using reversed-phase HPLC. The eluent is directly coupled to a tandem mass spectrometer (MS/MS).

  • Quantification: Identify nucleosides based on their specific retention times and mass-to-charge (m/z) ratios. Quantify mcmo⁵U and other modifications by integrating the peak areas from the chromatogram, often using dynamic multiple reaction monitoring (DMRM) for high sensitivity and specificity.

In Vitro Translation Assay

This assay measures the functional ability of a specific tRNA to incorporate its amino acid into a polypeptide in response to a given mRNA codon.

Objective: To assess the decoding efficiency of a tRNA containing mcmo⁵U versus an unmodified counterpart.

Methodology:

  • Prepare Components:

    • Cell-Free Extract: Prepare a translationally active cell-free extract (e.g., from E. coli).

    • mRNA Template: Synthesize mRNA templates containing the codon(s) of interest. Often, a reporter gene like luciferase is used.

    • tRNAs: Prepare in vitro transcribed tRNAs (one with the modification, one without) and charge them with the appropriate radiolabeled or fluorescently tagged amino acid.

  • Translation Reaction: Combine the cell-free extract, mRNA template, aminoacyl-tRNAs, and an energy source (ATP, GTP) in a reaction buffer.

  • Incubation: Incubate the reaction at 37°C to allow for protein synthesis.

  • Analysis:

    • If using a reporter gene, measure the output (e.g., luminescence for luciferase).

    • If using a radiolabeled amino acid, separate the synthesized proteins by SDS-PAGE and quantify the incorporated radioactivity using a phosphorimager.

  • Comparison: Compare the amount of protein synthesized using the modified tRNA versus the unmodified tRNA to determine the relative decoding efficiency.

Ribosomal A-Site Binding Assay

This assay directly measures the affinity of an aminoacyl-tRNA for the ribosome's A-site when programmed with a specific codon.

Objective: To quantify the binding affinity of a mcmo⁵U-containing tRNA to different codons.

Methodology:

  • Prepare Ribosomal Complexes:

    • Program purified 70S ribosomes with a short mRNA containing the codon of interest at the A-site.

    • Block the P-site with a deacylated tRNA corresponding to the start codon.

  • Binding Reaction: Incubate the programmed ribosomes with varying concentrations of the radiolabeled aminoacyl-tRNA (containing mcmo⁵U) to be tested.

  • Separation: Separate the ribosome-bound tRNA from the unbound tRNA. A common method is nitrocellulose filter binding, where ribosomes and bound tRNA are retained on the filter while free tRNA passes through.

  • Quantification: Quantify the amount of radioactivity on the filter to determine the fraction of bound tRNA at each concentration.

  • Data Analysis: Plot the fraction of bound tRNA against its concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd), a measure of binding affinity.

G General Experimental Workflow cluster_0 Biochemical Analysis cluster_1 Functional Analysis Isolation tRNA Isolation from WT and Mutant Strains Digestion Enzymatic Digestion to Nucleosides Isolation->Digestion LCMS HPLC-MS/MS Analysis Digestion->LCMS IVT In Vitro Translation Assay LCMS->IVT Confirm Modification Status Binding Ribosomal Binding Assay LCMS->Binding Confirm Modification Status Result Quantify Decoding Efficiency & Affinity IVT->Result Binding->Result

Workflow for studying tRNA modifications.

Significance and Conclusion

The modification of uridine to Uridine 5'-oxyacetic acid methyl ester at the wobble position is a sophisticated evolutionary strategy to optimize the translational machinery. It allows a limited set of tRNAs to decode a wider range of codons, enhancing the efficiency and speed of protein synthesis. This is particularly crucial in organisms that need to rapidly adapt to changing environmental conditions. The presence of cmo⁵U and mcmo⁵U in tRNAs that read four-codon family boxes for amino acids like proline, alanine, and valine underscores their importance in decoding a significant portion of the genetic code.[4][5]

References

An In-depth Technical Guide to the Mechanism of Codon Recognition by mcmo⁵U-Modified tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the anticodon's first (wobble) position, are critical for the precision and efficiency of protein synthesis. Among these, 5-methoxycarbonylmethoxyuridine (mcmo⁵U) is a complex modification found in Gram-negative bacteria that significantly expands the decoding capacity of specific tRNAs. This modification allows a single tRNA species to recognize multiple synonymous codons, a phenomenon essential for translational efficiency. This guide provides a detailed examination of the molecular mechanisms underpinning mcmo⁵U-mediated codon recognition, its biosynthetic pathway, quantitative distribution across tRNA species, and the experimental protocols used for its study. Understanding this mechanism offers potential avenues for the development of novel antimicrobial agents targeting bacterial translation.

The Role of Wobble Modifications in Codon Recognition

The genetic code is degenerate, meaning multiple three-nucleotide codons can specify the same amino acid. The "wobble" hypothesis explains how a single tRNA anticodon can recognize several codons. This flexibility is primarily achieved through chemical modifications of the nucleoside at position 34 (the wobble position) of the tRNA anticodon loop.[1][2] These modifications alter the stereochemistry of the base, permitting non-Watson-Crick base pairing with the third nucleotide of the mRNA codon.

The mcmo⁵U modification, along with its precursor 5-carboxymethoxyuridine (cmo⁵U), is found at the wobble position of tRNAs that decode four-codon family boxes (e.g., for Alanine, Proline, Serine, Threonine, and Valine).[3][4][5] These modifications enable the tRNA to pair not only with the canonical Adenosine (A) but also with Guanosine (G), Uridine (B1682114) (U), and in some contexts, Cytidine (C), thereby expanding decoding capabilities.[3][6][7] The C5-substituent of these modified uridines is crucial for stabilizing U-G wobble pairing within the ribosome's A-site.[3]

Biosynthesis of mcmo⁵U

The formation of mcmo⁵U is a multi-step enzymatic process built upon the Uridine-34 nucleotide of specific tRNAs. The pathway involves several key enzymes and metabolic precursors.

  • Hydroxylation: The process begins with the hydroxylation of Uridine (U) at position 34 to form 5-hydroxyuridine (B57132) (ho⁵U). In E. coli, this step involves enzymes TrhO or TrhP.[8][9][10]

  • Carboxymethylation: The ho⁵U is then converted to 5-carboxymethoxyuridine (cmo⁵U). This reaction is catalyzed by the enzyme CmoB, which uses a unique S-adenosylmethionine (SAM) derivative called carboxy-SAM (cxSAM or SCM-SAH) as the carboxymethyl donor.[3][8][9][11] The cxSAM is synthesized from prephenate and SAM by the enzyme CmoA.[3][11]

  • Methylation: In the final step, the carboxyl group of cmo⁵U is methylated to form mcmo⁵U. This reaction is catalyzed by the AdoMet-dependent methyltransferase CmoM (also known as SmtA).[3][8][9] This terminal methylation is crucial for the decoding ability of certain tRNAs, such as tRNAAla1.[3]

  • Further Modification: In a minor pathway in E. coli, the mcmo⁵U in tRNASer1 can be further methylated on the ribose sugar by the 2'-O-methyltransferase TrmL to yield 5-methoxycarbonylmethoxy-2′-O-methyluridine (mcmo⁵Um).[3][11]

G cluster_pathway Biosynthesis Pathway of mcmo⁵U in E. coli U34 Uridine-34 on tRNA ho5U ho⁵U (5-hydroxyuridine) U34->ho5U Hydroxylation cmo5U cmo⁵U (5-carboxymethoxyuridine) ho5U->cmo5U Carboxymethylation mcmo5U mcmo⁵U cmo5U->mcmo5U Methylation mcmo5Um mcmo⁵Um mcmo5U->mcmo5Um 2'-O-methylation (tRNASer1 only) TrhPO TrhP / TrhO TrhPO->U34 CmoAB CmoA + CmoB CmoAB->ho5U CmoM CmoM CmoM->cmo5U TrmL TrmL TrmL->mcmo5U Prephenate_SAM1 Prephenate + AdoMet Prephenate_SAM1->CmoAB AdoMet2 AdoMet AdoMet2->CmoM AdoMet3 AdoMet AdoMet3->TrmL

Biosynthesis of mcmo⁵U and its derivatives in E. coli.

Quantitative Analysis of (m)cmo⁵U Distribution

Mass spectrometry has been a key technique for quantifying the prevalence of mcmo⁵U and related modifications across different tRNA species and under various cellular conditions.[3] Studies in E. coli have revealed a differential distribution of these modifications.

Table 1: Modification Frequencies at Wobble Position of Various E. coli tRNAs (Stationary Phase)
tRNA Speciesmcmo⁵U Frequencycmo⁵U FrequencyUnmodified U FrequencyOther (mcmo⁵Um)
tRNAAla1 ~80%~20%--
tRNASer1 ~80%~20%-~4.2%
tRNAPro3 ~80%~20%--
tRNAThr4 ~80%~20%--
tRNALeu3 ~10%>90%<10%-
tRNAVal1 ~10%>90%<10%-
Data sourced from mass spectrometric analysis of RNase T1-digested tRNA fragments. Frequencies were calculated from peak areas of mass chromatograms.[3]
Table 2: Growth Phase-Dependent Frequency of mcmo⁵U in E. coli tRNAs
tRNA SpeciesMid-Log Phase (OD₆₀₀ = 0.4)Stationary Phase
tRNAAla1 82%~80%
tRNASer1 84%~80%
tRNAPro3 34% (low in early-log, ~100% in late-log)~80%
tRNAThr4 80%~80%
Data indicates that the terminal methylation of cmo⁵U to mcmo⁵U in tRNAPro3 is significantly regulated by the cellular growth phase, suggesting a role in translational control.[3]

Structural Basis of Expanded Codon Recognition

The expanded decoding capacity conferred by (m)cmo⁵U is rooted in its conformational properties. The bulky C5-side chain influences the ribose pucker equilibrium of the uridine nucleotide.[6] This pre-structures the anticodon loop, allowing it to adopt conformations that can form stable, albeit unconventional, base pairs with G, U, and C in the third codon position.

Structural studies of the ribosome's decoding center have shown that cmo⁵U can form hydrogen bonds with all four bases at the wobble position.[7] For instance, the cmo⁵U-G pair adopts a standard Watson-Crick geometry, which may involve an enol tautomer of the uridine.[7] The ability to form these varied base pairs without significant distortion is the key to the expanded decoding function.

G Anticodon tRNA Anticodon (Position 34: mcmo⁵U) CodonA mRNA Codon (Position 3: A) Anticodon->CodonA Watson-Crick Pairing CodonG mRNA Codon (Position 3: G) Anticodon->CodonG Wobble Pairing (U-G) CodonU mRNA Codon (Position 3: U) Anticodon->CodonU Wobble Pairing (U-U) CodonC mRNA Codon (Position 3: C) Anticodon->CodonC Wobble Pairing (U-C, context-dependent) Recognition Successful Codon Recognition & Translation CodonA->Recognition CodonG->Recognition CodonU->Recognition CodonC->Recognition

Logical relationship of mcmo⁵U wobble pairing.

Key Experimental Protocols

The study of mcmo⁵U involves a combination of RNA biochemistry, mass spectrometry, and molecular genetics. Below are summaries of core methodologies.

Isolation and Purification of Specific tRNAs

A common method for isolating individual tRNA species from total RNA is Reciprocal Circulating Chromatography (RCC).[3]

  • Total RNA Extraction: Harvest bacterial cells (e.g., E. coli) at the desired growth phase and extract total RNA using a standard method like hot phenol-SDS.

  • tRNA Fractionation: Isolate the small RNA fraction containing tRNAs, typically using size-exclusion chromatography or precipitation methods.

  • Reciprocal Circulating Chromatography (RCC):

    • Prepare two columns: one with a biotinylated DNA probe complementary to the target tRNA, and a second "reciprocal" column.

    • The total tRNA mixture is circulated between the two columns. The target tRNA hybridizes to the probe on the first column and is captured.

    • Non-target tRNAs are washed away.

    • The captured tRNA is eluted under denaturing conditions, yielding a highly purified sample of the specific tRNA isoacceptor.

Analysis of tRNA Modifications by Mass Spectrometry (LC-MS/MS)

This is the gold standard for identifying and quantifying RNA modifications.[3][12][13]

  • Enzymatic Digestion: Purified tRNA is digested into smaller oligonucleotides using an RNase with known specificity, such as RNase T1 (which cleaves after G residues). This generates a fragment containing the anticodon loop.

  • Liquid Chromatography (LC): The resulting fragments are separated using capillary liquid chromatography, typically with a reverse-phase column.

  • Mass Spectrometry (MS):

    • The separated fragments are ionized (e.g., via electrospray ionization) and their mass-to-charge (m/z) ratio is measured. This allows for the identification of fragments containing modifications based on the expected mass shift.

    • The relative abundance of modified vs. unmodified fragments is determined by integrating the peak areas from the mass chromatograms.

  • Tandem MS (MS/MS or CID): To confirm the identity and location of the modification, the specific ion corresponding to the modified fragment is isolated and fragmented further (Collision-Induced Dissociation - CID). The resulting product ions reveal the sequence and pinpoint the exact location of the modification.[3][12]

G Start Total RNA from E. coli Cells Isolate Isolate Specific tRNA (e.g., via RCC) Start->Isolate Digest Digest with RNase T1 Isolate->Digest Separate Separate Fragments (Capillary LC) Digest->Separate Analyze Analyze by Mass Spec (ESI-MS) Separate->Analyze Quantify Quantify Modifications (Peak Area Ratio) Analyze->Quantify Confirm Confirm Structure (CID / MS/MS) Analyze->Confirm

Experimental workflow for tRNA modification analysis.
In Vitro Reconstitution of CmoM Methyltransferase Activity

This assay confirms the function of the CmoM enzyme.[3]

  • Substrate Preparation: Isolate a target tRNA (e.g., tRNASer1) that normally contains mcmo⁵U from a cmoM knockout (ΔsmtA) bacterial strain. This tRNA will possess the cmo⁵U precursor but lack the final methylation.

  • Enzyme Preparation: Overexpress and purify recombinant CmoM protein.

  • Reaction: Incubate the cmo⁵U-containing tRNA substrate with purified CmoM enzyme in a suitable reaction buffer. Crucially, the reaction mixture must contain S-adenosylmethionine (AdoMet) as the methyl donor.

  • Control Reactions: Run parallel reactions omitting either the CmoM enzyme or AdoMet to serve as negative controls.

  • Analysis: After incubation, purify the tRNA from the reaction and analyze its modification status using the LC-MS/MS protocol described above. The formation of mcmo⁵U should only be detected in the complete reaction mixture.[3]

Luciferase Reporter Assay for Decoding Efficiency

This in vivo assay measures how tRNA modifications affect translational processes like frameshifting.[3]

  • Construct Design: Create a plasmid containing a reporter gene, such as luciferase, where its expression is dependent on a specific translational event. For example, to test the decoding of a GCG codon by tRNAAla1, a +1 frameshift sequence can be engineered, where efficient decoding of the GCG codon helps prevent the frameshift and allows for full-length luciferase synthesis.

  • Transformation: Introduce the reporter plasmid into wild-type and cmoM-deficient bacterial strains. The cmoM mutant will have tRNAAla1 with cmo⁵U instead of mcmo⁵U.

  • Cell Culture and Lysis: Grow the bacterial cultures under defined conditions and then lyse the cells to release the cellular contents, including any expressed luciferase.

  • Luciferase Assay: Measure the luminescence of the cell lysates after adding the luciferase substrate.

  • Analysis: Compare the luciferase activity between the wild-type and mutant strains. A lower signal in the cmoM mutant indicates that the lack of the terminal methyl group on mcmo⁵U impairs the efficient decoding of the target codon, leading to more frameshifting and less functional reporter protein.[3]

Conclusion and Implications for Drug Development

The mcmo⁵U modification is a sophisticated chemical solution that enhances the efficiency of the bacterial translational machinery. Its complex, multi-enzyme biosynthetic pathway and its critical role in decoding specific codons make it an attractive target for novel antimicrobial agents. Enzymes unique to this pathway, such as CmoA, CmoB, and CmoM, are absent in eukaryotes, suggesting that their inhibition could offer high specificity for bacterial pathogens. By disrupting the formation of mcmo⁵U, it may be possible to reduce translational fidelity and efficiency, thereby inhibiting bacterial growth and survival. Further research into the structural biology of these enzymes and their interactions with tRNA substrates will be crucial for the structure-based design of potent and selective inhibitors.

References

The Pivotal Role of Uridine 5'-oxyacetic Acid Methyl Ester in Enhancing Translational Fidelity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a fundamental mechanism for ensuring the accuracy and efficiency of protein synthesis. Among these modifications, the presence of uridine (B1682114) 5'-oxyacetic acid methyl ester (mcmo5U) at the wobble position (position 34) of specific tRNAs in Gram-negative bacteria plays a crucial role in expanding codon recognition and maintaining translational fidelity. This technical guide provides a comprehensive overview of the function of mcmo5U and its precursor, uridine-5-oxyacetic acid (cmo5U), in translation. We will delve into the molecular mechanisms by which these modifications influence codon-anticodon interactions, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing translational fidelity. This document aims to serve as a valuable resource for researchers and professionals in molecular biology, drug development, and related fields who are investigating the intricacies of protein synthesis and the therapeutic potential of targeting tRNA modification pathways.

Introduction: The Significance of Wobble Position Modifications

The fidelity of protein synthesis, the process of translating the genetic code into functional proteins, is paramount for cellular homeostasis. Errors in this process can lead to the production of non-functional or toxic proteins, contributing to various disease states. The decoding of messenger RNA (mRNA) codons by the anticodons of aminoacyl-tRNAs on the ribosome is a critical step where accuracy is enforced. The interaction between the third base of the mRNA codon and the first base of the tRNA anticodon, known as the "wobble" position, is less stringent than the other two positions, allowing a single tRNA to recognize multiple codons.

To fine-tune and regulate this process, the nucleoside at the wobble position of tRNA is often post-transcriptionally modified. These modifications are crucial for stabilizing the codon-anticodon pairing, preventing frameshift errors, and ensuring the correct amino acid is incorporated into the growing polypeptide chain.

Uridine 5'-oxyacetic Acid Methyl Ester (mcmo5U): A Key Player in Codon Recognition

Uridine 5'-oxyacetic acid methyl ester (mcmo5U) is a modified nucleoside found at the wobble position of several tRNAs in Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium.[1][2] It is the methyl ester derivative of uridine-5-oxyacetic acid (cmo5U).[1] These modifications are typically found in tRNAs that read codons in family codon boxes, where all four codons specify the same amino acid.[3]

The primary role of cmo5U and mcmo5U is to expand the decoding capabilities of the tRNA, allowing it to recognize not only A- and G-ending codons as predicted by the original wobble hypothesis, but also U-ending codons.[3][4] This expanded recognition is crucial for the efficient translation of all four codons in a family box by a single tRNA species. The presence of cmo5U has been shown to be critical for the efficient decoding of G-ending proline, alanine, and valine codons.[3][4]

Quantitative Data on the Impact of cmo5U/mcmo5U on Translational Fidelity

The functional importance of cmo5U/mcmo5U can be quantitatively assessed through various experimental approaches. The following tables summarize key quantitative data from the literature regarding the effects of these modifications on translation and related processes.

OrganismtRNACodons ReadObservationReference
Salmonella entericatRNAPro(cmo5UGG)Proline (CCU, CCC, CCA, CCG)The cmo5U-containing tRNA can read all four proline codons, demonstrating expanded wobble capabilities.[3]
Salmonella entericatRNAAla, tRNAVal, tRNAProG-ending codonsThe presence of cmo5U is critical for the efficient decoding of G-ending codons for these amino acids.[4]
E. colitRNAVal, tRNAAlaAll four codons in family boxescmo5U-containing tRNAs can incorporate the correct amino acid for all four codons in their respective family boxes.[3]

Signaling Pathways and Biosynthesis

The biosynthesis of cmo5U and mcmo5U involves a multi-step enzymatic pathway. A key precursor for both modifications is 5-hydroxyuridine (B57132), which is formed on the tRNA.[5] In E. coli, the enzymes CmoA and CmoB are involved in the conversion of 5-hydroxyuridine to cmo5U.

Uridine_tRNA Uridine in tRNA Hydroxyuridine 5-Hydroxyuridine in tRNA Uridine_tRNA->Hydroxyuridine Hydroxylation cmo5U Uridine-5-oxyacetic acid (cmo5U) in tRNA Hydroxyuridine->cmo5U CmoA, CmoB mcmo5U Uridine 5'-oxyacetic acid methyl ester (mcmo5U) in tRNA cmo5U->mcmo5U Methylation

Biosynthesis of cmo5U and mcmo5U.

Experimental Protocols for Assessing Translational Fidelity

Several robust methods are available to quantify translational fidelity. These protocols can be adapted to study the effects of the presence or absence of tRNA modifications like mcmo5U.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[6][7][8] This method can reveal the rate of protein synthesis at codon resolution and identify sites of ribosomal pausing, which can be indicative of decoding difficulties.[9]

Detailed Methodology:

  • Cell Lysis and Ribosome Protection:

    • Treat cells with a translation inhibitor, such as cycloheximide, to arrest ribosomes on the mRNA.[7]

    • Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion:

    • Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.

  • Monosome Isolation:

    • Isolate the 80S monosomes (a single ribosome bound to an mRNA fragment) by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.

  • Ribosome-Protected Fragment (RPF) Extraction:

    • Extract the mRNA fragments (RPFs) from the purified monosomes.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA fragments into cDNA.

    • Amplify the cDNA library by PCR.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome.

    • Analyze the distribution of ribosome footprints along the transcripts to determine ribosome density and identify pausing sites.

Cell_Culture Cell Culture Lysis Cell Lysis (with translation inhibitor) Cell_Culture->Lysis Nuclease_Digestion Nuclease Digestion Lysis->Nuclease_Digestion Monosome_Isolation Monosome Isolation (Sucrose Gradient) Nuclease_Digestion->Monosome_Isolation RPF_Extraction RPF Extraction Monosome_Isolation->RPF_Extraction Library_Prep Library Preparation RPF_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Ribosome Profiling Workflow.

Mass Spectrometry-Based Quantification of Missense Errors

Targeted mass spectrometry provides a highly sensitive method for the direct quantification of amino acid misincorporation events (missense errors) in proteins.[10][11]

Detailed Methodology:

  • Protein Isolation and Digestion:

    • Isolate the protein of interest from cells grown under specific conditions.

    • Digest the protein into smaller peptides using a protease, such as trypsin.

  • Peptide Enrichment (Optional):

    • Enrich for peptides containing potential missense errors using chromatographic techniques.[10]

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Use targeted methods, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to specifically quantify the abundance of the correct peptide and the peptide with the missense error.

  • Data Analysis:

    • Calculate the frequency of the missense error by comparing the signal intensity of the missense peptide to that of the correct peptide.

Protein_Isolation Protein Isolation Proteolytic_Digestion Proteolytic Digestion Protein_Isolation->Proteolytic_Digestion Peptide_Enrichment Peptide Enrichment (Optional) Proteolytic_Digestion->Peptide_Enrichment LC_MS_MS LC-MS/MS Analysis Peptide_Enrichment->LC_MS_MS Quantification Quantification of Missense Errors LC_MS_MS->Quantification

Mass Spectrometry Workflow.

Dual-Luciferase Reporter Assays

Dual-luciferase reporter assays are a common method for measuring the frequency of translational readthrough of stop codons or frameshifting events in vivo.[12][13]

Detailed Methodology:

  • Reporter Construct Design:

    • Create a plasmid construct containing a primary reporter gene (e.g., Renilla luciferase) followed by a stop codon or a frameshift-inducing sequence, and then a secondary reporter gene (e.g., Firefly luciferase) in a different reading frame.

  • Cell Transfection and Expression:

    • Transfect the reporter construct into the cells of interest.

    • Allow time for the expression of the reporter proteins.

  • Luminometry:

    • Lyse the cells and measure the activity of both luciferases using a luminometer.

  • Data Analysis:

    • Calculate the ratio of the activity of the secondary reporter to the primary reporter. This ratio is proportional to the frequency of the translational error (readthrough or frameshift).

Construct_Design Reporter Construct Design Transfection Cell Transfection Construct_Design->Transfection Expression Protein Expression Transfection->Expression Luminometry Dual-Luciferase Assay Expression->Luminometry Ratio_Calculation Calculate Activity Ratio Luminometry->Ratio_Calculation

Dual-Luciferase Assay Workflow.

Conclusion and Future Directions

The modification of tRNA at the wobble position, exemplified by uridine 5'-oxyacetic acid methyl ester, is a critical determinant of translational fidelity. These modifications fine-tune the decoding process, ensuring that the genetic code is read accurately and efficiently. Deficiencies in tRNA modification pathways can have significant consequences for cellular health and are increasingly being linked to human diseases.

The experimental protocols detailed in this guide provide a robust toolkit for investigating the role of specific tRNA modifications in protein synthesis. Future research in this area will likely focus on elucidating the complete enzymatic pathways for these modifications, identifying the full spectrum of tRNAs that are modified, and understanding how these pathways are regulated in response to cellular stress and environmental changes. A deeper understanding of these mechanisms will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the translation machinery.

References

The Natural Occurrence of Uridine 5'-oxyacetic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) 5'-oxyacetic acid methyl ester, abbreviated as mcmo⁵U, is a post-transcriptionally modified nucleoside found at the wobble position (position 34) of the anticodon in specific transfer RNAs (tRNAs). This modification is predominantly observed in Gram-negative bacteria, such as Escherichia coli and Salmonella enterica, where it plays a crucial role in expanding the decoding capabilities of tRNA during protein synthesis. This technical guide provides a comprehensive overview of the natural occurrence of mcmo⁵U, its biosynthesis, and the experimental protocols for its detection and quantification.

Introduction

Post-transcriptional modifications of tRNA are essential for maintaining translational fidelity and efficiency. Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a complex modification of uridine that enhances the wobble pairing capacity, allowing a single tRNA species to recognize multiple codons.[1] This document details the distribution of mcmo⁵U across different tRNA isoacceptors, the intricate enzymatic pathway responsible for its synthesis, and detailed methodologies for its analysis.

Quantitative Distribution of mcmo⁵U in E. coli

The presence and abundance of mcmo⁵U are not uniform across all tRNA species. In E. coli, mcmo⁵U is predominantly found in tRNAs that decode four-codon family boxes. Its precursor, uridine 5'-oxyacetic acid (cmo⁵U), is found in other tRNAs. The distribution and relative abundance are summarized in the table below.

tRNA IsoacceptorAnticodonModification at Position 34Modification Frequency (%)Reference
tRNAAla1UGCmcmo⁵U~82% in mid-log phase[1]
tRNASer1UGAmcmo⁵U~84% in mid-log phase[1]
tRNAPro3UGGmcmo⁵U~34% in mid-log phase, increasing to nearly 100% in stationary phase[1]
tRNAThr4UGUmcmo⁵U~80% in mid-log phase[1]
tRNALeu3UAGcmo⁵UMajor modification[1]
tRNAVal1UACcmo⁵UMajor modification[1]

Note: The frequency of mcmo⁵U in tRNAPro3 is growth phase-dependent, indicating a potential regulatory role.[1]

Biosynthesis of Uridine 5'-oxyacetic acid methyl ester

The biosynthesis of mcmo⁵U is a multi-step enzymatic process that modifies the uridine at position 34 of the tRNA molecule. The pathway involves four key enzymatic steps, starting from a standard uridine (U34) in the nascent tRNA transcript.

Biosynthesis_of_mcmo5U cluster_enzymes Enzymatic Conversions cluster_cofactors Cofactors U34 Uridine-34 in pre-tRNA ho5U 5-hydroxyuridine (B57132) (ho⁵U) U34->ho5U Hydroxylation cmo5U Uridine 5'-oxyacetic acid (cmo⁵U) ho5U->cmo5U Carboxymethylation mcmo5U Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) cmo5U->mcmo5U Methylation TrhPO TrhP / TrhO CmoAB CmoA + CmoB CmoM CmoM prephenate_o2 Prephenate or O₂ prephenate_o2->TrhPO prephenate_sam Prephenate + SAM prephenate_sam->CmoAB sam SAM sam->CmoM

Caption: Biosynthetic pathway of mcmo⁵U.

The enzymatic steps are as follows:

  • Hydroxylation: The initial step is the hydroxylation of U34 to 5-hydroxyuridine (ho⁵U). This reaction is catalyzed by one of two enzymes in E. coli: TrhP, a prephenate-dependent hydroxylase, or TrhO, an oxygen-dependent hydroxylase.[2]

  • Synthesis of the Carboxymethyl Donor: The enzyme CmoA utilizes S-adenosyl-L-methionine (SAM) and prephenate to synthesize a unique carboxymethyl donor molecule, carboxy-S-adenosyl-l-methionine (cxSAM).[3]

  • Carboxymethylation: The enzyme CmoB then transfers the carboxymethyl group from cxSAM to the 5-hydroxyl group of ho⁵U, forming uridine 5'-oxyacetic acid (cmo⁵U).[3]

  • Methylation: The final step is the methylation of the carboxyl group of cmo⁵U to form mcmo⁵U. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase CmoM.[1][3]

Experimental Protocols

The analysis of mcmo⁵U requires sensitive and quantitative methods due to its presence in low abundance within the total RNA population. The following protocol outlines a standard workflow for the isolation and quantification of mcmo⁵U from bacterial cells using HPLC-coupled mass spectrometry (LC-MS).

Experimental_Workflow start Bacterial Cell Culture total_rna Total RNA Extraction start->total_rna tRNA_iso tRNA Isolation (e.g., PAGE or HPLC) total_rna->tRNA_iso digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Phosphatase) tRNA_iso->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms quant Data Analysis and Quantification lc_ms->quant

Caption: Experimental workflow for mcmo⁵U analysis.

tRNA Isolation
  • Cell Lysis and Total RNA Extraction: Harvest bacterial cells from a culture in the desired growth phase by centrifugation. Lyse the cells using a suitable method (e.g., bead beating, sonication, or enzymatic lysis) in the presence of a chaotropic agent (e.g., TRIzol) to inactivate RNases. Purify total RNA using a standard phenol-chloroform extraction followed by isopropanol (B130326) precipitation.

  • tRNA Enrichment: Isolate the tRNA fraction from the total RNA. This can be achieved by size-exclusion chromatography, polyacrylamide gel electrophoresis (PAGE), or specialized affinity chromatography columns.

Enzymatic Digestion of tRNA to Nucleosides
  • Reaction Setup: In a sterile microcentrifuge tube, combine 1-5 µg of purified tRNA with nuclease P1 buffer.

  • Denaturation: Heat the mixture at 95°C for 5 minutes, then immediately place on ice to denature the tRNA.

  • Digestion: Add nuclease P1 and bacterial alkaline phosphatase to the reaction. Incubate at 37°C for 2-4 hours or overnight. Nuclease P1 will cleave the phosphodiester bonds, and the phosphatase will remove the 5'-phosphate groups, yielding a mixture of free nucleosides.

  • Sample Cleanup: Terminate the reaction and prepare the sample for LC-MS analysis. This may involve protein precipitation with a solvent like acetonitrile (B52724) or a cleanup step using a micro-spin column.

HPLC-Coupled Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation: Separate the nucleosides using a reversed-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer, typically a triple quadrupole or high-resolution Orbitrap instrument, operating in positive ion mode.

  • Quantification: For quantitative analysis, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. The transition from the protonated molecular ion [M+H]⁺ of mcmo⁵U to a specific fragment ion is monitored. Quantification is achieved by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard or by using an external calibration curve.

Role in Cellular Processes and Signaling

The primary function of mcmo⁵U is to expand the decoding capacity of tRNAs, allowing them to recognize codons ending in A, G, or U in the third position. This is particularly important for the efficient translation of genes rich in these codons.

While a direct role for mcmo⁵U in a specific signaling pathway has not been elucidated, the dynamic regulation of tRNA modifications, in general, is emerging as a critical component of bacterial stress responses.[[“]][5] Changes in the modification status of tRNAs can modulate the translation of specific sets of mRNAs, thereby orchestrating a cellular response to environmental cues such as nutrient availability, oxidative stress, and antibiotic exposure.[6][7] The growth phase-dependent methylation of cmo⁵U to mcmo⁵U in tRNAPro3 suggests a role in translational regulation during different stages of bacterial growth.[1]

Conclusion

Uridine 5'-oxyacetic acid methyl ester is a naturally occurring, complex tRNA modification with a well-defined role in bacterial translation. Its biosynthesis is a testament to the intricate enzymatic machinery dedicated to fine-tuning the function of the translational apparatus. The analytical methods described herein provide a robust framework for the continued investigation of mcmo⁵U and other tRNA modifications, which will undoubtedly uncover further layers of regulation in bacterial physiology and response to environmental stimuli. Further research into the dynamic regulation of the mcmo⁵U biosynthetic pathway may reveal novel connections to cellular signaling networks and present new targets for antimicrobial drug development.

References

The Structural Conformation of 5-Methoxycarbonylmethyluridine (mcmo⁵U) in the Anticodon Loop: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural conformation of the modified ribonucleoside 5-methoxycarbonylmethyluridine (B127866) (mcmo⁵U) located at the wobble position (U34) of the transfer RNA (tRNA) anticodon loop. Understanding the precise three-dimensional structure of mcmo⁵U is critical for elucidating its role in enhancing codon recognition, ensuring translational fidelity, and for the rational design of novel therapeutics targeting protein synthesis.

Introduction to mcmo⁵U and its Significance

Post-transcriptional modifications of tRNA, particularly in the anticodon loop, are crucial for accurate and efficient translation of the genetic code.[1][2] The mcmo⁵U modification, and its precursor 5-carboxymethoxyuridine (cmo⁵U), are found in several tRNAs from Gram-negative bacteria.[2][3] These modifications are known to expand the decoding capabilities of tRNA, allowing a single tRNA species to recognize multiple codons, particularly those with a pyrimidine (B1678525) in the third position.[2] The terminal methyl group of mcmo⁵U has been shown to contribute to preventing frameshift errors during the decoding of specific codons.[4]

Structural Conformation of mcmo⁵U

The structural conformation of the anticodon loop, and specifically the wobble base, is a key determinant of its decoding properties. While a crystal structure containing the precursor cmo⁵U has been elucidated, detailed quantitative structural data for mcmo⁵U within a tRNA anticodon loop in its active decoding conformation remains to be fully characterized in the scientific literature.

A crystal structure of E. coli tRNASer1 containing cmo⁵U in complex with the methyltransferase CmoM revealed that the cmo⁵U base is flipped out from the canonical stacked conformation of the anticodon loop to fit into the enzyme's active site.[1] This "flipped-out" conformation is relevant for understanding the enzymatic modification process but does not represent the conformation during codon recognition on the ribosome.

Studies on the related cmo⁵U modification suggest that the 5-oxyacetic acid side chain influences the conformational dynamics of the nucleoside. While early NMR studies on mononucleotides suggested a preference for a C2'-endo ribose pucker, crystal structures of anticodon stem-loops containing cmo⁵U have shown the modified uridine (B1682114) in a C3'-endo conformation. This C3'-endo pucker is characteristic of A-form RNA helices and is thought to pre-organize the anticodon loop for codon binding.

Quantitative Structural Data

Precise quantitative data on the structural parameters of mcmo⁵U are essential for accurate molecular modeling and for understanding its interaction with the ribosome and mRNA. Such data is typically obtained from high-resolution X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations.

Table 1: Dihedral Angles of the mcmo⁵U Nucleoside

Dihedral AngleDescriptionExpected Range/ValueData Source
α (O3'-P-O5'-C5')Backbone torsiongauche- or transNot Available
β (P-O5'-C5'-C4')Backbone torsiontransNot Available
γ (O5'-C5'-C4'-C3')Backbone torsiongauche+Not Available
δ (C5'-C4'-C3'-O3')Sugar pucker~85° (C2'-endo) or ~145° (C3'-endo)Not Available
ε (C4'-C3'-O3'-P)Backbone torsiontransNot Available
ζ (C3'-O3'-P-O5')Backbone torsiongauche- or transNot Available
χ (O4'-C1'-N1-C2)Glycosidic bondanti or synNot Available

Table 2: Key Bond Lengths of the mcmo⁵U Modification

BondDescriptionTypical Length (Å)Data Source
C5-C7Uracil to side chain~1.50Not Available
C7-O8Methylene to ether oxygen~1.43Not Available
O8-C9Ether oxygen to carbonyl carbon~1.35Not Available
C9=O10Carbonyl double bond~1.21Not Available
C9-O11Carbonyl to methoxy (B1213986) oxygen~1.33Not Available
O11-C12Methoxy oxygen to methyl~1.42Not Available

Table 3: Conformational Population of the Ribose Sugar Pucker

ConformationPopulation (%)MethodData Source
C2'-endoNot AvailableNMR (J-coupling analysis)Not Available
C3'-endoNot AvailableNMR (J-coupling analysis)Not Available
OtherNot AvailableNMR (J-coupling analysis)Not Available

Experimental Protocols

The characterization of the structural conformation of mcmo⁵U in the anticodon loop requires a combination of techniques to isolate, identify, and analyze the modified tRNA.

tRNA Isolation and Purification

Objective: To obtain a pure sample of a specific tRNA species containing mcmo⁵U.

Methodology:

  • Total RNA Extraction: Extract total RNA from a bacterial culture (e.g., E. coli) grown to the desired phase (the abundance of mcmo⁵U can be growth-phase dependent).[2]

  • tRNA Enrichment: Isolate the small RNA fraction, including tRNA, from the total RNA using methods such as lithium chloride precipitation or size-exclusion chromatography.

  • Specific tRNA Isolation: Purify the target tRNA species using affinity chromatography with a biotinylated DNA probe complementary to the tRNA of interest. Alternatively, 2D-polyacrylamide gel electrophoresis (PAGE) can be used to separate different tRNA species.

  • Purity Assessment: Verify the purity of the isolated tRNA by denaturing PAGE and quantify the concentration using UV-Vis spectrophotometry.

Identification and Quantification of mcmo⁵U by Mass Spectrometry

Objective: To confirm the presence and determine the abundance of the mcmo⁵U modification in the purified tRNA.

Methodology:

  • Enzymatic Digestion: Digest the purified tRNA (typically 1-10 µg) to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Liquid Chromatography (LC) Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column with a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer) is commonly used.

  • Mass Spectrometry (MS) Analysis: Couple the HPLC output to a tandem mass spectrometer (MS/MS).

    • Identification: Identify mcmo⁵U based on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in MS/MS.

    • Quantification: Quantify the amount of mcmo⁵U relative to the canonical nucleosides by integrating the peak areas from the LC-MS chromatogram. Stable isotope-labeled internal standards can be used for absolute quantification.

Conformational Analysis by NMR Spectroscopy

Objective: To determine the solution-state conformation of the anticodon loop containing mcmo⁵U.

Methodology:

  • Sample Preparation: Prepare a highly concentrated and pure sample of the mcmo⁵U-containing tRNA or a synthetic anticodon stem-loop (ASL) RNA oligonucleotide. The sample should be dissolved in a suitable NMR buffer (e.g., phosphate (B84403) buffer with MgCl₂) in 90% H₂O/10% D₂O for observing exchangeable protons or 99.9% D₂O for non-exchangeable protons. Isotopic labeling (¹³C, ¹⁵N) of the RNA is often necessary for resolving spectral overlap in larger molecules.

  • NMR Data Acquisition: Acquire a suite of NMR experiments on a high-field spectrometer (≥600 MHz).

    • 1D ¹H NMR: To observe the imino protons involved in base pairing and assess the overall folding of the RNA.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[5][6][7]

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for intermediate-sized molecules where the NOE may be close to zero.[5]

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each ribose sugar ring.

    • 2D ¹H-¹³C/¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals by spreading them into a second dimension based on the chemical shifts of the directly attached heteronuclei.

    • J-coupling Experiments (e.g., COSY, DQF-COSY): To measure scalar couplings between protons, which can be used to determine dihedral angles, particularly for the ribose sugar pucker.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign the observed NMR signals to specific atoms in the RNA molecule.

    • Restraint Generation: Derive structural restraints from the NMR data, including distance restraints from NOESY/ROESY and dihedral angle restraints from J-coupling analysis.

    • Structure Calculation: Use computational methods, such as molecular dynamics simulations with NMR-derived restraints, to generate a family of 3D structures consistent with the experimental data.

Visualizations

Biosynthetic Pathway of mcmo⁵U

The biosynthesis of mcmo⁵U from uridine (U) at position 34 of tRNA involves a multi-step enzymatic pathway.

mcmo5U_biosynthesis cluster_enzymes Enzymatic Conversions U34 Uridine-34 in pre-tRNA ho5U 5-hydroxyuridine (ho⁵U) U34->ho5U Hydroxylation cmo5U 5-carboxymethoxyuridine (cmo⁵U) ho5U->cmo5U Carboxymethylation (cxSAM-dependent) mcmo5U 5-methoxycarbonyl- methoxyuridine (mcmo⁵U) cmo5U->mcmo5U Methylation (SAM-dependent) TrhPO TrhP/TrhO CmoAB CmoA & CmoB CmoM CmoM

Caption: Biosynthesis of mcmo⁵U at position 34 of tRNA.

Experimental Workflow for mcmo⁵U Conformation Analysis

A logical workflow is essential for the comprehensive analysis of mcmo⁵U's structural conformation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation start Bacterial Culture (e.g., E. coli) total_rna Total RNA Extraction start->total_rna isolate_tRNA Purification of Specific tRNA total_rna->isolate_tRNA mass_spec LC-MS/MS Analysis (Identification & Quantification) isolate_tRNA->mass_spec nmr_spec NMR Spectroscopy (Conformational Analysis) isolate_tRNA->nmr_spec functional_insights Functional Insights into Codon Recognition mass_spec->functional_insights structural_model 3D Structural Model Generation nmr_spec->structural_model structural_model->functional_insights

Caption: Workflow for mcmo⁵U structural analysis.

Logical Relationship of mcmo⁵U in Codon Recognition

The mcmo⁵U modification at the wobble position directly influences the interaction between the tRNA anticodon and the mRNA codon.

codon_recognition mcmo5U mcmo⁵U at U34 anticodon_conf Altered Anticodon Loop Conformation mcmo5U->anticodon_conf wobble_pairing Expanded Wobble Pairing Potential anticodon_conf->wobble_pairing codon_recognition Recognition of NNU/NNC/NNA/NNG Codons wobble_pairing->codon_recognition translational_fidelity Increased Translational Fidelity & Efficiency codon_recognition->translational_fidelity

Caption: Role of mcmo⁵U in enhancing codon recognition.

Conclusion

The mcmo⁵U modification in the anticodon loop of tRNA plays a pivotal role in expanding codon recognition and ensuring translational accuracy. While the biosynthetic pathway and the general function of this modification are increasingly understood, a detailed, quantitative structural characterization of mcmo⁵U in its active, decoding conformation remains a key area for future research. The experimental protocols outlined in this guide provide a framework for researchers to pursue these investigations. A complete understanding of the structural dynamics of mcmo⁵U will not only provide fundamental insights into the mechanisms of protein synthesis but also open new avenues for the development of novel antimicrobial agents that target bacterial translation.

References

An In-depth Technical Guide to Uridine 5'-Oxyacetic Acid Methyl Ester: A Modified Pyrimidine Nucleoside

Author: BenchChem Technical Support Team. Date: December 2025

An important note on classification: While the topic of interest is "Uridine 5'-oxyacetic acid methyl ester as a purine (B94841) nucleoside analogue," it is crucial for scientific accuracy to clarify that this compound is, in fact, a modified pyrimidine (B1678525) nucleoside. This guide will provide a comprehensive overview of its known synthesis, biological role, and the activity of its derivatives, framed within the context of nucleoside research.

Introduction

Uridine (B1682114) 5'-oxyacetic acid methyl ester, abbreviated as mcmo⁵U, is a post-transcriptionally modified nucleoside found in the wobble position (position 34) of the anticodon of certain transfer RNAs (tRNAs), particularly in Gram-negative bacteria like Escherichia coli. This modification plays a critical role in expanding the decoding capacity of tRNA during protein synthesis, allowing it to recognize multiple codons. While not a purine analogue, its hydrolyzed form, uridine 5'-oxyacetic acid (cmo⁵U), has garnered interest for its inhibitory effects on mammalian DNA polymerase α, suggesting potential applications in antitumor research. This guide provides a technical overview of the synthesis, biological functions, and experimental protocols related to mcmo⁵U and its derivatives for researchers in drug development and molecular biology.

Chemical and Physical Properties

Uridine 5'-oxyacetic acid methyl ester is a derivative of uridine with a methoxycarbonylmethoxy group attached at the 5-position of the uracil (B121893) ring.

PropertyValue
IUPAC Name methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate
Molecular Formula C₁₂H₁₆N₂O₉
Molecular Weight 332.26 g/mol
CAS Number 66536-81-0

Biological Role and Mechanism of Action

Function in tRNA and Protein Synthesis

The primary biological role of mcmo⁵U is to enhance the efficiency and fidelity of translation. Located at the wobble position of the tRNA anticodon, mcmo⁵U facilitates non-Watson-Crick base pairing with guanosine (B1672433) and pyrimidines in the third position of mRNA codons. This modification expands the decoding capabilities of the tRNA, allowing a single tRNA species to recognize multiple codons for the same amino acid.

The biosynthesis of mcmo⁵U in E. coli is a multi-step enzymatic process. It begins with the hydroxylation of uridine at position 34 of the tRNA to form 5-hydroxyuridine (B57132) (ho⁵U). This is followed by a carboxymethylation step to produce uridine 5'-oxyacetic acid (cmo⁵U), which is then methylated to yield the final product, mcmo⁵U.

mcmo5U_Biosynthesis Uridine_tRNA Uridine in tRNA ho5U 5-Hydroxyuridine (ho⁵U) Uridine_tRNA->ho5U Hydroxylation cmo5U Uridine 5'-oxyacetic acid (cmo⁵U) ho5U->cmo5U Carboxymethylation mcmo5U Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) cmo5U->mcmo5U Methylation

Biosynthesis of mcmo⁵U in E. coli.

Inhibition of DNA Polymerase α by Uridine 5'-Oxyacetic Acid

While mcmo⁵U itself is primarily involved in translation, its hydrolyzed form, uridine 5'-oxyacetic acid (cmo⁵U), has been shown to inhibit DNA polymerase α. This enzyme is crucial for DNA replication in eukaryotic cells. The inhibitory action of cmo⁵U suggests that it may act as an antimetabolite, interfering with the synthesis of DNA. This has led to its investigation as a potential anticancer agent, with the methyl ester form (mcmo⁵U) acting as a prodrug to enhance cellular uptake.

Quantitative Data

The following table summarizes the known quantitative data for the biological activity of uridine 5'-oxyacetic acid.

CompoundTargetActivityValue
Uridine 5'-oxyacetic acidDNA polymerase α (leukemia cells)IC₅₀12 µM[1]

Experimental Protocols

Synthesis of Uridine 5'-Oxyacetic Acid Methyl Ester

The chemical synthesis of uridine 5'-oxyacetic acid methyl ester is most commonly achieved through the Malkiewicz method, which involves a two-step process starting from a protected uridine derivative.

Step 1: Synthesis of 2',3'-O-Isopropylideneuridine

This initial step protects the hydroxyl groups on the ribose sugar.

  • Materials:

    • Uridine

    • Anhydrous acetone

    • 2,2-Dimethoxypropane (B42991)

    • p-Toluenesulfonic acid monohydrate (catalyst)

    • Sodium bicarbonate

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • Suspend uridine in anhydrous acetone.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the acid by adding solid sodium bicarbonate and stirring.

    • Filter the mixture to remove solids.

    • Evaporate the filtrate under reduced pressure to obtain the crude 2',3'-O-isopropylideneuridine.

    • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of Uridine 5'-Oxyacetic Acid Methyl Ester

  • Materials:

  • Procedure:

    • Esterification: Dissolve 2',3'-O-isopropylidene-5-hydroxyuridine in an aqueous ethanol solution. Add methyl chloroacetate and 1 M NaOH. Stir at ambient temperature for approximately 3 hours. This reaction yields the intermediate oxyacetic acid methyl ester derivative.[1]

    • Deprotection: To remove the isopropylidene protecting group, treat the intermediate with 1 M HCl at ambient temperature for about 48 hours. This step restores the hydroxyl groups on the ribose.[1]

    • Purification: The final product, uridine 5'-oxyacetic acid methyl ester, can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow Uridine Uridine Protected_Uridine 2',3'-O-Isopropylideneuridine Uridine->Protected_Uridine Protection Hydroxy_Protected_Uridine 2',3'-O-Isopropylidene-5-hydroxyuridine Protected_Uridine->Hydroxy_Protected_Uridine Hydroxylation Ester_Intermediate Intermediate Ester Hydroxy_Protected_Uridine->Ester_Intermediate Esterification Final_Product Uridine 5'-Oxyacetic Acid Methyl Ester Ester_Intermediate->Final_Product Deprotection

Chemical synthesis workflow.

DNA Polymerase α Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ value of an inhibitor against DNA polymerase α.

  • Materials:

    • Purified human DNA polymerase α

    • Activated calf thymus DNA (template-primer)

    • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)

    • Assay buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)

    • Uridine 5'-oxyacetic acid (inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

    • Trichloroacetic acid (TCA)

    • Glass fiber filters

    • Scintillation fluid

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, activated DNA, and the three non-radiolabeled dNTPs.

    • Prepare serial dilutions of uridine 5'-oxyacetic acid.

    • In separate reaction tubes, combine the reaction mixture, a specific concentration of the inhibitor, and DNA polymerase α. Include a control with no inhibitor.

    • Initiate the reaction by adding the radiolabeled dNTP.

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding cold TCA to precipitate the DNA.

    • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

    • Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Inhibition_Assay_Workflow Prepare_Mix Prepare Reaction Mix Add_Inhibitor Add Inhibitor Dilutions Prepare_Mix->Add_Inhibitor Add_Enzyme Add DNA Polymerase α Add_Inhibitor->Add_Enzyme Start_Reaction Initiate with Radiolabeled dNTP Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop with TCA Incubate->Stop_Reaction Filter Filter and Wash Stop_Reaction->Filter Measure Measure Radioactivity Filter->Measure Calculate_IC50 Calculate IC₅₀ Measure->Calculate_IC50

DNA polymerase α inhibition assay workflow.

Conclusion

Uridine 5'-oxyacetic acid methyl ester is a fascinating modified nucleoside with a well-defined role in bacterial protein synthesis. While its classification as a purine nucleoside analogue is inaccurate, the biological activity of its hydrolyzed form, uridine 5'-oxyacetic acid, as a DNA polymerase α inhibitor highlights the potential for modified pyrimidine nucleosides in therapeutic development. The experimental protocols and data presented in this guide offer a valuable resource for researchers exploring the synthesis and biological evaluation of this and related compounds. Further investigation into the precise mechanism of DNA polymerase inhibition and the optimization of its synthesis are warranted to fully explore its therapeutic potential.

References

Unraveling the Antitumor Potential of Uridine 5'-Oxyacetic Acid Methyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) 5'-oxyacetic acid methyl ester is a synthetic purine (B94841) nucleoside analogue that has garnered interest for its potential antitumor activities, particularly in the context of indolent lymphoid malignancies. As a modified nucleoside, its mechanism of action is broadly understood to involve the disruption of nucleic acid metabolism, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This technical guide synthesizes the currently available information on Uridine 5'-oxyacetic acid methyl ester and its active metabolite, Uridine 5'-oxyacetic acid, providing a foundational resource for researchers in oncology and drug development.

Chemical and Physical Properties

PropertyValue
IUPAC Name methyl 2-((1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)oxy)acetate
Molecular Formula C₁₂H₁₆N₂O₉
Molecular Weight 332.26 g/mol
CAS Number 66536-81-0

Mechanism of Action

Uridine 5'-oxyacetic acid methyl ester is designed as a prodrug, enhancing cellular uptake. Once inside the cell, it is believed to be hydrolyzed to its active form, uridine 5'-oxyacetic acid. This active metabolite is reported to exert its anticancer effects primarily through the inhibition of DNA polymerase α.[1]

Inhibition of DNA Synthesis

The primary proposed mechanism of antitumor activity is the inhibition of DNA polymerase α by the active metabolite, uridine 5'-oxyacetic acid. DNA polymerase α is a critical enzyme complex required for the initiation of DNA replication. By inhibiting this enzyme, the compound effectively halts the synthesis of new DNA, which is essential for rapidly dividing cancer cells. This leads to cell cycle arrest and ultimately, cell death.

Induction of Apoptosis

As a consequence of the inhibition of DNA synthesis and the resulting cellular stress, cancer cells are driven towards programmed cell death, or apoptosis. While the specific signaling pathways for Uridine 5'-oxyacetic acid methyl ester have not been fully elucidated in publicly available literature, the induction of apoptosis is a common downstream effect of nucleoside analogues used in cancer therapy.

The following diagram illustrates the proposed general mechanism of action.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Uridine 5'-oxyacetic acid methyl ester (Prodrug) Active_Metabolite Uridine 5'-oxyacetic acid (Active Metabolite) Prodrug->Active_Metabolite Cellular Uptake & Hydrolysis DNA_Polymerase DNA Polymerase α Active_Metabolite->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action for Uridine 5'-oxyacetic acid methyl ester.

Quantitative Data

Detailed quantitative data on the antitumor activity of Uridine 5'-oxyacetic acid methyl ester against a broad panel of cancer cell lines is not widely available in the public domain. However, a key piece of data has been reported for its active, hydrolyzed form:

CompoundTargetCell Line ContextIC₅₀
Uridine 5'-oxyacetic acidDNA polymerase αLeukemia cells12 µM[1]

This data point suggests a moderate level of potency for the active metabolite in a relevant cancer context. Further studies are required to establish a comprehensive profile of the methyl ester prodrug's efficacy across various cancer types.

Experimental Protocols

While specific, detailed experimental protocols for the antitumor testing of Uridine 5'-oxyacetic acid methyl ester are not available in the cited literature, a general methodology for assessing the inhibition of DNA polymerase α can be outlined based on standard biochemical assays.

General Protocol: DNA Polymerase α Inhibition Assay
  • Preparation of Reagents:

    • Purified recombinant human DNA polymerase α.

    • Activated DNA template (e.g., calf thymus DNA treated with DNase I).

    • Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP).

    • Assay buffer containing appropriate salts (e.g., MgCl₂), buffering agents (e.g., Tris-HCl), and stabilizers.

    • Test compound (Uridine 5'-oxyacetic acid) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • The reaction mixture is prepared by combining the assay buffer, activated DNA template, and DNA polymerase α in a microcentrifuge tube or microplate well.

    • The test compound is added to the reaction mixture at a range of final concentrations. A vehicle control (solvent only) is also included.

    • The reaction is initiated by the addition of the dNTP mix (containing the radiolabeled dNTP).

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by the addition of a stop solution (e.g., cold trichloroacetic acid [TCA] or EDTA).

  • Quantification of DNA Synthesis:

    • The newly synthesized, radiolabeled DNA is precipitated onto a filter membrane (e.g., glass fiber filters) by washing with cold TCA and ethanol.

    • The amount of incorporated radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of DNA polymerase α activity is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following diagram provides a simplified workflow for this type of assay.

Experimental_Workflow Start Start: Prepare Reagents Mix Combine Assay Buffer, Template DNA, and DNA Polymerase α Start->Mix Add_Compound Add Test Compound (Uridine 5'-oxyacetic acid) or Vehicle Control Mix->Add_Compound Initiate Initiate Reaction with [³H]-dNTPs Add_Compound->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Terminate Reaction Incubate->Stop Precipitate Precipitate and Wash Radiolabeled DNA Stop->Precipitate Measure Measure Radioactivity (Scintillation Counting) Precipitate->Measure Analyze Calculate % Inhibition and Determine IC₅₀ Measure->Analyze

Caption: Generalized workflow for a DNA polymerase α inhibition assay.

Conclusion and Future Directions

Uridine 5'-oxyacetic acid methyl ester represents a promising scaffold for the development of novel anticancer agents, particularly for lymphoid malignancies. The available data, though limited, points to a clear mechanism of action for its active metabolite through the inhibition of DNA polymerase α. However, to fully realize its therapeutic potential, further in-depth research is imperative.

Key areas for future investigation include:

  • Comprehensive in vitro screening: Evaluation of the antitumor activity of Uridine 5'-oxyacetic acid methyl ester against a diverse panel of cancer cell lines to determine its spectrum of activity.

  • Detailed mechanistic studies: Elucidation of the specific signaling pathways involved in apoptosis induction and cell cycle arrest.

  • In vivo efficacy studies: Assessment of the compound's antitumor activity in relevant animal models of cancer.

  • Pharmacokinetic and pharmacodynamic studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrug and its active metabolite.

Such studies will be crucial in providing the necessary data to support the potential advancement of Uridine 5'-oxyacetic acid methyl ester into clinical development.

References

CmoM-Dependent Methylation: A Technical Guide to the Synthesis and Analysis of mcmo5U in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. One such modification, the methylation of 5-carboxymethoxyuridine (cmo5U) to 5-methoxycarbonylmethoxyuridine (mcmo5U) at the wobble position of the anticodon, is crucial for expanding the decoding capabilities of specific tRNAs in Gram-negative bacteria. This modification is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, CmoM. This technical guide provides a comprehensive overview of the CmoM-dependent methylation pathway, detailed experimental protocols for the analysis of this modification, and a summary of the current understanding of its biological significance. This document is intended to serve as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development who are interested in the intricate world of tRNA modifications.

Introduction

Transfer RNAs are central players in protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The accuracy of this process is heavily reliant on the precise recognition of messenger RNA (mRNA) codons by the tRNA anticodon. To enhance and regulate this interaction, tRNAs undergo extensive post-transcriptional modifications.[1][2] Modifications at the wobble position (the first nucleotide of the anticodon) are particularly important as they can expand the decoding capacity of a single tRNA species, allowing it to recognize multiple codons.[3][4]

One such critical wobble modification is the conversion of 5-carboxymethoxyuridine (cmo5U) to 5-methoxycarbonylmethoxyuridine (mcmo5U).[5][6] This methylation reaction is catalyzed by the enzyme CmoM, previously known as SmtA, which utilizes S-adenosyl-L-methionine (AdoMet) as the methyl donor.[5][6] The presence of mcmo5U, primarily found in Gram-negative bacteria, allows certain tRNAs to efficiently decode all four codons in a four-codon family box, a feat not possible with the unmodified uridine (B1682114).[7][8]

This guide will delve into the technical aspects of CmoM-dependent methylation, providing a detailed understanding of the biochemical pathway, methodologies for its study, and its implications for translational regulation and potential as a drug target.

The Biosynthetic Pathway of mcmo5U

The formation of mcmo5U is the final step in a multi-enzyme pathway that modifies uridine at position 34 of specific tRNAs. The pathway begins with the hydroxylation of U34 to 5-hydroxyuridine (B57132) (ho5U), a reaction for which the enzymatic players are still being fully elucidated. Subsequently, the CmoA and CmoB enzymes catalyze the formation of cmo5U. Finally, CmoM carries out the terminal methylation to produce mcmo5U.

The key enzymatic step in this guide's focus is:

cmo5U-tRNA + S-adenosyl-L-methionine (AdoMet) --(CmoM)--> mcmo5U-tRNA + S-adenosyl-L-homocysteine (SAH)

Key Enzymes and Substrates
  • CmoM (cmo5U methyltransferase): A Class I S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for the final methylation step.[5][9][10]

  • cmo5U-containing tRNA: The substrate for CmoM. In Escherichia coli, tRNAs that are modified to mcmo5U include tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4.[5][6][10][11] In contrast, tRNALeu3 and tRNAVal1 are predominantly found with the cmo5U modification.[5][6][10][11]

  • S-adenosyl-L-methionine (SAM or AdoMet): The methyl group donor for the reaction.[5][6]

Signaling Pathway Diagram

CmoM_Pathway U34 Uridine-34 in pre-tRNA ho5U ho5U-tRNA U34->ho5U Unknown Enzyme(s) Prephenate Prephenate CmoA CmoA Prephenate->CmoA AdoMet S-adenosyl-L-methionine (AdoMet) cmo5U cmo5U-tRNA AdoMet->cmo5U donates methyl group AdoMet->CmoA ho5U->cmo5U CmoB mcmo5U mcmo5U-tRNA cmo5U->mcmo5U CmoM SAH S-adenosyl-L-homocysteine (SAH) SCM_SAH S-carboxymethyl-S-adenosyl-L-homocysteine (SCM-SAH) SCM_SAH->ho5U donates carboxymethyl group CmoA->SCM_SAH Experimental_Workflow start Start: Bacterial Cell Culture tRNA_iso Total tRNA Isolation start->tRNA_iso tRNA_pur Specific tRNA Purification (e.g., via hybridization) tRNA_iso->tRNA_pur cmo5U_tRNA_sub cmo5U-tRNA Substrate Preparation tRNA_iso->cmo5U_tRNA_sub enz_dig Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) tRNA_pur->enz_dig hplc HPLC Separation enz_dig->hplc ms Mass Spectrometry Analysis (LC-MS/MS) hplc->ms data_an Data Analysis: Quantification of cmo5U and mcmo5U ms->data_an end End: Modification Profile data_an->end invitro_assay In Vitro CmoM Methylation Assay invitro_assay->hplc recomb_cmoM Recombinant CmoM Purification recomb_cmoM->invitro_assay cmo5U_tRNA_sub->invitro_assay

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) 5'-oxyacetic acid methyl ester, a modified nucleoside found in the wobble position of tRNA, plays a crucial role in expanding the decoding capabilities during protein synthesis.[1] Its synthesis is a key step for researchers studying translational mechanisms and for the development of novel therapeutic agents. This document provides detailed protocols for the chemical synthesis of Uridine 5'-oxyacetic acid methyl ester, summarizing quantitative data and presenting experimental workflows through clear diagrams.

Introduction

Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a post-transcriptionally modified nucleoside, identified with the IUPAC name methyl 2-(1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate.[1] It is primarily found in the wobble position (position 34) of specific tRNAs in Gram-negative bacteria like Escherichia coli.[1][2] The presence of this modification facilitates non-Watson-Crick base pairing, allowing for the recognition of multiple codons by a single tRNA molecule.[1] This document outlines two established methods for the chemical synthesis of this important molecule.

Chemical Synthesis Pathways

Two primary routes for the chemical synthesis of Uridine 5'-oxyacetic acid methyl ester are described: a two-step synthesis starting from a protected uridine derivative and a method for producing an isotopically labeled version for use in NMR studies.

Synthesis from 2',3'-O-Isopropylidene-5-hydroxyuridine

A widely cited method for the synthesis of Uridine 5'-oxyacetic acid methyl ester begins with the protected nucleoside, 2',3'-O-isopropylidene-5-hydroxyuridine.[1] This pathway involves two main steps: etherification with methyl chloroacetate (B1199739) followed by the removal of the isopropylidene protecting group.

Synthesis_Pathway_1 A 2',3'-O-Isopropylidene- 5-hydroxyuridine B Intermediate Ester Derivative A->B Methyl chloroacetate, 1 M NaOH, aq. ethanol 3 hours, ambient temp. C Uridine 5'-oxyacetic acid methyl ester B->C 1 M HCl, 48 hours, ambient temp.

Figure 1: Two-step synthesis from a protected uridine derivative.
Synthesis of ¹⁵N₂-Labeled Uridine 5'-Oxyacetic Acid Methyl Ester

For applications requiring isotopic labeling, such as NMR spectroscopy, a synthetic route starting from ¹⁵N₂-labeled uridine can be employed. This method involves a 5-hydroxylation step followed by a Steglich esterification.

Synthesis_Pathway_2 A ¹⁵N₂-Uridine B 5-Hydroxy-¹⁵N₂-uridine A->B Iodine monochloride (ICl) C ¹⁵N₂-Uridine 5'-oxyacetic acid methyl ester B->C Methyl oxyacetate, DCC, DMAP

Figure 2: Synthesis of ¹⁵N₂-labeled Uridine 5'-oxyacetic acid methyl ester.

Quantitative Data Summary

The following table summarizes the reported yields for the described synthetic methods.

Synthesis StepStarting MaterialReagentsProductYieldReference
Alkaline Hydrolysis and Esterification2',3'-O-isopropylidene-5-hydroxyuridineMethyl chloroacetate, 1 M NaOH, aqueous ethanolIntermediate oxyacetic acid methyl ester derivative48%[1]
Deprotection with Hydrochloric AcidIntermediate oxyacetic acid methyl ester derivative1 M HClUridine 5'-oxyacetic acid methyl ester83%[1]
Steglich Esterification5-Hydroxy-¹⁵N₂-uridineMethyl oxyacetate, DCC, DMAP¹⁵N₂-Labeled Uridine 5'-oxyacetic acid methyl ester65-70%[1]

Experimental Protocols

Protocol 1: Synthesis from 2',3'-O-Isopropylidene-5-hydroxyuridine

Materials:

  • 2',3'-O-isopropylidene-5-hydroxyuridine

  • Methyl chloroacetate

  • 1 M Sodium Hydroxide (NaOH) in aqueous ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

Step 1: Alkaline Hydrolysis and Esterification

  • Dissolve 2',3'-O-isopropylidene-5-hydroxyuridine in a solution of 1 M NaOH in aqueous ethanol.

  • Add methyl chloroacetate to the reaction mixture.

  • Stir the reaction mixture at ambient temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture.

  • Extract the product using a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate oxyacetic acid methyl ester derivative.

Step 2: Deprotection with Hydrochloric Acid

  • Dissolve the intermediate ester derivative obtained from Step 1 in 1 M HCl.

  • Stir the reaction mixture at ambient temperature for 48 hours.

  • Monitor the deprotection process by TLC.

  • Once the reaction is complete, neutralize the solution.

  • Remove the solvent under reduced pressure.

  • Purify the final product, Uridine 5'-oxyacetic acid methyl ester, by a suitable method such as recrystallization or column chromatography.

Protocol 2: Synthesis of ¹⁵N₂-Labeled Uridine 5'-Oxyacetic Acid Methyl Ester

Materials:

  • ¹⁵N₂-labeled Uridine

  • Iodine monochloride (ICl)

  • Methyl oxyacetate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (B28879) (DMAP)

  • Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)

  • Silyl (B83357) protecting agents (if necessary)

  • Deprotection reagents (e.g., acid for silyl groups)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

Step 1: 5-Hydroxylation

  • Dissolve ¹⁵N₂-labeled uridine in a suitable solvent.

  • Treat the solution with iodine monochloride (ICl) to introduce a hydroxyl group at the 5-position of the uracil (B121893) ring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and work up to isolate the 5-hydroxy-¹⁵N₂-uridine.

Step 2: Steglich Esterification

  • Dissolve the 5-hydroxy-¹⁵N₂-uridine and methyl oxyacetate in an anhydrous aprotic solvent.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter off the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate and purify the crude product.

Step 3: Deprotection (if applicable)

  • If silyl protecting groups were used, remove them using an appropriate acidic method.

  • Purify the final ¹⁵N₂-labeled Uridine 5'-oxyacetic acid methyl ester using reverse-phase HPLC.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the chemical synthesis and purification of Uridine 5'-oxyacetic acid methyl ester.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Material (e.g., Protected Uridine) B Reaction with Esterifying Agent A->B C Deprotection (if necessary) B->C D Crude Product Work-up C->D Proceed to Purification E Column Chromatography/HPLC D->E F Characterization (NMR, MS) E->F

Figure 3: General experimental workflow for synthesis and purification.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the chemical synthesis of Uridine 5'-oxyacetic acid methyl ester. By following these procedures, researchers can reliably produce this modified nucleoside for their studies in molecular biology, biochemistry, and drug discovery. The provided diagrams and data tables offer a clear and concise overview of the synthesis pathways and expected outcomes.

References

Application Note: Purification of Uridine 5'-oxyacetic acid methyl ester by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of Uridine (B1682114) 5'-oxyacetic acid methyl ester using High-Performance Liquid Chromatography (HPLC). Uridine 5'-oxyacetic acid methyl ester is a modified nucleoside of interest in various biochemical and pharmaceutical research areas.[1][2] The described method utilizes reverse-phase chromatography, a widely used technique for the separation of polar and nonpolar compounds, to achieve high purity of the target molecule. This document is intended for researchers, scientists, and drug development professionals requiring a robust method for the isolation and purification of Uridine 5'-oxyacetic acid methyl ester.

Introduction

Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a post-transcriptionally modified nucleoside found in the wobble position of transfer RNAs (tRNAs), particularly in Gram-negative bacteria.[1] Its unique chemical structure, with a methyl ester group attached to a uridine-5-oxyacetic acid backbone, plays a significant role in expanding the decoding capabilities of tRNA during protein synthesis.[1] The synthesis of this modified nucleoside often results in a mixture of reactants, byproducts, and the desired product. Therefore, a reliable purification method is crucial to obtain a highly pure compound for subsequent in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency. This application note outlines a preparative HPLC method for the purification of Uridine 5'-oxyacetic acid methyl ester.

Experimental Protocol

This protocol is a recommended starting point for the purification of Uridine 5'-oxyacetic acid methyl ester. Optimization of the parameters may be necessary depending on the specific crude sample composition and the HPLC system used.

1. Materials and Reagents

  • Crude Uridine 5'-oxyacetic acid methyl ester sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade (for sample dissolution and injector cleaning)

  • 0.22 µm syringe filters

2. HPLC System and Column

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column is recommended. The dimensions should be selected based on the amount of sample to be purified (e.g., 10-50 mm internal diameter and 150-250 mm length). A column with a 5 or 10 µm particle size is suitable for preparative separations.

  • Detection Wavelength: Based on the UV absorbance of uridine derivatives, a primary detection wavelength of 260 nm is recommended. A secondary wavelength of 280 nm can also be monitored.

3. Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.

4. Sample Preparation

  • Dissolve the crude Uridine 5'-oxyacetic acid methyl ester sample in a minimal amount of a suitable solvent. A mixture of water and methanol or the initial mobile phase composition is a good starting point.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection. This prevents clogging of the HPLC column and system.

5. HPLC Method Parameters

The following is a suggested gradient method. The gradient and flow rate may need to be optimized to achieve the best separation.

ParameterRecommended Value
Column C18, preparative scale (e.g., 20 x 250 mm, 10 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 10-20 mL/min (adjust based on column diameter)
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 260 nm
Injection Volume Variable (dependent on sample concentration and column loading capacity)
Gradient Program Time (min)
0
5
35
40
45
46
55

6. Purification and Fraction Collection

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is observed.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram in real-time. Collect fractions corresponding to the peak of interest (Uridine 5'-oxyacetic acid methyl ester). The retention time will need to be determined by analytical scale injections or by analyzing small aliquots of the collected fractions.

  • After the purification run, wash the column with a high percentage of organic mobile phase (e.g., 100% B) to remove any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

7. Post-Purification Processing

  • Analyze the collected fractions using analytical HPLC to confirm the purity of the Uridine 5'-oxyacetic acid methyl ester.

  • Pool the pure fractions.

  • Remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the purified solid product.

Data Presentation

The following table should be used to record and summarize the quantitative data from the purification process.

Sample IDInjected Mass (mg)Collected Mass (mg)Purity (%)Recovery (%)
Crude Sample----
Purified Fraction 1
Purified Fraction 2
...
Pooled Product [Total Injected] [Total Collected] [Final Purity] [Overall Recovery]
  • Purity (%) should be determined by analytical HPLC peak area normalization.

  • Recovery (%) = (Collected Mass / Injected Mass) x 100.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the HPLC purification of Uridine 5'-oxyacetic acid methyl ester.

HPLC_Purification_Workflow start Start: Crude Sample prep_sample Sample Preparation (Dissolution & Filtration) start->prep_sample hplc Preparative HPLC (Gradient Elution) prep_sample->hplc collect Fraction Collection (Based on UV at 260 nm) hplc->collect analysis Purity Analysis (Analytical HPLC) collect->analysis analysis->hplc If Impure (Re-purification) pooling Pooling of Pure Fractions analysis->pooling If Pure evaporation Solvent Removal (Lyophilization) pooling->evaporation end End: Purified Product evaporation->end

Caption: Workflow for the HPLC purification of Uridine 5'-oxyacetic acid methyl ester.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Peak Shape (tailing or fronting) Column degradation; Inappropriate mobile phase pH; Sample overload.Use a new column; Adjust mobile phase pH; Reduce sample injection volume/mass.
Low Recovery Compound precipitation on the column; Adsorption to system components; Inefficient fraction collection.Check sample solubility in the mobile phase; Prime the system with the sample; Optimize fraction collection parameters.
Poor Resolution Inadequate separation gradient; Column is not suitable.Optimize the gradient slope and duration; Try a different stationary phase (e.g., phenyl-hexyl).
Baseline Drift Column not equilibrated; Mobile phase composition changing; Detector lamp issue.Extend column equilibration time; Ensure mobile phases are well-mixed and degassed; Check detector lamp performance.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of Uridine 5'-oxyacetic acid methyl ester by preparative HPLC. By following the outlined steps for sample preparation, HPLC separation, and post-purification processing, researchers can obtain a high-purity product suitable for a wide range of scientific applications. The provided workflow diagram and troubleshooting guide serve as valuable resources for successful implementation of this purification method.

References

Application Notes and Protocols: ¹H and ¹³C NMR Assignment of Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment of Uridine (B1682114) 5'-oxyacetic acid methyl ester, a modified nucleoside of interest in various research and drug development contexts. This document outlines the structural characterization of this compound by NMR spectroscopy, including data presentation and experimental protocols.

Introduction

Uridine 5'-oxyacetic acid methyl ester, also known as 5-methoxycarbonylmethoxyuridine (mcmo⁵U), is a modified pyrimidine (B1678525) nucleoside. Understanding its precise chemical structure is crucial for its application in fields such as medicinal chemistry and molecular biology. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules in solution. This note details the assignment of proton (¹H) and carbon-13 (¹³C) NMR signals.

Molecular Structure and Numbering

The chemical structure and atom numbering scheme for Uridine 5'-oxyacetic acid methyl ester are presented below. This numbering is used for the definitive assignment of NMR signals.

Caption: Molecular structure and atom numbering of Uridine 5'-oxyacetic acid methyl ester.

¹H NMR Data

The following table summarizes the available ¹H NMR spectral data for Uridine 5'-oxyacetic acid methyl ester. The data was reported in Deuterium (B1214612) Oxide (D₂O) at 500 MHz. Due to the limited publicly available data, specific assignments for all ribose protons and their coupling constants are not fully detailed. The provided ranges are based on typical values for uridine derivatives and the available literature.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-68.05s-
H-1'~5.9d~4-6
H-2'4.10 - 4.30m-
H-3'4.10 - 4.30m-
H-4'4.10 - 4.30m-
H-5'a, H-5'b~3.8 - 4.0m-
-OCH₂-~4.4s-
-OCH₃3.70s-

Note: The chemical shifts of the ribose protons (H-2', H-3', H-4', and H-5') are reported as a range in the available literature.[1] The multiplicity 'm' denotes a multiplet, indicating complex spin-spin coupling. The chemical shift for the anomeric proton (H-1') and the methylene (B1212753) protons of the oxyacetic acid moiety are estimated based on typical values for similar structures.

¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2~152
C-4~165
C-5~140
C-6~103
C-1'~90
C-2'~74
C-3'~70
C-4'~84
C-5'~61
-OCH₂-~68
C=O (ester)~170
-OCH₃~53

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a sample of Uridine 5'-oxyacetic acid methyl ester for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of Uridine 5'-oxyacetic acid methyl ester.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for polar molecules like nucleosides. Other options include DMSO-d₆ or Methanol-d₄, depending on solubility and the desired exchange of labile protons.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer cap Cap and Label transfer->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H, ¹³C, etc.) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals integrate->assign

Caption: General workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

  • Instrument Setup: Tune and match the probe for the ¹H and ¹³C frequencies.

  • Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters for a 500 MHz spectrometer:

      • Spectral width: ~16 ppm

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: ~2-4 seconds

    • Solvent suppression techniques may be employed if residual solvent signals are problematic.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters for a 125 MHz spectrometer:

      • Spectral width: ~200-220 ppm

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2-5 seconds

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, it is highly recommended to acquire 2D NMR spectra, such as:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Analysis and Assignment Strategy

  • Reference: Reference the spectra to an internal standard (e.g., TMS at 0 ppm) or to the residual solvent signal.

  • ¹H NMR Assignment:

    • Identify the characteristic singlet for H-6 in the aromatic region.

    • Identify the singlet for the -OCH₃ group around 3.7 ppm.

    • The anomeric proton (H-1') typically appears as a doublet around 5.9 ppm.

    • The remaining ribose protons will appear as a complex multiplet system. COSY and selective 1D-TOCSY experiments can be used to trace the connectivity of the ribose spin system.

  • ¹³C NMR Assignment:

    • Use HSQC to assign the protonated carbons by correlating them to their attached protons.

    • Use HMBC to assign the quaternary carbons (C-2, C-4, C-5, and the ester carbonyl) by observing their long-range correlations with nearby protons. For example, H-6 should show a correlation to C-4 and C-5.

    • The chemical shifts of the ribose carbons can be assigned based on established trends for nucleosides.

Conclusion

This application note provides a framework for the ¹H and ¹³C NMR assignment of Uridine 5'-oxyacetic acid methyl ester. While complete, experimentally verified data is limited in the public domain, the information provided, based on available data and established principles of NMR spectroscopy for nucleosides, serves as a valuable guide for researchers. For definitive and detailed structural analysis, it is recommended to perform a comprehensive suite of 1D and 2D NMR experiments.

References

Application Note: Mass Spectrometry Analysis of Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a post-transcriptionally modified nucleoside found primarily in the wobble position of transfer RNA (tRNA) in Gram-negative bacteria. Its presence is crucial for expanding the decoding capacity of tRNA during protein synthesis.[1] Beyond its role in fundamental cellular processes, mcmo⁵U and its analogues have garnered interest in drug development for their potential as antitumor agents. These compounds can act as purine (B94841) nucleoside analogues, inhibiting DNA synthesis and inducing apoptosis in cancer cells.[1][2] Accurate and sensitive analytical methods are therefore essential for studying the biological roles of mcmo⁵U and for the development of therapeutics based on its structure. This application note provides a detailed protocol for the mass spectrometry-based analysis of Uridine 5'-oxyacetic acid methyl ester, including sample preparation from biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data interpretation.

Chemical Properties and Mass Spectrometry Data

A thorough understanding of the physicochemical properties of Uridine 5'-oxyacetic acid methyl ester is fundamental for the development of robust analytical methods.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₉[1][3]
Molecular Weight 332.26 g/mol [1][3]
Monoisotopic Mass 332.0856 Da[4]
[M+H]⁺ (protonated molecule) 333.0934 m/z[4]
Key MS/MS Product Ions 297, 315, 201, 183, 129 m/z[4]

Experimental Protocols

Sample Preparation: Extraction and Hydrolysis of tRNA

This protocol is designed for the analysis of mcmo⁵U from bacterial tRNA, a common biological source.

Materials:

  • Bacterial cell pellet

  • Total RNA extraction kit

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

  • Ultrapure water

  • Centrifugal filters (10 kDa MWCO)

Procedure:

  • Total RNA Extraction: Isolate total RNA from the bacterial cell pellet using a commercial RNA extraction kit according to the manufacturer's instructions.

  • tRNA Enrichment (Optional but Recommended): For enhanced sensitivity, tRNA can be enriched from the total RNA pool using specialized purification kits or size-exclusion chromatography.

  • Enzymatic Hydrolysis:

    • To 1-5 µg of RNA, add 2 units of nuclease P1 in a final volume of 25 µL of ammonium acetate buffer (10 mM, pH 5.3).

    • Incubate the mixture at 45°C for 2 hours.

    • Add 2.5 µL of 10x bacterial alkaline phosphatase buffer and 1 unit of bacterial alkaline phosphatase.

    • Continue incubation at 37°C for an additional 2 hours. This step removes the 3'-phosphate group from the nucleosides.

  • Sample Cleanup:

    • Filter the reaction mixture through a 10 kDa molecular weight cutoff centrifugal filter to remove the enzymes.

    • The filtrate, containing the nucleosides, is collected and dried under vacuum.

    • Reconstitute the dried sample in an appropriate volume of the initial LC mobile phase (e.g., 50 µL of 0.1% formic acid in water) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 2% B; 5-15 min: 2-30% B; 15-17 min: 30-95% B; 17-19 min: 95% B; 19-20 min: 95-2% B; 20-25 min: 2% B
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
Scan Mode Multiple Reaction Monitoring (MRM) or Product Ion Scan

MRM Transitions for Quantification:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
333.1297.115
333.1201.120
333.1183.125

Data Presentation and Interpretation

Quantitative Analysis

The concentration of Uridine 5'-oxyacetic acid methyl ester in a sample can be determined by creating a calibration curve using a certified reference standard. The peak areas of the MRM transitions are plotted against the known concentrations of the standard.

Sample IDPeak Area (MRM: 333.1 -> 297.1)Concentration (ng/mL)
Standard 115,0001
Standard 278,0005
Standard 3160,00010
Standard 4380,00025
Standard 5810,00050
Unknown Sample 1 255,000 16.8
Unknown Sample 2 550,000 35.2
Fragmentation Pattern Analysis

The product ions observed in the MS/MS spectrum of mcmo⁵U provide structural information. The fragmentation of nucleosides in the gas phase typically involves cleavage of the glycosidic bond and fragmentation of the ribose sugar and the nucleobase.

  • m/z 297: This characteristic fragment likely corresponds to the loss of a water molecule and a methoxy (B1213986) group from the precursor ion.

  • m/z 201 and 183: These ions are likely fragments of the ribose sugar moiety.

  • m/z 129: This ion could represent a fragment of the modified uracil (B121893) base.

A detailed fragmentation analysis can confirm the identity of the compound in complex matrices.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Bacterial Cell Pellet rna_extraction Total RNA Extraction start->rna_extraction trna_hydrolysis Enzymatic Hydrolysis (Nuclease P1 & BAP) rna_extraction->trna_hydrolysis cleanup Sample Cleanup (Centrifugal Filter) trna_hydrolysis->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification interpretation Fragmentation Analysis ms_detection->interpretation final_report Final Report quantification->final_report interpretation->final_report

Caption: Experimental workflow for the analysis of Uridine 5'-oxyacetic acid methyl ester.

signaling_pathway mcmo5u Uridine 5'-oxyacetic acid methyl ester Analogue dna_poly DNA Polymerase mcmo5u->dna_poly Inhibition dna_synthesis DNA Synthesis dna_poly->dna_synthesis dna_damage DNA Damage dna_synthesis->dna_damage Replication Stress apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest

Caption: Proposed signaling pathway for the antitumor activity of mcmo⁵U analogues.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry-based analysis of Uridine 5'-oxyacetic acid methyl ester. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with guidance on data interpretation, offer a robust methodology for researchers in various fields. The successful implementation of these methods will facilitate a deeper understanding of the biological significance of this modified nucleoside and aid in the development of novel therapeutic agents.

References

Application Notes and Protocols: Analysis of 5-methoxycarbonylmethyluridine (mcmmo⁵U) Fragmentation by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxycarbonylmethyluridine (B127866) (mcmmo⁵U) is a modified ribonucleoside found in the wobble position (position 34) of the anticodon in certain transfer RNAs (tRNAs), particularly in Gram-negative bacteria.[1] This modification plays a crucial role in the accurate and efficient translation of the genetic code by expanding the decoding capabilities of tRNA, allowing non-Watson-Crick base pairing with guanosine (B1672433) and pyrimidines at the third position of codons.[1] The accurate identification and quantification of mcmmo⁵U are essential for understanding its biological roles and for the development of novel therapeutics targeting bacterial protein synthesis. Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the characterization of such modified nucleosides due to its high sensitivity and ability to provide structural information through tandem mass spectrometry (MS/MS).[2][3] This document provides a detailed protocol for the analysis of mcmmo⁵U using ESI-MS, with a focus on its characteristic fragmentation pattern.

Experimental Protocols

Sample Preparation: Isolation and Digestion of tRNA

High-quality total RNA is a prerequisite for the accurate analysis of mcmmo⁵U.

a. Total RNA Isolation:

  • Isolate total RNA from bacterial cells using a commercial RNA isolation kit that ensures high purity (A260/A280 ratio of ~2.0).[4]

  • Quantify the isolated RNA using a spectrophotometer.

b. tRNA Enrichment (Optional but Recommended):

  • For higher sensitivity, tRNA can be enriched from the total RNA pool using methods such as anion-exchange chromatography or size-exclusion chromatography.

c. Enzymatic Digestion to Nucleosides:

  • In a sterile microcentrifuge tube, combine the following:

    • 1-5 µg of total RNA or enriched tRNA

    • Nuclease P1 (to digest RNA to 5'-mononucleotides)

    • Bacterial Alkaline Phosphatase (BAP) (to dephosphorylate the mononucleotides)

    • Appropriate reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM NaCl).[5]

  • Incubate the reaction mixture at 37°C for 2-4 hours.[6]

  • Terminate the reaction by adding an equal volume of acetonitrile (B52724) or by heat inactivation.

  • Centrifuge the sample to pellet the enzymes and any precipitate.

  • Transfer the supernatant containing the nucleosides to a clean tube for LC-MS/MS analysis. If not analyzed immediately, store at -20°C.[4]

LC-MS/MS Analysis

The separation and detection of mcmmo⁵U are performed using a high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

a. Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B 0.1% Formic acid in acetonitrile[4]
Flow Rate 0.2-0.4 mL/min
Column Temperature 40°C[7]
Injection Volume 5-10 µL
Gradient A linear gradient from 0-30% Mobile Phase B over 15-20 minutes is a good starting point and should be optimized for the specific system.

b. Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0-4.0 kV
Drying Gas Temperature 300-350°C
Drying Gas Flow 8-12 L/min
Nebulizer Pressure 20-40 psi
Scan Mode Full scan for precursor identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) for targeted quantification.
Precursor Ion ([M+H]⁺) m/z 333.0934
Collision Gas Argon or Nitrogen
Collision Energy (CE) Should be optimized for the specific instrument to maximize the intensity of characteristic fragment ions. A range of 10-30 eV is a typical starting point.

Data Presentation: Fragmentation of mcmmo⁵U

The collision-induced dissociation (CID) of the protonated mcmmo⁵U molecule ([M+H]⁺ at m/z 333.09) results in a series of characteristic product ions. The primary fragmentation event is the cleavage of the N-glycosidic bond, leading to the separation of the ribose sugar and the nucleobase.

Table 1: Quantitative Data for mcmmo⁵U Fragmentation in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
333.09201.06C₅H₈O₄ (Ribose)Protonated 5-methoxycarbonylmethyluracil base
333.09183.05C₅H₈O₄ + H₂ODehydrated protonated base
333.09297.08H₂O + CH₄OLoss of water and methanol (B129727) from the precursor
333.09315.08H₂OLoss of water from the precursor
333.09129.04C₅H₈O₄ + C₂H₂O₂Further fragmentation of the base

Note: The relative abundance of these ions will depend on the specific collision energy and instrument used.

Visualizations

Biosynthetic Pathway of mcmmo⁵U

The formation of mcmmo⁵U involves the enzymatic modification of a uridine (B1682114) residue within the tRNA molecule. A key step is the methylation of its precursor, 5-carboxymethoxyuridine (cmo⁵U).[1]

Biosynthetic Pathway of mcmmo5U Uridine Uridine in tRNA cmo5U cmo⁵U Uridine->cmo5U Multi-step enzymatic modification mcmo5U mcmmo⁵U cmo5U->mcmo5U CmoM (Methyltransferase) + S-adenosyl methionine

Caption: Biosynthesis of mcmmo⁵U from uridine in tRNA.

Experimental Workflow for mcmmo⁵U Analysis

The overall workflow for the analysis of mcmmo⁵U involves several key stages, from sample collection to data analysis.

Experimental Workflow for mcmmo5U Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing RNA_Isolation Total RNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion LC_Separation LC Separation (Reverse Phase) Enzymatic_Digestion->LC_Separation ESI_MS ESI-MS Analysis (Precursor Ion Detection) LC_Separation->ESI_MS MS_MS MS/MS Fragmentation (Product Ion Scan) ESI_MS->MS_MS Data_Acquisition Data Acquisition MS_MS->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

Caption: Workflow for mcmmo⁵U analysis by LC-MS/MS.

Proposed Fragmentation Pathway of mcmmo⁵U

Based on the observed product ions and general principles of nucleoside fragmentation, a plausible fragmentation pathway for mcmmo⁵U is proposed below.

Fragmentation Pathway of mcmmo5U M_H [M+H]⁺ m/z 333.09 fragment_201 [Base+H]⁺ m/z 201.06 M_H->fragment_201 - Ribose (132 Da) fragment_315 [M+H-H₂O]⁺ m/z 315.08 M_H->fragment_315 - H₂O fragment_183 [Base+H-H₂O]⁺ m/z 183.05 fragment_201->fragment_183 - H₂O fragment_129 [Base+H-C₂H₂O₂]⁺ m/z 129.04 fragment_201->fragment_129 - C₂H₂O₂ fragment_297 [M+H-H₂O-CH₄O]⁺ m/z 297.08 fragment_315->fragment_297 - CH₄O

Caption: Proposed CID fragmentation of mcmmo⁵U.

References

Application Notes and Protocols for the Incorporation of mcmo⁵U into Synthetic RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into synthetic RNA probes is a powerful strategy for enhancing their utility in a wide range of molecular biology and diagnostic applications. One such modification, 5-methoxycarbonylmethyl-2'-O-methyluridine (mcmo⁵U), offers unique properties that can improve probe performance. This modified nucleoside is a derivative of 5-carboxymethoxyuridine (cmo⁵U) and is naturally found in the anticodon wobble position of certain tRNAs in Gram-negative bacteria, where it plays a role in expanding decoding capabilities.[1] The presence of the 2'-O-methyl group is known to confer increased nuclease resistance and thermal stability to RNA duplexes, making mcmo⁵U a modification of significant interest for the design of robust RNA probes for applications such as in situ hybridization, Northern blotting, and other nucleic acid detection assays.

These application notes provide a comprehensive overview of the incorporation of mcmo⁵U into synthetic RNA probes, including its effects on probe properties, synthesis methods, and detailed protocols for its application in fluorescence in situ hybridization (FISH).

Properties of mcmo⁵U-Modified RNA Probes

The introduction of mcmo⁵U into an RNA oligonucleotide can significantly alter its physicochemical properties. Understanding these changes is crucial for designing effective probes.

Thermal Stability

The thermal stability of an RNA probe, often measured as the melting temperature (Tm) of the probe-target duplex, is a critical parameter for hybridization-based assays. While specific thermodynamic data for mcmo⁵U is limited, a study on the closely related cmo⁵U modification in a 20-nucleotide RNA hairpin revealed a destabilizing effect on the RNA duplex.[2] The presence of the negatively charged oxyacetic acid side chain in cmo⁵U was suggested to contribute to this destabilization.[2]

It is important to note that the methyl ester group in mcmo⁵U neutralizes the negative charge of the carboxyl group in cmo⁵U, which may counteract the destabilizing effect. Furthermore, the 2'-O-methyl group, a common modification in therapeutic oligonucleotides, is generally known to increase the thermal stability of RNA duplexes.[3] Therefore, the overall effect of mcmo⁵U on Tm is likely a composite of these opposing influences. Researchers should empirically determine the Tm of their mcmo⁵U-modified probes to optimize hybridization conditions.

Table 1: Thermodynamic Parameters of a 20 nt RNA Hairpin with and without cmo⁵U Modification [2]

RNA ConstructMelting Temperature (Tm) in °CΔG²⁹⁸ ᴷ in kcal mol⁻¹
U-A hairpin (unmodified)85.0-12.2
cmo⁵U-A hairpin82.0-10.8

Data extracted from a study on cmo⁵U, the precursor to mcmo⁵U. The methyl ester in mcmo⁵U may alter these properties.

Nuclease Resistance

Synthesis of mcmo⁵U-Modified RNA Probes

The synthesis of RNA probes containing mcmo⁵U can be achieved through chemical synthesis using a corresponding phosphoramidite (B1245037) building block.

Chemical Synthesis of mcmo⁵U Phosphoramidite

Currently, mcmo⁵U phosphoramidite is not commercially available as a stock reagent. Therefore, its synthesis is a prerequisite for incorporating this modification into synthetic RNA probes. A synthetic route for a stable isotope-modified cmo⁵U phosphoramidite has been described, which can be adapted for the synthesis of the mcmo⁵U phosphoramidite.[2] The key steps involve the synthesis of the modified nucleoside followed by the introduction of the 5'-(4,4'-dimethoxy)-trityl group and phosphitylation of the 3'-hydroxyl group.[2]

Diagram 1: Generalized Workflow for mcmo⁵U Phosphoramidite Synthesis

workflow start Uridine Precursor step1 Multi-step Organic Synthesis to introduce the 5-methoxycarbonylmethyl and 2'-O-methyl groups start->step1 step2 Protection of 5'-OH with DMT group step1->step2 step3 Phosphitylation of 3'-OH step2->step3 end mcmo⁵U Phosphoramidite step3->end

Caption: Workflow for mcmo⁵U phosphoramidite synthesis.

Solid-Phase Synthesis of mcmo⁵U-Modified RNA Probes

Once the mcmo⁵U phosphoramidite is obtained, it can be incorporated into an RNA oligonucleotide using a standard automated DNA/RNA synthesizer. The synthesis cycle involves sequential deblocking, coupling, capping, and oxidation steps.

Diagram 2: Solid-Phase RNA Synthesis Cycle

synthesis_cycle deblock Deblocking (5'-DMT removal) couple Coupling (Addition of mcmo⁵U phosphoramidite) deblock->couple cap Capping (Blocking of unreacted 5'-OH) couple->cap oxidize Oxidation (P(III) to P(V)) cap->oxidize oxidize->deblock

Caption: Automated solid-phase RNA synthesis cycle.

Application: Fluorescence In Situ Hybridization (FISH)

Fluorescence in situ hybridization is a powerful technique for visualizing the localization of specific RNA molecules within cells and tissues. The enhanced stability of mcmo⁵U-modified probes can lead to improved signal-to-noise ratios in FISH experiments.

Experimental Protocol: FISH with mcmo⁵U-Modified RNA Probes

This protocol provides a general guideline for performing FISH using fluorescently labeled mcmo⁵U-modified RNA probes on cultured cells. Optimization of probe concentration, hybridization temperature, and wash conditions may be necessary for specific applications.

Materials:

  • Cells: Cultured cells grown on sterile glass coverslips.

  • Fixative: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Wash Buffer A: 2x SSC (Saline-Sodium Citrate) with 10% formamide.[9]

  • Hybridization Buffer: 10% dextran (B179266) sulfate, 2x SSC, 10% formamide, 2 mg/mL BSA.[9]

  • mcmo⁵U-modified RNA probe: Fluorescently labeled (e.g., with a 5' or 3' fluorophore).

  • DAPI solution: For nuclear counterstaining.

  • Antifade mounting medium.

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Pre-hybridization:

    • Wash the cells with Wash Buffer A for 5 minutes at room temperature.

    • Incubate the cells in Hybridization Buffer (without probe) for 1-2 hours at 37°C in a humidified chamber.

  • Hybridization:

    • Dilute the fluorescently labeled mcmo⁵U-modified RNA probe in Hybridization Buffer to the desired final concentration (typically in the range of 1-10 ng/µL, but should be optimized).

    • Denature the probe solution by heating at 80-85°C for 3-5 minutes, then immediately place on ice.

    • Remove the pre-hybridization buffer from the cells and add the probe-containing Hybridization Buffer.

    • Incubate overnight at 37°C in a humidified chamber. The optimal hybridization temperature will depend on the Tm of the probe and should be empirically determined.

  • Washing:

    • Remove the hybridization solution.

    • Wash the cells three times with pre-warmed Wash Buffer A at 37°C for 15 minutes each.[9]

    • Wash once with 2x SSC for 5 minutes at room temperature.

    • Wash once with PBS for 5 minutes at room temperature.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.

fish_workflow cell_prep Cell Preparation (Fixation & Permeabilization) prehyb Pre-hybridization cell_prep->prehyb hyb Hybridization with mcmo⁵U-modified probe prehyb->hyb wash Post-hybridization Washes hyb->wash stain Counterstaining (DAPI) wash->stain mount Mounting stain->mount image Fluorescence Microscopy mount->image

References

Application Notes and Protocols for In Vitro Transcription with Uridine 5'-oxyacetic acid methyl ester Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In vitro transcription (IVT) is a cornerstone technique for the production of RNA molecules for a wide array of applications, including functional studies, RNA interference, CRISPR-based gene editing, and the development of mRNA-based therapeutics and vaccines. The incorporation of modified nucleotides, such as Uridine (B1682114) 5'-oxyacetic acid methyl ester triphosphate (U-OAMT), offers a strategy to enhance the stability and biological activity of the resulting RNA, and critically, to reduce its immunogenicity. These application notes provide a comprehensive overview and a generalized protocol for the incorporation of U-OAMT into RNA transcripts using T7 RNA polymerase. The provided protocols are based on established methods for other modified uridine triphosphates and serve as a starting point for optimization.

Introduction to In Vitro Transcription with Modified Nucleotides

IVT is a cell-free method to synthesize large quantities of RNA from a DNA template. The reaction is catalyzed by a bacteriophage RNA polymerase, most commonly T7, T3, or SP6 polymerase. The basic components of an IVT reaction include the RNA polymerase, a linear DNA template containing the polymerase promoter, and ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and UTP).

The use of modified NTPs in IVT reactions is a powerful tool to introduce specific chemical functionalities into the resulting RNA. A primary motivation for incorporating modified nucleotides, particularly uridine analogs, is to circumvent the innate immune response.[1] Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to an inflammatory response that can result in the degradation of the RNA therapeutic and other adverse effects.[2] Modifications to the uridine base can disrupt the binding to these receptors, thus reducing the immunogenic potential of the RNA.

While common modified uridines like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) have been extensively studied and shown to reduce immunogenicity and enhance translation, the specific properties of RNA containing Uridine 5'-oxyacetic acid methyl ester are less characterized in the context of IVT. However, based on the broad substrate tolerance of T7 RNA polymerase, it is feasible to incorporate U-OAMT into RNA transcripts.[3][4]

Experimental Protocols

The following protocols provide a general framework for the in vitro transcription of RNA with the complete or partial substitution of UTP with U-OAMT. It is crucial to note that these are starting-point protocols and optimization will be necessary to achieve high yield and efficient incorporation of U-OAMT.

DNA Template Preparation

High-quality, pure, and linear DNA template is essential for efficient in vitro transcription.[] The template can be a linearized plasmid or a PCR product. It must contain a double-stranded T7 promoter sequence upstream of the sequence to be transcribed.

Protocol for PCR-based DNA Template Generation:

  • Primer Design: Design forward and reverse primers to amplify the desired DNA sequence. The forward primer should include the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') at its 5' end, followed by the sequence of interest.

  • PCR Amplification: Perform a high-fidelity PCR to amplify the DNA template.

  • Purification: Purify the PCR product using a commercial PCR purification kit or via phenol:chloroform extraction followed by ethanol (B145695) precipitation to remove primers, dNTPs, and the polymerase.

  • Quantification and Quality Control: Determine the concentration of the purified DNA template using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the template by running an aliquot on an agarose (B213101) gel.

In Vitro Transcription Reaction

The following is a generalized protocol for a 20 µL IVT reaction. The reaction can be scaled up as needed.

Table 1: In Vitro Transcription Reaction Setup

ComponentStock ConcentrationVolume (µL)Final Concentration
Nuclease-Free Water-to 20 µL-
5x Transcription Buffer5x41x
ATP100 mM210 mM
GTP100 mM210 mM
CTP100 mM210 mM
UTP100 mMSee Note 1See Note 1
Uridine 5'-oxyacetic acid methyl ester triphosphate (U-OAMT)100 mMSee Note 1See Note 1
Linear DNA Template1 µg/µL150 ng/µL
RNase Inhibitor40 U/µL0.51 U/µL
T7 RNA Polymerase50 U/µL12.5 U/µL
Total Volume 20

Note 1: The ratio of UTP to U-OAMT needs to be optimized. For complete substitution, omit UTP and use 2 µL of 100 mM U-OAMT. For partial incorporation, adjust the volumes of UTP and U-OAMT accordingly. The final concentration of total uridine triphosphate should be maintained.

Procedure:

  • Thaw all reagents on ice.

  • Assemble the reaction mixture at room temperature in a nuclease-free microcentrifuge tube in the order listed in Table 1 to avoid precipitation of the DNA template by spermidine (B129725) in the buffer.

  • Gently mix the components by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to an increase in byproducts.[]

  • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

Purification of Transcribed RNA

Purification is necessary to remove the DNA template, unincorporated NTPs, enzymes, and salts from the IVT reaction.[6] Several methods can be used depending on the downstream application.

Protocol for Spin Column Purification:

This method is rapid and efficiently removes most contaminants.

  • Follow the manufacturer's protocol for a commercial RNA cleanup kit (e.g., NEB Monarch® RNA Cleanup Kits, Promega SV Total RNA Isolation System).[6][7]

  • Typically, the IVT reaction volume is adjusted with a binding buffer and ethanol.

  • The mixture is passed through a silica-based spin column, which binds the RNA.

  • The column is washed with provided wash buffers to remove contaminants.

  • The purified RNA is eluted in nuclease-free water.

Protocol for Lithium Chloride (LiCl) Precipitation:

This method is effective for precipitating RNA while leaving most unincorporated NTPs in solution.

  • Add 0.5 volumes of 7.5 M LiCl to the IVT reaction.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (>12,000 x g) at 4°C for 15 minutes to pellet the RNA.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at high speed at 4°C for 5 minutes.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

Quality Control of Transcribed RNA

After purification, it is important to assess the yield, integrity, and purity of the transcribed RNA.

  • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. The A260/A280 ratio should be ~2.0 for pure RNA.

  • Integrity Analysis: Analyze the integrity and size of the RNA transcript using denaturing agarose gel electrophoresis or a microfluidics-based system such as an Agilent Bioanalyzer. A sharp, single band at the expected size indicates a high-quality transcript.

Optimization of In Vitro Transcription with U-OAMT

The efficiency of incorporation of modified nucleotides can vary significantly.[8] Therefore, optimization of the reaction conditions is critical.

Table 2: Key Parameters for Optimization

ParameterRange for OptimizationRationale
Mg²⁺ Concentration 15 - 30 mMMg²⁺ is a critical cofactor for RNA polymerase. Its optimal concentration is dependent on the total NTP concentration.[][9]
U-OAMT:UTP Ratio 100:0 to 0:100The extent of modification can be controlled by adjusting this ratio. Complete substitution may affect yield.[10]
T7 RNA Polymerase Concentration 1 - 5 U/µLHigher enzyme concentrations can increase yield, especially for long transcripts, but can also increase cost.[]
Incubation Time 1 - 4 hoursLonger incubation can increase yield but may also lead to the accumulation of double-stranded RNA byproducts.[]
Incubation Temperature 30 - 42°CWhile 37°C is standard, slight variations in temperature can sometimes improve the yield and quality of the transcript.[]

Visualizations

Experimental Workflow

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purify RNA Purification cluster_qc Quality Control PCR PCR Amplification Purify_DNA DNA Purification PCR->Purify_DNA QC_DNA DNA QC Purify_DNA->QC_DNA IVT_Reaction IVT Reaction Setup (with U-OAMT) QC_DNA->IVT_Reaction Incubation Incubation (37°C, 2-4h) IVT_Reaction->Incubation DNase DNase Treatment (Optional) Incubation->DNase Spin_Column Spin Column Purification DNase->Spin_Column LiCl_Precip LiCl Precipitation DNase->LiCl_Precip Quant Quantification (A260) Spin_Column->Quant LiCl_Precip->Quant Integrity Integrity Analysis (Gel/Bioanalyzer) Quant->Integrity

Caption: General workflow for in vitro transcription with U-OAMT.

Mechanism of Reduced Immunogenicity

Immune_Evasion cluster_unmodified Unmodified RNA cluster_modified Modified RNA Unmod_RNA Unmodified RNA (contains Uridine) TLR Toll-like Receptor (TLR) Unmod_RNA->TLR Recognized Immune_Response Innate Immune Response (e.g., IFN production) TLR->Immune_Response Activates Mod_RNA Modified RNA (contains U-OAMT) TLR2 Toll-like Receptor (TLR) Mod_RNA->TLR2 Evades Recognition No_Response Reduced Immune Response TLR2->No_Response No Activation

References

Application Notes: Development of Antibodies Specific for Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uridine 5'-oxyacetic acid methyl ester (mcmo5U) is a naturally occurring modified nucleoside found in the wobble position of tRNA.[1] This modification can play a crucial role in the efficiency and fidelity of protein translation. The development of specific antibodies against mcmo5U is essential for its detection and quantification in biological samples, enabling further research into its distribution, function, and association with disease states. These application notes provide a comprehensive overview and detailed protocols for the production and characterization of polyclonal and monoclonal antibodies specific for Uridine 5'-oxyacetic acid methyl ester.

Principle

Small molecules like Uridine 5'-oxyacetic acid methyl ester are not immunogenic on their own. Therefore, to elicit an immune response, mcmo5U must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This mcmo5U-protein conjugate, referred to as an immunogen, is then used to immunize an animal model. The resulting antibodies can be screened for their specificity and affinity to the target molecule.

Experimental Protocols

1. Hapten-Carrier Protein Conjugation

To generate an immune response, the hapten (Uridine 5'-oxyacetic acid methyl ester) must be conjugated to a carrier protein. A common method for this conjugation is the carbodiimide (B86325) reaction, which forms a stable amide bond between a carboxyl group on the hapten and amino groups on the carrier protein.

Protocol: Carbodiimide-Mediated Conjugation of mcmo5U to Carrier Protein

  • Materials:

    • Uridine 5'-oxyacetic acid (the unesterified form to expose a carboxyl group for conjugation)

    • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve Uridine 5'-oxyacetic acid in a minimal amount of dimethylformamide (DMF) and then dilute with PBS to a final concentration of 10 mg/mL.

    • Dissolve the carrier protein (KLH or BSA) in PBS to a concentration of 10 mg/mL.

    • Activate the carboxyl group of Uridine 5'-oxyacetic acid by adding a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. Incubate for 15 minutes at room temperature with gentle stirring.

    • Slowly add the activated hapten solution to the carrier protein solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.

    • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.

    • Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS at 4°C. Change the PBS buffer 3-4 times over 48 hours.

    • Determine the protein concentration and conjugation efficiency using a spectrophotometer.

    • Store the conjugate at -20°C or -80°C.

2. Immunization

The following is a general immunization protocol. All animal procedures should be performed in accordance with institutional and national guidelines.

Protocol: Polyclonal Antibody Production in Rabbits

  • Materials:

    • mcmo5U-KLH conjugate (immunogen)

    • Freund's Complete Adjuvant (FCA)

    • Freund's Incomplete Adjuvant (FIA)

    • Sterile syringes and needles

    • New Zealand White rabbits (2-3 months old)

  • Procedure:

    • Pre-immune Serum Collection: Collect blood from the ear vein of each rabbit before the first immunization to serve as a negative control.

    • Primary Immunization:

      • Emulsify the mcmo5U-KLH immunogen with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/mL.

      • Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.

    • Booster Immunizations:

      • Boost the immunization every 3-4 weeks.

      • For booster injections, emulsify the immunogen with Freund's Incomplete Adjuvant at the same concentration.

      • Administer 0.5 mL of the emulsion subcutaneously at multiple sites.

    • Titer Monitoring:

      • Collect small blood samples 7-10 days after each booster injection.

      • Determine the antibody titer using an indirect ELISA (see protocol below).

    • Final Bleed: Once a high antibody titer is achieved (typically after 3-4 booster injections), the rabbits can be terminally bled to collect the polyclonal antiserum.

    • Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store the serum at -20°C or -80°C.

3. Antibody Screening by Indirect ELISA

An indirect ELISA is used to screen for the presence of antibodies against Uridine 5'-oxyacetic acid methyl ester in the serum of immunized animals.

Protocol: Indirect ELISA for Titer Determination

  • Materials:

    • mcmo5U-BSA conjugate (coating antigen)

    • 96-well ELISA plates

    • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

    • Wash Buffer (PBST: PBS with 0.05% Tween-20)

    • Rabbit serum samples (pre-immune and immune)

    • HRP-conjugated anti-rabbit IgG secondary antibody

    • TMB substrate

    • Stop Solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Coat the wells of a 96-well plate with 100 µL of mcmo5U-BSA conjugate (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the rabbit serum (pre-immune and immune) in Blocking Buffer.

    • Add 100 µL of the diluted serum to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of HRP-conjugated anti-rabbit IgG, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

4. Antibody Specificity by Competitive ELISA

A competitive ELISA is performed to determine the specificity of the antibodies for Uridine 5'-oxyacetic acid methyl ester.

Protocol: Competitive ELISA for Specificity Analysis

  • Materials:

    • Same as for Indirect ELISA

    • Free Uridine 5'-oxyacetic acid methyl ester (competitor)

    • Other related nucleosides for cross-reactivity testing (e.g., Uridine, thymidine)

  • Procedure:

    • Coat and block the ELISA plate as described for the indirect ELISA.

    • In a separate plate or tubes, pre-incubate a fixed, sub-saturating dilution of the rabbit antiserum with varying concentrations of the free mcmo5U hapten or other potential cross-reactants for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-hapten mixtures to the mcmo5U-BSA coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Proceed with the washing and detection steps as described for the indirect ELISA (from step 7 onwards).

    • The signal will be inversely proportional to the concentration of free hapten in the pre-incubation step.

5. Antibody Purification

For many applications, it is necessary to purify the specific antibodies from the crude serum. Affinity purification using the immobilized hapten is the most effective method.

Protocol: Affinity Purification of Anti-mcmo5U Antibodies

  • Materials:

    • Rabbit antiserum

    • mcmo5U-agarose affinity column

    • Binding/Wash Buffer (e.g., PBS, pH 7.4)

    • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

    • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

    • Collection tubes

  • Procedure:

    • Equilibrate the mcmo5U-agarose affinity column with 5-10 column volumes of Binding/Wash Buffer.

    • Dilute the rabbit antiserum 1:1 with Binding/Wash Buffer and pass it over the column. The flow rate should be slow enough to allow for binding of the specific antibodies.

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

    • Elute the bound antibodies with Elution Buffer and collect small fractions (e.g., 1 mL) into tubes containing Neutralization Buffer to immediately raise the pH.

    • Monitor the protein content of the fractions by measuring the absorbance at 280 nm.

    • Pool the antibody-containing fractions and dialyze against PBS to remove the elution and neutralization buffers.

    • Determine the concentration of the purified antibody and store at -20°C or -80°C.

Data Presentation

Table 1: Titer of Rabbit Anti-mcmo5U Antiserum Determined by Indirect ELISA

Serum SampleDilution FactorOD 450nm
Pre-immune1:1,0000.150
Immune1:1,0002.850
1:10,0002.100
1:50,0001.250
1:100,0000.800
1:200,0000.450
Blank-0.100

Table 2: Specificity of Anti-mcmo5U Antibody Determined by Competitive ELISA

CompetitorIC₅₀ (nM)Cross-Reactivity (%)
Uridine 5'-oxyacetic acid methyl ester50100
Uridine 5'-oxyacetic acid7566.7
Uridine> 10,000< 0.5
Thymidine> 10,000< 0.5
Cytidine> 10,000< 0.5

Visualizations

Hapten_Conjugation_Workflow Hapten Uridine 5'-oxyacetic acid Activation Carboxyl Group Activation (EDC/NHS) Hapten->Activation  1 Carrier Carrier Protein (KLH/BSA) Conjugation Amide Bond Formation (Conjugation) Carrier->Conjugation  3 Activation->Conjugation 2 Purification Dialysis Conjugation->Purification 4 Immunogen mcmo5U-Protein Conjugate (Immunogen) Purification->Immunogen 5

Caption: Workflow for hapten-carrier protein conjugation.

Antibody_Development_Workflow Immunization Primary Immunization (mcmo5U-KLH + FCA) Boosters Booster Immunizations (mcmo5U-KLH + FIA) Immunization->Boosters Titer Titer Monitoring (Indirect ELISA) Boosters->Titer Titer->Boosters Repeat as needed Bleed Final Bleed & Serum Collection Titer->Bleed High titer achieved Purification Affinity Purification Bleed->Purification Antibody Purified Anti-mcmo5U Antibody Purification->Antibody

Caption: General workflow for antibody development and purification.

Competitive_ELISA_Workflow Plate Plate coated with mcmo5U-BSA Binding Binding to Plate Plate->Binding Antibody Anti-mcmo5U Antiserum PreIncubate Pre-incubation Antibody->PreIncubate Competitor Free mcmo5U (Competitor) Competitor->PreIncubate PreIncubate->Binding Detection Wash & Add Secondary Ab/Substrate Binding->Detection Signal Signal Measurement (Inverse to Competitor Conc.) Detection->Signal

Caption: Workflow for competitive ELISA to determine antibody specificity.

References

Application Notes and Protocols for Uridine 5'-oxyacetic acid methyl ester in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) 5'-oxyacetic acid methyl ester is a modified nucleoside, a class of compounds that has been a cornerstone in the development of antiviral therapies. While specific research on the antiviral activity of Uridine 5'-oxyacetic acid methyl ester is limited, its structural similarity to uridine and other modified nucleosides suggests potential as an inhibitor of viral replication. Nucleoside analogs often act by mimicking natural building blocks of RNA or DNA, thereby interfering with the viral replication process. This document provides a comprehensive overview of the potential applications and detailed experimental protocols for evaluating the antiviral efficacy of Uridine 5'-oxyacetic acid methyl ester.

Chemical Properties of Uridine 5'-oxyacetic acid methyl ester [1][2][3][4][5]

PropertyValue
CAS Number 66536-81-0[1][4][5]
Molecular Formula C₁₂H₁₆N₂O₉[2][3][4][5]
Molecular Weight 332.26 g/mol [2][3][4][5]
IUPAC Name Methyl 2-((1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)oxy)acetate[5]
Synonyms mcmo⁵U, 5-methoxycarbonylmethoxyuridine[4][5]

Postulated Mechanism of Action

Uridine 5'-oxyacetic acid methyl ester is classified as a purine (B94841) nucleoside analogue.[1] The primary mechanism of action for many nucleoside analogs involves the inhibition of viral nucleic acid synthesis.[6] Once inside a host cell, these analogs are typically phosphorylated by host or viral kinases to their active triphosphate form. This activated form can then be incorporated into the growing viral DNA or RNA chain by viral polymerases (like RNA-dependent RNA polymerase, RdRp). The incorporation of the modified nucleoside can lead to chain termination, effectively halting viral replication.[7] The hydrolyzed form of Uridine 5'-oxyacetic acid methyl ester, uridine 5-oxyacetic acid, has been noted to inhibit DNA polymerase α.[2]

G Postulated Mechanism of Action of Uridine 5'-oxyacetic acid methyl ester cluster_cell Host Cell Compound Uridine 5'-oxyacetic acid methyl ester Phosphorylation Cellular or Viral Kinases (Phosphorylation) Compound->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite Viral_Polymerase Viral RNA/DNA Polymerase Active_Metabolite->Viral_Polymerase Viral_Genome Growing Viral RNA/DNA Chain Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination Viral_Genome->Chain_Termination Incorporation of analog Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Postulated mechanism of Uridine 5'-oxyacetic acid methyl ester antiviral activity.

Application Notes

While specific antiviral data for Uridine 5'-oxyacetic acid methyl ester is not widely available, its potential applications can be inferred from its chemical nature as a nucleoside analog.

  • Broad-Spectrum Antiviral Screening: This compound can be screened against a wide range of viruses, particularly RNA viruses that rely on an RNA-dependent RNA polymerase (RdRp) for replication.

  • Mechanism of Action Studies: If antiviral activity is observed, further studies can be conducted to elucidate the precise mechanism, such as direct inhibition of viral polymerases or induction of mutagenesis.

  • Combination Therapy Studies: Uridine 5'-oxyacetic acid methyl ester could be evaluated in combination with other antiviral agents to assess potential synergistic or additive effects.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the evaluation of Uridine 5'-oxyacetic acid methyl ester's antiviral properties.

Cytotoxicity Assay (MTT Assay)

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound on the host cells to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity.[8]

Materials:

  • Uridine 5'-oxyacetic acid methyl ester

  • Susceptible host cell line (e.g., Vero, MDCK, Huh-7)

  • 96-well cell culture plates

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Protocol:

  • Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a stock solution of Uridine 5'-oxyacetic acid methyl ester in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to each well in triplicate. Include a "cells only" control (medium with solvent) and a "no cells" blank (medium only).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

G Cytotoxicity Assay (MTT) Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of compound Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound dilutions Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for determining the cytotoxicity (CC50) of a compound using the MTT assay.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound against plaque-forming viruses.[11]

Materials:

  • Uridine 5'-oxyacetic acid methyl ester

  • Susceptible host cell line

  • Virus stock with a known titer

  • 6-well or 12-well cell culture plates

  • Complete growth medium

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Protocol:

  • Cell Seeding: Seed plates with host cells to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of Uridine 5'-oxyacetic acid methyl ester in serum-free medium at 2x the final concentration.

  • Infection: Remove the growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 2 mL of the overlay medium containing the various concentrations of the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).

  • Staining: Fix the cells with formalin for 30 minutes, then remove the overlay and stain with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) can then be calculated as CC₅₀/EC₅₀.

G Plaque Reduction Assay Workflow Start Start Seed_Cells Seed cells to form a monolayer Start->Seed_Cells Infect_Cells Infect cells with virus Seed_Cells->Infect_Cells Adsorption Virus Adsorption (1 hour) Infect_Cells->Adsorption Add_Overlay Add overlay medium with compound Adsorption->Add_Overlay Incubate Incubate until plaques form Add_Overlay->Incubate Fix_And_Stain Fix and stain cells Incubate->Fix_And_Stain Count_Plaques Count plaques Fix_And_Stain->Count_Plaques Calculate_EC50 Calculate EC50 and SI Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for determining the antiviral efficacy (EC50) using a plaque reduction assay.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the activity of a viral RdRp enzyme.

Materials:

  • Uridine 5'-oxyacetic acid methyl ester (and its triphosphate form, if available)

  • Purified viral RdRp enzyme

  • RNA template (e.g., poly-C)

  • Radiolabeled or fluorescently-labeled nucleotides (e.g., ³H-GTP or fluorescently-labeled UTP)

  • Reaction buffer

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, RNA template, and varying concentrations of the test compound.

  • Enzyme Addition: Add the purified RdRp enzyme to initiate the reaction.

  • Nucleotide Addition: Add the labeled nucleotides to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time (e.g., 1-2 hours).

  • Termination: Stop the reaction (e.g., by adding EDTA).

  • Detection: Measure the incorporation of the labeled nucleotide into the newly synthesized RNA. For radiolabeled nucleotides, this can be done by spotting the reaction mixture onto a filter, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter. For fluorescently-labeled nucleotides, the fluorescence can be measured directly in a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces RdRp activity by 50%.

G RdRp Inhibition Assay Workflow Start Start Setup_Reaction Set up reaction with buffer, template, and compound Start->Setup_Reaction Add_Enzyme Add RdRp enzyme Setup_Reaction->Add_Enzyme Add_Nucleotides Add labeled nucleotides Add_Enzyme->Add_Nucleotides Incubate Incubate at optimal temperature Add_Nucleotides->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Measure_Activity Measure incorporation of labeled nucleotides Stop_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of a compound in an RdRp inhibition assay.

Data Presentation

All quantitative data from the antiviral and cytotoxicity assays should be compiled into a clear and concise table for easy comparison and determination of the compound's therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of Uridine 5'-oxyacetic acid methyl ester

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Assay Method
[Virus Name][Cell Line][Value][Value][Value]Plaque Reduction
[Virus Name][Cell Line][Value][Value][Value]CPE Inhibition
[Virus Name][Cell Line][Value][Value][Value]Yield Reduction

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

Uridine 5'-oxyacetic acid methyl ester, as a modified nucleoside, represents a compound of interest for antiviral research. The protocols and application notes provided here offer a comprehensive framework for its evaluation. While specific antiviral data for this compound is currently limited, the established methodologies for testing nucleoside analogs can be effectively applied to determine its potential as a novel antiviral agent. Careful and systematic execution of these experiments will be crucial in uncovering the therapeutic promise of Uridine 5'-oxyacetic acid methyl ester.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of mcmo⁵U

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 5-methoxycarbonylmethyl-2'-O-methyluridine (mcmo⁵U). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this modified nucleoside.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of mcmo⁵U, categorized by common problems.

Issue 1: Low Overall Yield

Low or inconsistent yields are a common challenge in multi-step organic syntheses. Below are potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Reactions Monitor reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure reactions are allowed to proceed to completion before workup.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, the 2'-O-methylation step is sensitive to temperature and the choice of base.
Degradation of Starting Materials or Products Ensure the purity of starting materials. Use freshly distilled solvents and dry glassware to prevent moisture contamination, which can lead to the degradation of reagents and intermediates. Store sensitive compounds under appropriate conditions (e.g., under inert gas, at low temperatures).
Loss of Product During Workup and Purification During aqueous workup, ensure the product is not water-soluble. If it is, perform extractions with an appropriate organic solvent. When performing column chromatography, choose a solvent system that provides good separation to avoid loss of product in mixed fractions.

Issue 2: Inefficient 2'-O-methylation

The selective methylation of the 2'-hydroxyl group is a critical step.

Potential CauseRecommended Solution
Steric Hindrance The 2'-hydroxyl group can be sterically hindered. Use a less bulky methylating agent or a stronger, non-nucleophilic base to facilitate the reaction.
Side Reactions Protection of other reactive groups (e.g., 3'- and 5'-hydroxyls, and the N3-proton of the uracil (B121893) base) is crucial to prevent methylation at undesired positions. Ensure protection and deprotection steps are carried out efficiently.
Inappropriate Base The choice of base is critical for the deprotonation of the 2'-hydroxyl group. A strong, non-nucleophilic base is often required. The base should be strong enough to deprotonate the alcohol but not so strong as to cause degradation of the starting material or product.

Issue 3: Difficulties in Product Purification

Purification of the final product and intermediates can be challenging due to similar polarities of byproducts and starting materials.

Potential CauseRecommended Solution
Co-elution of Impurities Optimize the mobile phase for column chromatography to achieve better separation. Gradient elution may be necessary. Preparative C18 Reverse Phase HPLC can be an effective method for separating closely related nucleoside derivatives.
Formation of Diastereomers If chiral centers are created during the synthesis, diastereomers may form. These can sometimes be separated by careful column chromatography or HPLC.
Product Instability on Silica (B1680970) Gel Some modified nucleosides can be unstable on silica gel. If degradation is observed, consider using a different stationary phase, such as alumina, or using a less acidic or basic solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of mcmo⁵U?

A1: Common starting materials include uridine (B1682114), 5-formyluridine, or a 5-malonate ester derivative of uridine. The choice of starting material will dictate the overall synthetic strategy.

Q2: How can I introduce the methoxycarbonylmethyl group at the C5 position of uridine?

A2: One common method involves the reaction of a 5-bromo or 5-iodouridine (B31010) derivative with a malonic ester, followed by hydrolysis and decarboxylation to yield the carboxymethyl group, which is then esterified. Another approach starts with 5-formyluridine.

Q3: What are the key steps in the synthesis of mcmo⁵U starting from a 5-malonate uridine derivative?

A3: The key steps are:

  • Protection: Protection of the hydroxyl groups (2', 3', and 5') and the N3-proton of the uracil ring.

  • Malonate Addition: Reaction of the protected 5-bromouridine (B41414) with a malonate ester in the presence of a base.

  • Hydrolysis and Decarboxylation: Selective hydrolysis of one ester group of the malonate followed by decarboxylation to give the C5-acetic acid derivative.

  • Esterification: Methyl esterification of the C5-acetic acid.

  • 2'-O-methylation: Selective methylation of the 2'-hydroxyl group.

  • Deprotection: Removal of all protecting groups to yield mcmo⁵U.

Q4: Can you provide a general protocol for the 2'-O-methylation of a uridine derivative?

A4: A general procedure involves the protection of the 3' and 5' hydroxyl groups, often as a single silyl (B83357) ether protecting group. The protected nucleoside is then treated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMF). The reaction is typically run at low temperatures to improve selectivity. Careful monitoring of the reaction is necessary to avoid over-methylation.

Experimental Protocols & Data

While specific, detailed protocols with quantitative data are proprietary or vary between research groups, the following tables provide a summary of typical reaction conditions and expected outcomes based on published literature.

Table 1: Representative Reaction Conditions for Key Synthetic Steps

StepReagents and SolventsTypical Temperature (°C)Typical Reaction Time (hours)
Malonate Alkylation Protected 5-bromouridine, Diethyl malonate, DBU, THFRoom Temperature12-16
Hydrolysis & Decarboxylation NaOH, H₂O/MeOH, then HCl80-1004-6
Esterification MeOH, H⁺ catalystReflux2-4
2'-O-methylation Protected uridine, NaH, CH₃I, THF0 to Room Temperature2-5
Deprotection (Silyl groups) TBAF, THFRoom Temperature1-3

Table 2: Example Purification Parameters

Compound TypePurification MethodStationary PhaseMobile Phase Example
Protected IntermediatesFlash Column ChromatographySilica GelHexane/Ethyl Acetate gradient
Final Product (mcmo⁵U)Preparative RP-HPLCC18Water/Acetonitrile gradient

Visualizing the Synthesis

Diagram 1: Synthetic Workflow from 5-Malonylated Uridine

A Protected 5-Bromouridine B Protected 5-Malonylated Uridine A->B Diethyl malonate, DBU, THF C Protected 5-Carboxymethyluridine B->C 1. NaOH, H₂O/MeOH 2. HCl D Protected 5-Methoxycarbonylmethyluridine C->D MeOH, H⁺ E Protected mcmo⁵U D->E NaH, CH₃I, THF F mcmo⁵U E->F Deprotection (e.g., TBAF)

Caption: Synthetic pathway to mcmo⁵U starting from a protected 5-bromouridine derivative.

Diagram 2: Troubleshooting Logic for Low Yield

Start Low Yield Observed Check1 Check Reaction Completion (TLC/HPLC) Start->Check1 Result1 Incomplete? Check1->Result1 Action1 Optimize Reaction Time/ Temperature/Reagents Result1->Action1 Yes Check2 Analyze Purity of Starting Materials Result1->Check2 No End Improved Yield Action1->End Result2 Impure? Check2->Result2 Action2 Purify Starting Materials Result2->Action2 Yes Check3 Evaluate Workup/ Purification Procedure Result2->Check3 No Action2->End Result3 Product Loss? Check3->Result3 Action3 Modify Extraction/ Chromatography Conditions Result3->Action3 Yes Result3->End No Action3->End

Caption: A logical workflow for troubleshooting low reaction yields in mcmo⁵U synthesis.

Technical Support Center: Synthesis of Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Uridine (B1682114) 5'-oxyacetic acid methyl ester. This document provides a comprehensive overview of common issues, troubleshooting strategies, and alternative synthesis protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in the Alkylation of 2',3'-O-Isopropylidene-5-hydroxyuridine

Question: My synthesis of Uridine 5'-oxyacetic acid methyl ester using 2',3'-O-isopropylidene-5-hydroxyuridine and methyl chloroacetate (B1199739) under basic conditions is resulting in a low yield, significantly below the reported 48%. What are the likely causes and how can I improve it?

Answer: Low yields in this specific alkylation are a well-documented issue, primarily stemming from the instability of the 2',3'-O-isopropylidene protecting group under the reaction's basic conditions.

Potential Causes & Solutions:

  • Hydrolysis of the Isopropylidene Protecting Group: The most significant contributor to low yield is the cleavage of the isopropylidene (acetonide) group by the base (e.g., NaOH), which exposes the 2' and 3' hydroxyl groups. This leads to the consumption of base and the formation of the unprotected starting material, which may not be desired.

    • Optimization of Base and Temperature:

      • Weaker Base: Consider using a milder base than sodium hydroxide (B78521), such as potassium carbonate. This can be effective in deprotonating the 5'-hydroxyl group while minimizing the hydrolysis of the acetonide.

      • Temperature Control: The reaction is typically run at ambient temperature. Ensure the reaction is not overheating, as higher temperatures can accelerate the decomposition of the protecting group. Running the reaction at a slightly lower temperature, though it may require a longer reaction time, could improve the yield.

    • Solvent System: The use of aqueous ethanol (B145695) contributes to the hydrolysis. While some water may be necessary to dissolve the base, minimizing the water content in favor of an anhydrous polar aprotic solvent like DMF or THF could suppress this side reaction.

  • Side Reactions of the Alkylating Agent: Methyl chloroacetate can undergo hydrolysis in the presence of a strong base, reducing its availability for the desired Williamson ether synthesis.

    • Slow Addition: Add the methyl chloroacetate to the reaction mixture slowly and dropwise. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the alkoxide over competing side reactions.

  • Incomplete Reaction: Insufficient reaction time can lead to a low conversion of the starting material.

    • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material before workup.

Issue 2: Considering Alternative Protecting Groups for Improved Stability

Question: Given the instability of the isopropylidene group, what are some more robust protecting groups for the 2' and 3' hydroxyls of uridine for this synthesis?

Answer: Employing a more base-stable protecting group for the 2',3'-diol is a highly effective strategy to improve the yield of the 5'-O-alkylation.

Recommended Alternative Protecting Groups:

  • tert-Butyldimethylsilyl (TBDMS) Ethers: Silyl ethers, particularly TBDMS, are a common choice for protecting hydroxyl groups in nucleoside chemistry. They are generally stable to the basic conditions required for the Williamson ether synthesis. The 2' and 3' hydroxyls of uridine can be protected with TBDMS groups, allowing for selective functionalization at the 5'-hydroxyl position. The TBDMS groups can be subsequently removed under acidic conditions or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

  • Benzyl Ethers: Benzyl ethers offer excellent stability across a wide range of reaction conditions, including strong bases. However, their removal requires specific conditions, typically hydrogenolysis with a palladium catalyst, which adds an extra step to the synthesis.

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. For this specific synthesis, the use of TBDMS is a well-established and effective alternative to the isopropylidene group.

Issue 3: Exploring Alternative Synthesis Routes for Higher Yields

Question: Are there alternative synthetic routes to Uridine 5'-oxyacetic acid methyl ester that have been reported to give higher yields?

Answer: Yes, an alternative approach that avoids the Williamson ether synthesis on the protected 5-hydroxyuridine (B57132) has been shown to produce higher yields.

Steglich Esterification Approach:

This method involves the direct esterification of 5-hydroxyuridine with methyl oxyacetate.

  • Reaction Principle: The carboxyl group of methyl oxyacetate is activated using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). This activated ester then reacts with the 5-hydroxyl group of a suitably protected uridine.

  • Reported Yields: This method has been reported to achieve yields in the range of 65–70% for the esterification step, which is a significant improvement over the 48% yield of the traditional Williamson ether synthesis approach with the isopropylidene protecting group.[1]

This route offers a more efficient alternative for the synthesis of Uridine 5'-oxyacetic acid methyl ester, particularly for researchers struggling with the low yield of the traditional method.

Data Presentation

Table 1: Comparison of Synthetic Methods for Uridine 5'-oxyacetic acid methyl ester

Method Key Reaction Step Protecting Group Reagents for Key Step Reported Yield of Key Step Reference
Malkiewicz et al. Williamson Ether Synthesis2',3'-O-Isopropylidene1 M NaOH, Methyl Chloroacetate48%[1]
Alternative Steglich EsterificationSilyl (e.g., TBDMS)DCC, DMAP, Methyl Oxyacetate65-70%[1]

Experimental Protocols

Protocol 1: Synthesis of Uridine 5'-oxyacetic acid methyl ester via Williamson Ether Synthesis (Malkiewicz et al. Method)

This protocol is based on the most widely cited synthesis and is provided as a baseline for troubleshooting and optimization.

Step 1: Synthesis of 2',3'-O-Isopropylidene-5-(methoxycarbonylmethoxy)uridine

  • Alkoxide Formation: In a round-bottom flask, dissolve 2',3'-O-isopropylidene-5-hydroxyuridine in aqueous ethanol.

  • Base Addition: Cool the solution in an ice bath and add 1 M sodium hydroxide solution dropwise with stirring.

  • Alkylation: To the resulting solution, add methyl chloroacetate dropwise at ambient temperature.

  • Reaction: Stir the reaction mixture at ambient temperature for approximately 3 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Deprotection to Uridine 5'-oxyacetic acid methyl ester

  • Acidic Hydrolysis: Dissolve the product from Step 1 in 1 M hydrochloric acid.

  • Reaction: Stir the solution at ambient temperature for 48 hours.

  • Purification: After the reaction is complete, the final product can be purified by reverse-phase HPLC.[1]

Protocol 2: High-Yield Synthesis using Silyl Protection and Steglich Esterification

This protocol outlines a higher-yield alternative to the traditional method.

Step 1: Protection of 2' and 3' Hydroxyl Groups

  • Silylation: React uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base (e.g., imidazole) in an anhydrous solvent (e.g., DMF) to protect the 2' and 3' hydroxyl groups.

Step 2: 5-Hydroxylation

  • Hydroxylation: Treat the 2',3'-O-bis(TBDMS)-uridine with an appropriate reagent to introduce a hydroxyl group at the 5-position.

Step 3: Steglich Esterification

  • Reaction Setup: In an anhydrous solvent, combine the 5-hydroxy-2',3'-O-bis(TBDMS)-uridine, methyl oxyacetate, and 4-dimethylaminopyridine (DMAP).

  • DCC Addition: Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography.

Step 4: Deprotection

  • Desilylation: Remove the TBDMS protecting groups using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Purification: Purify the final product, Uridine 5'-oxyacetic acid methyl ester, by reverse-phase HPLC.[1]

Visualizations

Synthesis_Pathway cluster_0 Low-Yield Pathway cluster_1 High-Yield Pathway Uridine Uridine 2',3'-O-Isopropylidene-uridine 2',3'-O-Isopropylidene-uridine Uridine->2',3'-O-Isopropylidene-uridine Acetone, Acid 2',3'-O-Isopropylidene-5-hydroxyuridine 2',3'-O-Isopropylidene-5-hydroxyuridine 2',3'-O-Isopropylidene-uridine->2',3'-O-Isopropylidene-5-hydroxyuridine Hydroxylation Protected Product Protected Product 2',3'-O-Isopropylidene-5-hydroxyuridine->Protected Product 1M NaOH, Me-Chloroacetate Yield: 48% Deprotected SM Deprotected Starting Material 2',3'-O-Isopropylidene-5-hydroxyuridine->Deprotected SM Base Hydrolysis (Side Reaction) Final Product Uridine 5'-oxyacetic acid methyl ester Protected Product->Final Product 1M HCl Yield: 83% Uridine_alt Uridine 2',3'-O-bis(TBDMS)-uridine 2',3'-O-bis(TBDMS)-uridine Uridine_alt->2',3'-O-bis(TBDMS)-uridine TBDMS-Cl, Imidazole 2',3'-O-bis(TBDMS)-5-hydroxyuridine 2',3'-O-bis(TBDMS)-5-hydroxyuridine 2',3'-O-bis(TBDMS)-uridine->2',3'-O-bis(TBDMS)-5-hydroxyuridine Hydroxylation Protected Product_alt Protected Product_alt 2',3'-O-bis(TBDMS)-5-hydroxyuridine->Protected Product_alt DCC, DMAP, Me-Oxyacetate Yield: 65-70% Final Product_alt Uridine 5'-oxyacetic acid methyl ester Protected Product_alt->Final Product_alt TBAF

Caption: Comparison of low-yield and high-yield synthesis pathways for Uridine 5'-oxyacetic acid methyl ester.

Troubleshooting_Workflow start Low Yield in Alkylation Step q1 Is the starting material fully consumed (check TLC)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there significant formation of deprotected starting material? a1_yes->q2 sol1 Increase reaction time or slightly increase temperature. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Use a milder base (e.g., K2CO3). Lower reaction temperature. Use an anhydrous solvent (e.g., DMF). a2_yes->sol2 q3 Consider alternative strategies. a2_no->q3 sol2->q3 sol3a Use a more stable protecting group (e.g., TBDMS). q3->sol3a sol3b Use the Steglich esterification route. q3->sol3b

Caption: Troubleshooting workflow for low yield in the synthesis of Uridine 5'-oxyacetic acid methyl ester.

References

Technical Support Center: Synthesis of Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Uridine (B1682114) 5'-oxyacetic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Uridine 5'-oxyacetic acid methyl ester?

A1: The most widely employed method is a two-step synthesis starting from 2',3'-O-isopropylidene-5-hydroxyuridine. The first step involves a Williamson ether synthesis, where the 5-hydroxy group reacts with methyl chloroacetate (B1199739) in the presence of a base. The second step is the acidic deprotection of the isopropylidene group to yield the final product.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Reaction Temperature: To minimize side reactions.

  • pH: Particularly during the deprotection step to prevent degradation of the uridine moiety.

  • Purity of Starting Materials: Impurities in 2',3'-O-isopropylidene-5-hydroxyuridine can lead to byproducts that are difficult to separate.

  • Moisture Content: Anhydrous conditions are important for the Williamson ether synthesis step to prevent hydrolysis of the base and methyl chloroacetate.

Q3: What are the expected yields for each step of the synthesis?

A3: The yields can vary based on the specific conditions and scale of the reaction. However, typical reported yields are in the range of 40-60% for the Williamson ether synthesis step and 80-90% for the deprotection step.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Uridine 5'-oxyacetic acid methyl ester, providing potential causes and recommended solutions.

Problem 1: Low Yield in the Williamson Ether Synthesis Step

Symptoms:

  • Significantly less than expected amount of 2',3'-O-isopropylidene-uridine 5'-oxyacetic acid methyl ester is isolated.

  • TLC analysis shows a large amount of unreacted 2',3'-O-isopropylidene-5-hydroxyuridine.

Potential Cause Recommended Solution
Incomplete Deprotonation of the 5'-hydroxyl group Ensure a sufficiently strong base (e.g., sodium hydride) is used in an adequate molar excess to fully deprotonate the hydroxyl group.
Hydrolysis of Methyl Chloroacetate The reaction should be carried out under anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents. Methyl chloroacetate can hydrolyze under basic conditions to chloroacetic acid and methanol.[1]
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the reaction time or temperature cautiously.
Elimination Side Reaction While less common with a primary alkyl halide like methyl chloroacetate, elimination can be a competing reaction in Williamson ether synthesis.[2][3][4] Using a less sterically hindered base might be beneficial.
Poor Quality of Reagents Use freshly opened or properly stored reagents. Verify the purity of the starting material and methyl chloroacetate.
Problem 2: Presence of Multiple Spots on TLC After Williamson Ether Synthesis

Symptoms:

  • TLC plate of the crude reaction mixture shows the product spot along with several other distinct spots.

Potential Cause Byproduct Structure/Identity Recommended Solution
N-Alkylation N3-alkylation of the uracil (B121893) ring.The relative amounts of N- versus O-alkylation can be influenced by the solvent and base used.[4][5][6][7] Consider using a less polar, aprotic solvent.
Dialkylation Alkylation at both the 5'-O and N3 positions.Use a stoichiometric amount of methyl chloroacetate. Adding the alkylating agent slowly to the reaction mixture can also help minimize this.
Hydrolysis of the Isopropylidene Group 2',3'-dihydroxy-uridine 5'-oxyacetic acid methyl ester.Ensure the reaction is performed under strictly anhydrous and non-acidic conditions during this step.
Problem 3: Low Yield and/or Degradation during Acidic Deprotection

Symptoms:

  • Low recovery of the final product, Uridine 5'-oxyacetic acid methyl ester.

  • TLC analysis shows spots corresponding to uracil and other degradation products.

Potential Cause Byproduct Structure/Identity Recommended Solution
Harsh Acidic Conditions Uracil, Ribose, 6-hydroxy-5,6-dihydrouridine.[1][8]Use milder acidic conditions (e.g., dilute HCl or formic acid) and carefully control the reaction time and temperature. Monitor the reaction closely by TLC to stop it as soon as the starting material is consumed.
Hydrolysis of the Ester Group Uridine 5'-oxyacetic acid.While less likely under acidic conditions used for deprotection, prolonged exposure can lead to ester hydrolysis. Minimize reaction time.
Cleavage of the Glycosidic Bond Uracil and the ribose derivative.This is a known degradation pathway for uridine under acidic conditions.[1][8] Milder conditions and shorter reaction times are crucial.
Problem 4: Difficulty in Purifying the Final Product

Symptoms:

  • Co-elution of impurities with the product during column chromatography.

  • Broad peaks or poor separation in HPLC analysis.

Potential Cause Recommended Solution
Similar Polarity of Byproducts Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase (e.g., amino-propylated silica).
Presence of Salts Ensure the reaction mixture is properly neutralized and washed to remove any inorganic salts before purification.
Product Instability on Silica (B1680970) Gel If the product is sensitive to silica gel, consider using neutral alumina (B75360) or a different purification technique like preparative HPLC.

Experimental Protocols

A detailed methodology for the two-step synthesis of Uridine 5'-oxyacetic acid methyl ester is provided below.

Step 1: Synthesis of 2',3'-O-isopropylidene-uridine 5'-oxyacetic acid methyl ester

  • To a solution of 2',3'-O-isopropylidene-5-hydroxyuridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl chloroacetate (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5 v/v).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Uridine 5'-oxyacetic acid methyl ester (Deprotection)

  • Dissolve the purified 2',3'-O-isopropylidene-uridine 5'-oxyacetic acid methyl ester (1.0 eq) in a solution of 80% aqueous acetic acid or dilute HCl in methanol.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Concentrate the solution under reduced pressure.

  • Purify the final product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow A 2',3'-O-isopropylidene- 5-hydroxyuridine B Williamson Ether Synthesis (NaH, Methyl Chloroacetate, DMF) A->B C 2',3'-O-isopropylidene-uridine 5'-oxyacetic acid methyl ester B->C F Purification (Column Chromatography) C->F D Acidic Deprotection (aq. Acetic Acid or HCl/MeOH) E Uridine 5'-oxyacetic acid methyl ester D->E G Purification (Column Chromatography/ Recrystallization) E->G F->D

Byproduct_Formation cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Acidic Deprotection A 2',3'-O-isopropylidene- 5-hydroxyuridine B1 N3-alkylated byproduct A->B1 N-alkylation B2 Dialkylated byproduct (O and N-alkylation) A->B2 O,N-dialkylation B3 Unreacted Starting Material A->B3 Incomplete reaction C 2',3'-O-isopropylidene-uridine 5'-oxyacetic acid methyl ester D1 Uracil C->D1 Glycosidic bond cleavage D2 Uridine C->D2 Incomplete ether linkage formation D3 Uridine 5'-oxyacetic acid C->D3 Ester hydrolysis

References

Technical Support Center: Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Uridine (B1682114) 5'-oxyacetic acid methyl ester in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid Uridine 5'-oxyacetic acid methyl ester?

A1: The solid form of Uridine 5'-oxyacetic acid methyl ester should be stored at 2°C - 8°C.[1]

Q2: How should I prepare stock solutions of Uridine 5'-oxyacetic acid methyl ester?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol, which can then be further diluted into aqueous buffers for your experiments. For aqueous solutions, it is best to prepare them fresh for each experiment due to the potential for hydrolysis.

Q3: What is the general stability of Uridine 5'-oxyacetic acid methyl ester in aqueous solutions?

Q4: What are the potential degradation pathways for Uridine 5'-oxyacetic acid methyl ester in solution?

A4: The two primary degradation pathways are:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to form Uridine 5'-oxyacetic acid and methanol (B129727). This reaction can be catalyzed by acids, bases, or esterase enzymes.

  • N-Glycosidic Bond Cleavage: Similar to its parent compound uridine, the N-glycosidic bond can be cleaved under acidic conditions, resulting in the separation of the uracil (B121893) base from the ribose sugar.

Q5: What are the expected degradation products?

A5: The primary degradation products are Uridine 5'-oxyacetic acid and methanol from ester hydrolysis, and uracil and a ribose derivative from N-glycosidic bond cleavage.

Stability in Solution: A General Guideline

Due to the limited availability of specific quantitative stability data for Uridine 5'-oxyacetic acid methyl ester, the following table provides a qualitative summary of its expected stability based on general chemical principles for similar compounds. It is strongly recommended to perform your own stability studies under your specific experimental conditions.

ConditionTemperatureExpected StabilityPrimary Degradation Pathway
Acidic (pH < 4) 4°CLow to ModerateN-Glycosidic Bond Cleavage & Ester Hydrolysis
25°C (Room Temp)LowN-Glycosidic Bond Cleavage & Ester Hydrolysis
37°CVery LowN-Glycosidic Bond Cleavage & Ester Hydrolysis
Neutral (pH 6-8) 4°CModerateSlow Ester Hydrolysis
25°C (Room Temp)Low to ModerateEster Hydrolysis
37°CLowEster Hydrolysis
Basic (pH > 8) 4°CLow to ModerateEster Hydrolysis
25°C (Room Temp)LowEster Hydrolysis
37°CVery LowEster Hydrolysis
Aprotic Solvents (DMSO, DMF) Room TemperatureHighMinimal degradation if anhydrous
Protic Solvents (Ethanol, Methanol) Room TemperatureModerate to HighPotential for slow transesterification

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials:

    • Uridine 5'-oxyacetic acid methyl ester (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid Uridine 5'-oxyacetic acid methyl ester to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid multiple freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study

This protocol can be adapted to assess the stability of Uridine 5'-oxyacetic acid methyl ester under your specific experimental conditions.

  • Materials:

    • Uridine 5'-oxyacetic acid methyl ester stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

    • HPLC system with a UV detector or LC-MS system

  • Procedure:

    • Dilute the stock solution of Uridine 5'-oxyacetic acid methyl ester into each of the aqueous buffers to a final concentration suitable for analysis (e.g., 100 µM).

    • Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At each time point, quench the reaction by freezing the aliquot at -80°C until analysis.

    • Analyze the samples by HPLC or LC-MS to quantify the remaining amount of Uridine 5'-oxyacetic acid methyl ester and to identify any degradation products.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent experimental results Degradation of the compound in aqueous solution.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in aqueous buffer before use.
Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution after preparation to avoid repeated freezing and thawing.
Appearance of unexpected peaks in HPLC/LC-MS Degradation of the compound.Characterize the degradation products by mass spectrometry to confirm their identity (e.g., Uridine 5'-oxyacetic acid). Optimize experimental conditions (pH, temperature, incubation time) to minimize degradation.
Contamination of the solvent or buffer.Use high-purity, sterile-filtered solvents and buffers.
Low biological activity observed Hydrolysis of the methyl ester to the less cell-permeable carboxylic acid form.Ensure that the compound is delivered to the cells shortly after dilution into the aqueous cell culture medium. Consider using a higher initial concentration if hydrolysis is rapid.
Cleavage of the N-glycosidic bond, inactivating the compound.Avoid highly acidic conditions in your experimental setup.

Visualizations

G cluster_degradation Potential Degradation Pathways Uridine 5'-oxyacetic acid methyl ester Uridine 5'-oxyacetic acid methyl ester Uridine 5'-oxyacetic acid Uridine 5'-oxyacetic acid Uridine 5'-oxyacetic acid methyl ester->Uridine 5'-oxyacetic acid Ester Hydrolysis (Acid, Base, or Esterase) Methanol Methanol Uridine 5'-oxyacetic acid methyl ester->Methanol Uracil Uracil Uridine 5'-oxyacetic acid methyl ester->Uracil N-Glycosidic Bond Cleavage (Acid-catalyzed) Ribose derivative Ribose derivative Uridine 5'-oxyacetic acid methyl ester->Ribose derivative G cluster_workflow General Experimental Workflow start Start prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock store_stock Aliquot and Store Stock at -20°C/-80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution (in aqueous buffer) store_stock->prep_working experiment Perform Experiment prep_working->experiment analysis Analyze Results experiment->analysis end End analysis->end G cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Results? check_prep Review Solution Preparation start->check_prep Yes check_storage Check Stock Solution Storage start->check_storage Yes check_conditions Evaluate Experimental Conditions (pH, Temp) start->check_conditions Yes fresh_solution Use Freshly Prepared Solutions check_prep->fresh_solution aliquot_stock Aliquot Stock Solution check_storage->aliquot_stock optimize_conditions Optimize Conditions to Minimize Degradation check_conditions->optimize_conditions

References

Technical Support Center: Stability of 5-methoxycarbonylmethyluridine (mcmo⁵U)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-methoxycarbonylmethyluridine (B127866) (mcmo⁵U), a modified nucleoside found in tRNA. Due to its methyl ester group, mcmo⁵U is susceptible to hydrolysis under certain experimental conditions, which can impact the accuracy and reproducibility of results. This guide offers troubleshooting advice and frequently asked questions to help you mitigate the degradation of mcmo⁵U during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is mcmo⁵U and why is its stability a concern?

A1: 5-methoxycarbonylmethyluridine (mcmo⁵U) is a post-transcriptional modification found in the anticodon wobble position of certain tRNAs, particularly in Gram-negative bacteria. It is the methyl ester derivative of 5-carboxymethoxyuridine (cmo⁵U). The ester linkage in mcmo⁵U is susceptible to hydrolysis, which converts it back to cmo⁵U. This degradation can occur during sample preparation, handling, and analysis, potentially leading to inaccurate quantification of the modification and misinterpretation of its biological role. It has been noted that the methyl ester of mcmo⁵U is easily hydrolyzed during the preparation and handling of tRNAs.[1]

Q2: Under what conditions does mcmo⁵U degrade?

Q3: What is the primary degradation product of mcmo⁵U?

A3: The primary degradation product of mcmo⁵U is 5-carboxymethoxyuridine (cmo⁵U), where the methyl ester group (-COOCH₃) is hydrolyzed to a carboxylic acid group (-COOH).

Q4: How can I detect the degradation of mcmo⁵U in my samples?

A4: Degradation can be monitored by quantifying the relative amounts of mcmo⁵U and its hydrolysis product, cmo⁵U. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are well-suited for separating and quantifying these two nucleosides.[2]

Q5: Can I prevent the degradation of mcmo⁵U completely?

A5: While complete prevention might be challenging, especially during lengthy procedures, you can significantly minimize degradation by carefully controlling experimental conditions. This includes maintaining a slightly acidic to neutral pH, keeping temperatures low, and minimizing the duration of sample processing steps.

Troubleshooting Guide

This guide addresses common issues related to mcmo⁵U instability during experimental workflows.

Issue 1: Low or undetectable levels of mcmo⁵U in tRNA samples.

Possible Cause Suggested Solution
Hydrolysis during RNA isolation: Use buffers with a slightly acidic to neutral pH (e.g., pH 6.0-7.0) during extraction.
Perform all extraction steps on ice or at 4°C to minimize heat-induced degradation.
Reduce the duration of the isolation procedure as much as possible.
Hydrolysis during enzymatic digestion: Optimize the digestion buffer to a pH that is compatible with enzyme activity but minimizes hydrolysis (if possible).
Perform the digestion for the shortest time necessary to achieve complete hydrolysis of the RNA to nucleosides.
Consider using enzymes that are active at a neutral or slightly acidic pH.
Degradation during sample storage: Store purified RNA or nucleoside samples at -80°C.
Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.
For short-term storage, keep samples on ice.

Issue 2: High variability in the ratio of mcmo⁵U to cmo⁵U between replicates.

Possible Cause Suggested Solution
Inconsistent sample handling: Standardize all sample preparation steps, ensuring consistent timing, temperature, and buffer conditions for all replicates.
Use a master mix for reagents to minimize pipetting variations.
pH fluctuations in buffers: Prepare fresh buffers for each experiment and verify the pH before use.
Use high-quality buffering agents to maintain a stable pH throughout the procedure.
Contamination with bases or acids: Ensure all labware and solutions are free from acidic or basic contaminants.

Quantitative Data Summary

While precise degradation kinetics for mcmo⁵U are not extensively published, the following table summarizes the expected relative stability under different conditions based on the general principles of ester hydrolysis. The primary degradation product is cmo⁵U.

Condition pH Range Temperature Expected mcmo⁵U Stability
Acidic< 7Low (e.g., 4°C)Relatively High
High (e.g., >37°C)Moderate to Low
Neutral~ 7Low (e.g., 4°C)High
High (e.g., >37°C)Moderate
Basic> 7Low (e.g., 4°C)Moderate to Low
High (e.g., >37°C)Very Low

Experimental Protocols

Protocol: Monitoring the Stability of mcmo⁵U under Different pH Conditions

This protocol outlines a general method to assess the stability of mcmo⁵U in isolated tRNA or as a pure nucleoside at various pH values.

1. Materials:

  • Purified tRNA containing mcmo⁵U or a mcmo⁵U nucleoside standard.
  • Buffers of varying pH (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 7, borate (B1201080) buffer for pH 8-9).
  • Nuclease P1.
  • Bacterial alkaline phosphatase.
  • LC-MS grade water and acetonitrile (B52724).
  • Formic acid.
  • Microcentrifuge tubes.
  • Heating block or water bath.
  • HPLC-MS system.

2. Procedure:

  • Sample Preparation: Prepare solutions of your tRNA sample or mcmo⁵U standard in the different pH buffers.
  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a defined time course (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Enzymatic Digestion (for tRNA samples):
  • At each time point, take an aliquot of the tRNA sample.
  • Adjust the pH to ~7.0 if necessary for optimal enzyme activity.
  • Add Nuclease P1 and incubate at 37°C for 2 hours.
  • Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
  • Sample Quenching and Preparation for LC-MS:
  • Stop the reaction by adding a small amount of formic acid to acidify the sample.
  • Centrifuge the samples to pellet any precipitate.
  • Transfer the supernatant to an HPLC vial for analysis.
  • LC-MS Analysis:
  • Inject the samples onto a C18 reverse-phase HPLC column.
  • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate mcmo⁵U and cmo⁵U.
  • Use a mass spectrometer to detect and quantify the amounts of mcmo⁵U and cmo⁵U based on their specific mass-to-charge ratios.
  • Data Analysis:
  • Calculate the percentage of mcmo⁵U remaining at each time point for each pH condition.
  • Plot the percentage of remaining mcmo⁵U against time to determine the degradation rate at each pH.

Visualizations

mcmo5U_Degradation_Pathway mcmo5U mcmo⁵U (5-methoxycarbonylmethyluridine) cmo5U cmo⁵U (5-carboxymethoxyuridine) mcmo5U->cmo5U Hydrolysis Methanol Methanol mcmo5U->Methanol H2O H₂O H2O->mcmo5U H_plus H⁺ (Acidic) H_plus->mcmo5U OH_minus OH⁻ (Basic) OH_minus->mcmo5U

Caption: Hydrolysis pathway of mcmo⁵U to cmo⁵U.

troubleshooting_workflow start Low mcmo⁵U Signal or High cmo⁵U/mcmo⁵U Ratio q1 Check RNA Isolation Conditions start->q1 s1 Use pH 6-7 Buffers Work at 4°C Minimize Time q1->s1 Yes q2 Review Enzymatic Digestion Protocol q1->q2 No s1->q2 s2 Optimize Buffer pH Shorten Incubation Time q2->s2 Yes q3 Evaluate Sample Storage q2->q3 No s2->q3 s3 Store at -80°C Aliquot Samples q3->s3 Yes end Improved mcmo⁵U Stability q3->end No s3->end

Caption: Troubleshooting workflow for mcmo⁵U degradation.

References

Optimizing storage conditions for Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of Uridine 5'-oxyacetic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Uridine 5'-oxyacetic acid methyl ester?

A1: For long-term stability, solid Uridine 5'-oxyacetic acid methyl ester should be stored at 2°C - 8°C in a tightly sealed container, protected from moisture and light.

Q2: How should I store solutions of Uridine 5'-oxyacetic acid methyl ester?

A2: For short-term use (a few days), aqueous solutions prepared in a suitable buffer can be stored at 4°C.[1] For long-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the potential degradation pathways for Uridine 5'-oxyacetic acid methyl ester?

A3: The primary degradation pathways for this compound are likely hydrolysis of the methyl ester to the corresponding carboxylic acid and acid-catalyzed hydrolysis of the N-glycosidic bond, which would separate the ribose sugar from the modified uracil (B121893) base. Prolonged exposure to acidic conditions may also lead to the degradation of the ribose moiety itself.

Q4: Is Uridine 5'-oxyacetic acid methyl ester sensitive to light?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions from solid material for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Ensure the pH of your experimental buffers is compatible with the compound's stability (avoid strongly acidic or basic conditions if possible).
Low or no signal in LC-MS analysis 1. The compound is unstable under the analytical conditions. 2. Ion suppression from matrix components.[2] 3. Poor ionization efficiency.1. Optimize LC-MS parameters, such as using a mobile phase with a neutral or slightly acidic pH. Keep the time from sample preparation to injection as short as possible. 2. Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample clean-up using solid-phase extraction (SPE).[2] 3. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode).
Appearance of unexpected peaks in chromatogram Degradation of the compound into one or more byproducts.1. Analyze a freshly prepared standard to confirm the retention time of the intact compound. 2. Use mass spectrometry to identify the mass of the unexpected peaks to help elucidate the degradation products (e.g., the hydrolyzed carboxylic acid).
Difficulty in detecting the compound ("unstable under usual methods of detection") The phrase "unstable under usual methods of detection" suggests that the compound may be labile under common analytical conditions, such as those used in mass spectrometry.[3] This could be due to in-source decay or fragmentation.1. Use soft ionization techniques in mass spectrometry. 2. Optimize the cone voltage and other source parameters to minimize fragmentation. 3. Consider derivatization to a more stable form for analysis, if compatible with the experimental goals.

Data Summary

Table 1: Recommended Storage Conditions

Form Temperature Duration Additional Notes
Solid2°C - 8°CLong-termStore in a tightly sealed container, protected from light and moisture.
Solution4°CShort-term (days)Prepare in a suitable buffer. Verify stability for your specific conditions.
Solution-20°C or -80°CLong-termAliquot into single-use volumes to avoid freeze-thaw cycles.

Table 2: Potential Degradation Products

Degradation Pathway Product Conditions Favoring Degradation
Methyl Ester HydrolysisUridine 5'-oxyacetic acidAcidic or basic conditions, presence of esterases.
N-Glycosidic Bond Cleavage5-(Methoxycarbonylmethoxy)uracil and RiboseStrongly acidic conditions.
Ribose DegradationVarious smaller moleculesProlonged exposure to harsh acidic conditions.

Experimental Protocols

Protocol for a General Stability Study

This protocol can be adapted to assess the stability of Uridine 5'-oxyacetic acid methyl ester under your specific experimental conditions.

  • Preparation of Stock Solution: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.

    • Photostability: Expose an aliquot of the stock solution to a calibrated light source according to ICH Q1B guidelines. Protect a control sample from light.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable method, such as HPLC with UV detection or LC-MS, to determine the percentage of the remaining intact compound and to identify any degradation products.

Protocol for tRNA Digestion and Analysis of Modified Nucleosides

This is a general workflow for the analysis of modified nucleosides within a tRNA sample.

  • tRNA Isolation: Isolate total tRNA from the biological sample of interest using a validated method.

  • Nuclease P1 Digestion:

    • To the purified tRNA, add nuclease P1 and a suitable buffer.

    • Incubate at 37°C for 16 hours to digest the tRNA into 5'-mononucleotides.

  • Dephosphorylation:

    • Add bacterial alkaline phosphatase to the digested sample.

    • Incubate at 37°C for 2 hours to remove the 5'-phosphate group, yielding nucleosides.[4]

  • LC-MS Analysis: Analyze the resulting nucleoside mixture by LC-MS to identify and quantify the modified nucleosides, including Uridine 5'-oxyacetic acid methyl ester.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Deprotection start 2',3'-O-isopropylidene-5-hydroxyuridine reagents1 Methyl chloroacetate 1 M NaOH in aqueous ethanol start->reagents1 3 hours, ambient temperature product1 Intermediate oxyacetic acid methyl ester derivative reagents1->product1 reagents2 1 M HCl product1->reagents2 final_product Uridine 5'-oxyacetic acid methyl ester reagents2->final_product

Caption: Workflow for the two-step synthesis of Uridine 5'-oxyacetic acid methyl ester as described by Malkiewicz et al.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_degradation Further Degradation parent Uridine 5'-oxyacetic acid methyl ester ester_hydrolysis Uridine 5'-oxyacetic acid parent->ester_hydrolysis Acid/Base glycosidic_cleavage 5-(Methoxycarbonylmethoxy)uracil + Ribose parent->glycosidic_cleavage Strong Acid ribose_degradation Smaller molecules glycosidic_cleavage->ribose_degradation Prolonged Strong Acid

Caption: Potential degradation pathways for Uridine 5'-oxyacetic acid methyl ester.

Wobble_Position tRNA tRNA anticodon Anticodon Loop tRNA->anticodon wobble Wobble Position (34) [mcmo⁵U] anticodon->wobble codon mRNA Codon wobble->codon Decoding

Caption: Role of Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) at the wobble position of tRNA.

References

Technical Support Center: Troubleshooting Low mcmo⁵U Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers experiencing low incorporation efficiency of 5-methoxycarbonylmethyl-2'-O-methyluridine (mcmo⁵U) into synthetic oligonucleotides. The following sections offer frequently asked questions, optimization strategies, and detailed experimental protocols to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in trityl signal after the mcmo⁵U coupling step. What are the potential causes?

A sudden or significant drop in the trityl signal specifically after the mcmo⁵U coupling step points towards inefficient coupling of the modified phosphoramidite (B1245037). Several factors could be responsible:

  • Suboptimal Activator: The chosen activator may not be sufficiently potent for the sterically hindered mcmo⁵U phosphoramidite, or its concentration might be too low.

  • Insufficient Coupling Time: Modified phosphoramidites, especially those with bulky protecting groups like mcmo⁵U, often require longer coupling times compared to standard phosphoramidites.

  • Reagent Degradation: The mcmo⁵U phosphoramidite or the activator solution may have degraded due to exposure to moisture or prolonged storage.[1][2]

  • Moisture Contamination: Water in the acetonitrile (B52724) (ACN) or other reagents can rapidly hydrolyze the phosphoramidite, preventing its incorporation.[2][3]

Q2: Can the deprotection conditions affect the integrity of the mcmo⁵U modification?

Yes, the ester functional group in mcmo⁵U can be sensitive to harsh deprotection conditions. Standard deprotection protocols using ammonium (B1175870) hydroxide (B78521) at elevated temperatures may lead to the hydrolysis of the methyl ester. For oligonucleotides containing sensitive modifications, milder deprotection strategies are recommended.[4][5] Consider using potassium carbonate in methanol (B129727) or other mild deprotection reagents to preserve the integrity of the mcmo⁵U modification.[5]

Q3: What are the recommended activators and coupling times for mcmo⁵U?

While specific data for mcmo⁵U is limited, general recommendations for sterically hindered or modified phosphoramidites can be applied as a starting point. More potent activators are often required for such monomers.[1][2] It is crucial to optimize these conditions for your specific synthesizer and reagents.

Optimization Strategies and Data

Effective incorporation of modified phosphoramidites like mcmo⁵U often requires optimization of the coupling step. The following table summarizes common activators and suggested starting conditions for modified phosphoramidites, which can be adapted for mcmo⁵U.

ActivatorCommon ConcentrationRecommended Use
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 MGeneral purpose DNA and RNA synthesis.[2][3]
5-Benzylthio-1H-tetrazole (BTT)0.25 M - 0.3 MRecommended for RNA and sterically hindered phosphoramidites.[2][3]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 MHighly soluble and effective for long oligos and high-throughput synthesis.[2][3]

Note: The optimal activator and concentration should be determined empirically.

Experimental Protocols

Protocol 1: Optimization of mcmo⁵U Coupling Time

This protocol outlines a systematic approach to determine the optimal coupling time for mcmo⁵U incorporation.

Materials:

  • DNA/RNA synthesizer

  • mcmo⁵U phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M BTT in anhydrous acetonitrile)

  • Standard synthesis reagents (deprotection, capping, oxidation solutions)

  • Solid support functionalized with the initial nucleoside

  • Cleavage and deprotection reagents

  • HPLC system for analysis

Procedure:

  • Synthesizer Setup: Program the synthesizer to perform a series of short test syntheses (e.g., a simple 6-mer sequence like TTT-X-TT, where 'X' is mcmo⁵U).

  • Vary Coupling Time: Set up individual synthesis runs with varying coupling times specifically for the mcmo⁵U phosphoramidite (e.g., 3, 5, 8, 10, and 15 minutes). Keep all other synthesis parameters constant.

  • Monitor Trityl Release: Carefully monitor the trityl cation release after the coupling of the mcmo⁵U phosphoramidite for each synthesis. A higher trityl value indicates higher coupling efficiency.[1]

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using a mild deprotection protocol suitable for mcmo⁵U.

  • Analysis: Analyze the crude product of each synthesis by HPLC. Calculate the percentage of the full-length product for each coupling time.

  • Determine Optimal Time: The optimal coupling time is the shortest duration that yields the highest percentage of the full-length oligonucleotide.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low mcmo⁵U incorporation efficiency.

TroubleshootingWorkflow Troubleshooting Low mcmo⁵U Incorporation Start Low mcmo⁵U Incorporation Observed CheckReagents Check Reagent Quality (Phosphoramidite, Activator, Solvents) Start->CheckReagents CheckReagents->Start Reagents Degraded (Prepare Fresh) OptimizeCoupling Optimize Coupling Step (Activator, Time, Concentration) CheckReagents->OptimizeCoupling Reagents OK CheckSynthesizer Check Synthesizer Performance (Fluidics, Reagent Delivery) OptimizeCoupling->CheckSynthesizer Optimization Fails Analysis Analyze Product by HPLC/MS OptimizeCoupling->Analysis Optimization Performed CheckSynthesizer->Start Instrument Issue Found (Perform Maintenance) MildDeprotection Verify Mild Deprotection Conditions CheckSynthesizer->MildDeprotection Instrument OK MildDeprotection->Analysis Analysis->OptimizeCoupling Low Full-Length Product Success Incorporation Efficiency Improved Analysis->Success Full-Length Product Observed

Caption: A workflow for troubleshooting low mcmo⁵U incorporation.

References

Technical Support Center: Uridine 5'-oxyacetic acid methyl ester HPLC Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the HPLC purification of Uridine (B1682114) 5'-oxyacetic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Uridine 5'-oxyacetic acid methyl ester using reverse-phase HPLC?

A1: Uridine 5'-oxyacetic acid methyl ester is a polar molecule. Due to its polarity, it can exhibit poor retention on traditional non-polar stationary phases like C18 columns, which are commonly used in reverse-phase HPLC. This can lead to co-elution with other polar impurities or elution in the solvent front, resulting in poor separation and purification.[1]

Q2: What alternative HPLC methods can be used for better purification of polar nucleoside analogs like Uridine 5'-oxyacetic acid methyl ester?

A2: For highly polar compounds, several alternative HPLC techniques can provide better retention and separation:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This method utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar analytes.[1]

  • Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes on a reverse-phase column. However, these reagents may not be compatible with mass spectrometry (MS) detection.[1]

  • Mixed-Mode Chromatography: These columns possess both reverse-phase and ion-exchange properties, offering more flexibility in separating polar compounds.[1]

Q3: What are the potential stability issues to consider during the purification of Uridine 5'-oxyacetic acid methyl ester?

A3: Two primary stability concerns are the hydrolysis of the N-glycosidic bond and the hydrolysis of the methyl ester. The N-glycosidic bond in uridine and its derivatives can be susceptible to acid-catalyzed cleavage.[2] The 5-oxyacetic acid moiety has a pKa of approximately 2.8, meaning it will be negatively charged at physiological pH, which could influence its degradation pathways.[2] Additionally, the methyl ester group can be hydrolyzed under both acidic and basic conditions, converting the compound to its corresponding carboxylic acid.

Q4: What is the expected mechanism of action for Uridine 5'-oxyacetic acid methyl ester as a potential therapeutic agent?

A4: As a purine (B94841) nucleoside analog, Uridine 5'-oxyacetic acid methyl ester is expected to interfere with nucleic acid synthesis. These analogs can be metabolized within the cell to their triphosphate forms, which can then be incorporated into growing DNA or RNA chains by polymerases. This incorporation can lead to chain termination, inhibiting further elongation and ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Interactions between the analyte and the stationary phase. 3. Inappropriate Sample Solvent: The sample is dissolved in a solvent stronger than the mobile phase.1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH to suppress ionization. For basic compounds, adding a small amount of a stronger base can help. 3. Dissolve the sample in the mobile phase whenever possible.
Low Resolution Between Peaks 1. Suboptimal Mobile Phase: The mobile phase composition is not optimized for separation. 2. Incorrect Column Chemistry: The stationary phase is not suitable for the analytes.1. Adjust the gradient slope or the organic solvent ratio in an isocratic elution. 2. Select a column with a different selectivity (e.g., a different stationary phase or consider HILIC for polar compounds).
Inconsistent Retention Times 1. Fluctuations in Column Temperature: The temperature of the column is not stable. 2. Inconsistent Mobile Phase Preparation: Variations in the mobile phase composition between runs. 3. Air Bubbles in the System: Air trapped in the pump or detector.1. Use a column oven to maintain a constant temperature.[2] 2. Prepare the mobile phase fresh daily and ensure accurate measurements.[2] 3. Degas the mobile phase and prime the pump.[2]
Loss of Product/Appearance of New Peaks 1. Hydrolysis of Methyl Ester: The methyl ester is being hydrolyzed to the carboxylic acid. 2. Hydrolysis of N-glycosidic Bond: Cleavage of the bond between the ribose sugar and the uracil (B121893) base.1. Maintain a neutral pH in the mobile phase and during sample preparation. Avoid prolonged exposure to acidic or basic conditions. 2. Use a buffered mobile phase at a neutral pH and avoid high temperatures.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of Uridine 5'-oxyacetic acid methyl ester

This protocol provides a general starting point for the purification of Uridine 5'-oxyacetic acid methyl ester using a C18 column. Optimization will likely be required.

  • HPLC System: A standard preparative or analytical HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm for analytical; larger dimensions for preparative).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min (analytical)

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL (analytical)

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Dissolve the crude Uridine 5'-oxyacetic acid methyl ester in the initial mobile phase composition.

  • Inject the sample onto the column.

  • Run the gradient elution.

  • Collect fractions corresponding to the desired peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary (Example)

The following table presents example data that could be obtained from the HPLC purification. Actual results may vary.

Parameter Condition 1 (C18) Condition 2 (HILIC)
Column C18, 5 µm, 4.6x150 mmHILIC, 5 µm, 4.6x150 mm
Mobile Phase A: 0.1% FA in H₂OB: ACNA: 95:5 ACN:H₂O + 10mM Amm. FormateB: 50:50 ACN:H₂O + 10mM Amm. Formate
Gradient 5-40% B in 20 min0-50% B in 20 min
Retention Time 8.5 min12.3 min
Purity (by UV) >95%>98%
Yield 75%80%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification crude_sample Crude Uridine 5'-oxyacetic acid methyl ester dissolution Dissolve in initial mobile phase crude_sample->dissolution filtration Filter through 0.22 µm syringe filter dissolution->filtration injection Inject onto HPLC column filtration->injection separation Gradient Elution injection->separation detection UV Detection (260 nm) separation->detection fraction_collection Collect Fractions detection->fraction_collection purity_analysis Analyze fraction purity (Analytical HPLC) fraction_collection->purity_analysis pooling Pool pure fractions purity_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Pure Product solvent_removal->final_product

Caption: Experimental workflow for the HPLC purification of Uridine 5'-oxyacetic acid methyl ester.

signaling_pathway cluster_activation Cellular Uptake and Activation cluster_inhibition Inhibition of DNA Synthesis cluster_apoptosis Apoptosis Induction extracellular_drug Uridine 5'-oxyacetic acid methyl ester (Extracellular) uptake Nucleoside Transporter extracellular_drug->uptake intracellular_drug Intracellular Drug uptake->intracellular_drug phosphorylation1 Kinase 1 intracellular_drug->phosphorylation1 drug_mp Drug-Monophosphate phosphorylation1->drug_mp phosphorylation2 Kinase 2 drug_mp->phosphorylation2 drug_dp Drug-Diphosphate phosphorylation2->drug_dp phosphorylation3 Kinase 3 drug_dp->phosphorylation3 drug_tp Drug-Triphosphate (Active Form) phosphorylation3->drug_tp incorporation Incorporation of Drug-TP drug_tp->incorporation dna_polymerase DNA Polymerase dna_polymerase->incorporation dna_template DNA Template Strand dna_template->incorporation growing_dna Growing DNA Strand growing_dna->incorporation chain_termination Chain Termination incorporation->chain_termination cell_cycle_arrest Cell Cycle Arrest chain_termination->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: General signaling pathway for the inhibition of DNA synthesis by a nucleoside analog.

troubleshooting_logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_purity Purity Issues start HPLC Purification Issue retention_issue Inconsistent Retention Time? start->retention_issue peak_shape_issue Poor Peak Shape? start->peak_shape_issue purity_issue Unexpected Peaks/Low Purity? start->purity_issue temp_check Check Column Temperature retention_issue->temp_check mobile_phase_check Check Mobile Phase Prep retention_issue->mobile_phase_check degas_check Degas Mobile Phase retention_issue->degas_check overload_check Reduce Sample Load peak_shape_issue->overload_check solvent_check Check Sample Solvent peak_shape_issue->solvent_check ph_check Adjust Mobile Phase pH peak_shape_issue->ph_check hydrolysis_check Check for Hydrolysis (pH, Temp) purity_issue->hydrolysis_check resolution_check Optimize Gradient/Mobile Phase purity_issue->resolution_check column_check Consider Alternative Column (HILIC) purity_issue->column_check

Caption: Logical troubleshooting workflow for common HPLC purification issues.

References

Overcoming poor solubility of Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Uridine 5'-oxyacetic acid methyl ester

Welcome to the technical support center for Uridine 5'-oxyacetic acid methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, with a primary focus on addressing issues of poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is Uridine 5'-oxyacetic acid methyl ester?

Uridine 5'-oxyacetic acid methyl ester is a modified pyrimidine (B1678525) nucleoside.[1] In biological systems, it is found in the wobble position (position 34) of certain transfer RNAs (tRNAs), especially in Gram-negative bacteria like E. coli.[1] Its presence allows for non-Watson-Crick base pairing, which expands the decoding capabilities of the tRNA during protein synthesis.[1] In research, it is also investigated as a purine (B94841) nucleoside analogue that may have anticancer properties by inhibiting DNA synthesis and inducing apoptosis (programmed cell death).[1][2]

Q2: What are the general physicochemical properties of this compound?

The key properties of Uridine 5'-oxyacetic acid methyl ester are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₉[1][3]
Molecular Weight 332.26 g/mol [1][3]
IUPAC Name methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate[1]
CAS Number 66536-81-0[2][3]
Physical Form Expected to be a solid at room temperature.[4]

Q3: What are the expected solubility characteristics of Uridine 5'-oxyacetic acid methyl ester?

Currently, there is no specific quantitative solubility data published for Uridine 5'-oxyacetic acid methyl ester. However, we can infer its likely properties from its parent compound, Uridine, and its chemical structure.

  • Uridine: The parent nucleoside, Uridine, is soluble in water (approx. 50 mg/mL) and polar organic solvents like DMSO (approx. 10 mg/mL) and dimethylformamide (approx. 16 mg/mL).[4][5][6] Its good aqueous solubility is due to the presence of multiple hydroxyl (-OH) groups that can form hydrogen bonds with water.[7]

  • Structural Modification: The addition of the oxyacetic acid methyl ester group at the 5-position introduces a more lipophilic (less water-soluble) ester functional group. This modification may decrease its solubility in aqueous buffers compared to the parent Uridine.

Therefore, researchers may encounter challenges when trying to dissolve the compound directly into aqueous solutions at high concentrations.

Q4: How should I store this compound?

For long-term stability, it is recommended to store Uridine 5'-oxyacetic acid methyl ester as a solid at 2°C - 8°C.[3] If dissolved in an aqueous solution, it is not recommended to store it for more than one day.[4] Stock solutions in anhydrous organic solvents like DMSO can typically be stored for longer periods at -20°C or -80°C.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides systematic steps to address solubility issues encountered during your experiments.

Problem: The compound fails to dissolve in my aqueous buffer (e.g., PBS, Tris).

If you are experiencing difficulty dissolving Uridine 5'-oxyacetic acid methyl ester, follow this workflow to identify a suitable solvent system.

G start Start: Compound does not dissolve in aqueous buffer check_purity Step 1: Verify Compound Purity (Check Certificate of Analysis) start->check_purity try_cosolvent Step 2: Use an Organic Co-solvent (e.g., DMSO, DMF, Ethanol) check_purity->try_cosolvent is_soluble_cosolvent Is the compound soluble? try_cosolvent->is_soluble_cosolvent success Success: Prepare a concentrated stock and dilute into buffer is_soluble_cosolvent->success Yes try_advanced Step 3: Try Advanced Formulation Methods is_soluble_cosolvent->try_advanced No methods e.g., Surfactants, Cyclodextrins, pH Adjustment try_advanced->methods G cluster_0 Proposed Anticancer Mechanism compound Uridine 5'-oxyacetic acid methyl ester dna_poly DNA Polymerase compound->dna_poly inhibits dna_synth DNA Synthesis dna_poly->dna_synth apoptosis Apoptosis (Cell Death) dna_synth->apoptosis inhibition leads to

References

Avoiding side reactions during mcmo⁵U phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxycarbonylmethyluridine (B127866) (mcmo⁵U) phosphoramidite (B1245037) and its incorporation into oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing mcmo⁵U phosphoramidite?

A1: The main challenges in mcmo⁵U phosphoramidite synthesis revolve around the sensitive methyl ester functionality. This group is susceptible to hydrolysis under both acidic and basic conditions commonly used in standard oligonucleotide synthesis protocols. Therefore, the synthesis and subsequent handling of the mcmo⁵U phosphoramidite require carefully optimized and mild reaction conditions. Protecting group strategies and deprotection methods must be chosen to ensure the integrity of the mcmo⁵U modification.

Q2: What protecting groups are recommended for the mcmo⁵U nucleoside during phosphoramidite synthesis?

A2: For the 5'-hydroxyl group, the standard dimethoxytrityl (DMT) group is typically used due to its stability during synthesis and facile removal under mild acidic conditions. The 3'-hydroxyl group is left unprotected for the phosphitylation reaction. The uracil (B121893) base itself does not typically require protection. The key consideration is the stability of the methyl ester on the C5 modification, which dictates the choice of reagents and conditions for subsequent steps.

Q3: What are the most common side reactions observed during mcmo⁵U phosphoramidite synthesis?

A3: The most prevalent side reactions include:

  • Hydrolysis of the methyl ester: This can occur at various stages, particularly during aqueous workups and purification.

  • Phosphitylation of the N3 position of the uracil ring: Although less common, this can occur if the phosphitylation reaction is not optimized.

  • Oxidation of the phosphoramidite: Phosphoramidites are sensitive to air and moisture, leading to the formation of the unreactive phosphonate.

  • Incomplete phosphitylation: Steric hindrance or impure starting materials can lead to incomplete conversion to the desired phosphoramidite.

Q4: How can I purify the final mcmo⁵U phosphoramidite?

A4: Purification is typically achieved through silica (B1680970) gel column chromatography. It is crucial to use a non-protic solvent system and to handle the purified product under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The purified phosphoramidite should be stored at low temperatures (-20°C or below) under an inert atmosphere.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of mcmo⁵U phosphoramidite and oligonucleotides containing this modified nucleoside.

Problem Potential Cause Recommended Solution
Low yield of mcmo⁵U phosphoramidite 1. Incomplete phosphitylation reaction. 2. Degradation of the product during purification. 3. Impure starting nucleoside.1. Ensure anhydrous conditions and use a fresh, high-quality phosphitylating agent and activator. Consider extending the reaction time or slightly increasing the equivalents of the phosphitylating reagent. 2. Use a deactivated silica gel for chromatography (e.g., pre-treated with triethylamine) and work quickly to minimize exposure to air and moisture. 3. Verify the purity of the 5'-DMT-mcmo⁵U starting material by NMR and mass spectrometry.
Presence of impurities in the final phosphoramidite 1. Hydrolysis of the methyl ester. 2. Formation of the H-phosphonate due to moisture. 3. Unreacted starting material.1. Avoid aqueous workups where possible. If necessary, use brine and dry the organic layers thoroughly. 2. Ensure all solvents and reagents are strictly anhydrous. Handle the reaction under an inert atmosphere. 3. Optimize the stoichiometry of the phosphitylating reagent and activator.
Low coupling efficiency during oligonucleotide synthesis 1. Poor quality of the mcmo⁵U phosphoramidite. 2. Suboptimal coupling conditions.1. Re-purify the phosphoramidite or synthesize a fresh batch. Confirm its purity by ³¹P NMR. 2. Increase the coupling time for the mcmo⁵U monomer. Use a more potent activator if necessary, but ensure it is compatible with the methyl ester.
Loss of the mcmo⁵U modification during oligonucleotide deprotection 1. Harsh basic conditions hydrolyzing the methyl ester.1. Use ultra-mild deprotection conditions. Avoid strong bases like ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) at elevated temperatures. A suitable alternative is to use potassium carbonate in methanol (B129727) at room temperature.[1]

Experimental Protocols

Synthesis of 5'-O-DMT-mcmo⁵U Nucleoside

This protocol is adapted from the synthesis of similar modified nucleosides.

  • Starting Material: 5-methoxycarbonylmethyluridine (mcmo⁵U).

  • Procedure: a. Co-evaporate mcmo⁵U with anhydrous pyridine (B92270) twice to remove residual water. b. Dissolve the dried nucleoside in anhydrous pyridine. c. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions at 0°C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC. e. Quench the reaction with methanol. f. Evaporate the solvent and redissolve the residue in dichloromethane (B109758) (DCM). g. Wash the organic layer with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. i. Purify the crude product by silica gel column chromatography (using a gradient of methanol in DCM containing 0.5% triethylamine) to yield 5'-O-DMT-mcmo⁵U.

Synthesis of mcmo⁵U Phosphoramidite
  • Starting Material: 5'-O-DMT-mcmo⁵U.

  • Procedure: a. Co-evaporate 5'-O-DMT-mcmo⁵U with anhydrous acetonitrile (B52724) twice. b. Dissolve the dried nucleoside in anhydrous DCM under an argon atmosphere. c. Add N,N-diisopropylethylamine (DIPEA). d. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C. e. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC and ³¹P NMR. f. Quench the reaction with anhydrous methanol. g. Dilute with DCM and wash with cold saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. i. Purify the crude product by flash chromatography on silica gel deactivated with triethylamine. j. The final product is obtained as a white foam and should be stored under an inert atmosphere at -20°C.

Quantitative Data Summary

The following table provides representative data for the synthesis of mcmo⁵U phosphoramidite. Actual results may vary depending on experimental conditions.

Step Product Typical Yield (%) Purity (by NMR)
DMT Protection 5'-O-DMT-mcmo⁵U80 - 90>98%
Phosphitylation mcmo⁵U Phosphoramidite75 - 85>95% (³¹P NMR)
Oligonucleotide Coupling Per-step coupling efficiency>98%-

Visualizations

Experimental Workflow for mcmo⁵U Phosphoramidite Synthesis

G cluster_0 Nucleoside Preparation cluster_1 Phosphitylation cluster_2 Purification & Storage mcmo5U mcmo⁵U Nucleoside DMT_protection 5'-O-DMT Protection mcmo5U->DMT_protection DMT-Cl, Pyridine DMT_mcmo5U 5'-O-DMT-mcmo⁵U DMT_protection->DMT_mcmo5U Phosphitylation Phosphitylation Reaction DMT_mcmo5U->Phosphitylation Phosphitylating Agent, Activator Phosphoramidite mcmo⁵U Phosphoramidite Phosphitylation->Phosphoramidite Purification Silica Gel Chromatography Phosphoramidite->Purification Storage Store at -20°C under Argon Purification->Storage

Caption: Workflow for the synthesis of mcmo⁵U phosphoramidite.

Logical Relationship of Potential Side Reactions

G cluster_side_reactions Potential Side Reactions mcmo5U_phosphoramidite mcmo⁵U Phosphoramidite Synthesis hydrolysis Ester Hydrolysis mcmo5U_phosphoramidite->hydrolysis Moisture, Acid/Base oxidation Oxidation to Phosphonate mcmo5U_phosphoramidite->oxidation Air, Moisture N3_phosphitylation N3 Phosphitylation mcmo5U_phosphoramidite->N3_phosphitylation Excess Activator incomplete_reaction Incomplete Reaction mcmo5U_phosphoramidite->incomplete_reaction Steric Hindrance, Impurities

Caption: Potential side reactions during mcmo⁵U phosphoramidite synthesis.

References

Technical Support Center: Uridine 5'-oxyacetic acid methyl ester in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this modified nucleoside in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U)?

Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a post-transcriptionally modified nucleoside. It is found in the wobble position (position 34) of the anticodon loop of certain transfer RNAs (tRNAs), particularly in Gram-negative bacteria like Escherichia coli.[1] Its primary biological function is to expand the codon decoding capability of tRNA during protein synthesis, allowing for non-Watson-Crick base pairing with guanosine (B1672433) and pyrimidines at the third position of codons.[1] Chemically, it is a methyl ester derivative of uridine-5-oxyacetic acid (cmo⁵U).[1]

Q2: What are the potential applications of mcmo⁵U in enzymatic assays?

As a purine (B94841) nucleoside analogue, Uridine 5'-oxyacetic acid methyl ester has been noted to inhibit DNA synthesis, which may lead to apoptosis.[1] This property suggests its potential use in enzymatic assays as:

  • An inhibitor of enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, nucleases, or kinases.

  • A substrate for enzymes that recognize and process modified nucleosides, for example, in studies of tRNA modification pathways or RNA repair mechanisms.

Q3: What are the critical stability and handling considerations for mcmo⁵U?

A key challenge in working with mcmo⁵U is its stability. It has been reported to be unstable under typical detection methods .[2] Therefore, careful handling and storage are crucial for obtaining reliable and reproducible results.

ParameterRecommendationSource
Long-term Storage Store at 2°C - 8°C or -20°C as a powder.[3]
Solution Preparation Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.General lab practice
pH The stability of the methyl ester group can be sensitive to pH. Avoid strongly acidic or alkaline conditions. Buffers in the neutral pH range (6.5-7.5) are recommended.General chemical principles
Temperature Keep solutions on ice during experimental setup. For the assay itself, use the optimal temperature for the enzyme, but be aware that prolonged incubation at higher temperatures may lead to degradation of the compound.General lab practice

Q4: What is the solubility of mcmo⁵U in common aqueous buffers?

Buffer ComponentGeneral Solubility ExpectationRecommendation
Water Expected to be soluble.Start with a small amount and vortex to determine the solubility limit.
DMSO Often used for initial stock solutions of organic molecules.Prepare a high-concentration stock in 100% DMSO and then dilute into your aqueous assay buffer. Ensure the final DMSO concentration is compatible with your enzyme's activity.
Ethanol May be used as a solvent.Similar to DMSO, prepare a stock and dilute. Check for enzyme compatibility.

Troubleshooting Guide

Problem 1: Low or No Enzyme Activity/Inhibition
Possible CauseRecommended Solution
Degradation of mcmo⁵U Prepare fresh solutions of mcmo⁵U immediately before each experiment. Avoid using previously frozen and thawed aliquots. Keep the stock solution and reaction plates on ice whenever possible.
Suboptimal Compound Concentration Perform a dose-response experiment by titrating mcmo⁵U over a wide concentration range to determine the optimal working concentration for your specific enzyme and assay conditions.
Poor Solubility in Assay Buffer Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the final assay buffer. Ensure the final solvent concentration does not inhibit your enzyme. Gentle vortexing or sonication may aid in solubilization.
Inactive Enzyme Run a positive control experiment with a known substrate or inhibitor for your enzyme to confirm its activity.
Problem 2: High Background Signal or Inconsistent Results
Possible CauseRecommended Solution
Instability of mcmo⁵U during Assay Minimize the incubation time of the assay to the shortest duration that provides a reliable signal. If possible, perform a time-course experiment to assess the stability of the compound under your assay conditions.
Interference with Detection Method Run a control experiment with mcmo⁵U in the assay buffer without the enzyme to check if the compound itself contributes to the signal (e.g., absorbance or fluorescence).
Pipetting Inaccuracy Use calibrated pipettes and prepare a master mix for your reactions to ensure consistency across wells.

Experimental Protocols

Due to the limited availability of specific published protocols for enzymatic assays using Uridine 5'-oxyacetic acid methyl ester, the following are general starting-point methodologies based on standard practices for modified nucleosides. Users must optimize these protocols for their specific enzyme and experimental setup.

General Protocol for a Polymerase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of mcmo⁵U on a DNA polymerase.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your DNA polymerase (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 mM KCl).
  • Enzyme Solution: Dilute the DNA polymerase to the desired working concentration in cold assay buffer.
  • Substrate Mix: Prepare a mix containing the DNA template/primer, and dNTPs (dATP, dGTP, dCTP, dTTP) at their optimal concentrations.
  • mcmo⁵U Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. From this, create serial dilutions in assay buffer to be tested.

2. Assay Procedure:

  • To the wells of a microplate, add the assay buffer.
  • Add the desired volume of the mcmo⁵U dilutions (or DMSO for the vehicle control).
  • Add the DNA polymerase solution to all wells except the "no enzyme" control.
  • Add the substrate mix to initiate the reaction.
  • Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
  • Stop the reaction (e.g., by adding EDTA).
  • Quantify DNA synthesis using a suitable method (e.g., a fluorescent DNA-binding dye like PicoGreen).

3. Data Analysis:

  • Subtract the background signal (no enzyme control).
  • Normalize the data to the vehicle control (DMSO).
  • Plot the percentage of inhibition versus the log of the mcmo⁵U concentration to determine the IC₅₀ value.

Visualizations

Experimental Workflow for Polymerase Inhibition Assay

G Workflow: Polymerase Inhibition Assay with mcmo⁵U cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, mcmo⁵U, & Enzyme to Plate prep_buffer->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Mix start_reaction Initiate with Substrate Mix prep_substrate->start_reaction prep_mcmo5u Prepare mcmo⁵U Serial Dilutions prep_mcmo5u->add_reagents add_reagents->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction read_plate Quantify DNA Synthesis (e.g., Fluorescence) stop_reaction->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Dose-Response Curve & Determine IC₅₀ calculate->plot

Caption: General workflow for a DNA polymerase inhibition assay using mcmo⁵U.

Troubleshooting Logic for Low/No Signal

G Troubleshooting: Low or No Signal start Start: Low/No Signal check_enzyme Is the enzyme active? (Run positive control) start->check_enzyme enzyme_inactive Enzyme is inactive. Replace with new stock. check_enzyme->enzyme_inactive No check_mcmo5u_prep Was mcmo⁵U solution prepared fresh? check_enzyme->check_mcmo5u_prep Yes prepare_fresh Prepare fresh mcmo⁵U solution and repeat the assay. check_mcmo5u_prep->prepare_fresh No check_concentration Is the mcmo⁵U concentration optimal? (Perform dose-response) check_mcmo5u_prep->check_concentration Yes end Problem Solved prepare_fresh->end optimize_conc Optimize mcmo⁵U concentration. check_concentration->optimize_conc No check_solubility Is mcmo⁵U fully dissolved in the assay buffer? check_concentration->check_solubility Yes optimize_conc->end improve_solubility Improve solubility: - Use a co-solvent (e.g., DMSO) - Gentle vortexing/sonication check_solubility->improve_solubility No check_solubility->end Yes improve_solubility->end

Caption: A decision tree for troubleshooting low or no signal in assays with mcmo⁵U.

References

Technical Support Center: Quantifying Low Levels of mcmo⁵U in Total tRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 5-methoxycarbonylmethyl-2'-O-methyluridine (mcmo⁵U) in total tRNA.

Frequently Asked Questions (FAQs)

Q1: What is mcmo⁵U and why is it important to quantify?

A1: 5-methoxycarbonylmethyluridine (B127866) (mcmo⁵U) is a modified nucleoside found in the anticodon of certain tRNAs, particularly in bacteria.[1][2] It is a derivative of 5-carboxymethoxyuridine (cmo⁵U) and plays a role in expanding the decoding capacity of tRNA during protein synthesis, ensuring translational efficiency and preventing frameshift errors.[3][4] Quantifying low levels of mcmo⁵U is crucial for understanding its role in gene expression regulation, stress responses, and bacterial pathogenesis, making it a potential target for novel drug development.[2][4]

Q2: What are the primary methods for quantifying mcmo⁵U in total tRNA?

A2: The most sensitive and accurate method for quantifying mcmo⁵U is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6] This technique allows for the detection of modifications in the low femtomolar range.[5] Other methods include high-performance liquid chromatography (HPLC) with UV detection, antibody-based assays, and specialized tRNA sequencing techniques like mim-tRNAseq and Nano-tRNAseq.[7][8][9][10]

Q3: What are the main challenges in quantifying low levels of mcmo⁵U?

A3: The primary challenges include:

  • Low Abundance: mcmo⁵U can be present at very low levels, making detection difficult.

  • Chemical Instability: The methyl ester group of mcmo⁵U is susceptible to hydrolysis during sample preparation and handling, which can lead to an underestimation of its quantity.[1]

  • Sample Purity: Contamination from other RNA species can interfere with accurate quantification.[11]

  • Sequencing Bias: Traditional RNA sequencing methods often face issues with reverse transcriptase stalling at modified nucleosides, leading to biased representation.[9][12]

Troubleshooting Guide

Issue 1: I am not detecting any mcmo⁵U in my samples, or the levels are much lower than expected.

  • Question: Could my tRNA isolation method be the problem? Answer: Yes, the choice of tRNA isolation method can impact the yield and integrity of your sample. It is crucial to use a method that efficiently recovers small RNAs and minimizes degradation. Further purification of total tRNA using methods like HPLC or polyacrylamide gel electrophoresis can reduce contamination from other RNA species that might interfere with the analysis.[11]

  • Question: Is it possible the mcmo⁵U is being degraded during sample preparation? Answer: The methyl ester of mcmo⁵U is prone to hydrolysis.[1] It is important to handle samples with care, avoid harsh chemical treatments, and process them promptly. When possible, include control samples with known amounts of mcmo⁵U to assess recovery.

  • Question: Are my digestion conditions optimal for releasing mcmo⁵U? Answer: Incomplete enzymatic digestion of tRNA into individual nucleosides will lead to an underestimation of mcmo⁵U. Ensure you are using a robust digestion protocol, for example, with P1 nuclease followed by a phosphatase like FastAP, to completely break down the tRNA.[3]

Issue 2: My LC-MS/MS results show high variability between replicates.

  • Question: How can I improve the reproducibility of my LC-MS/MS analysis? Answer: High variability can stem from inconsistencies in sample preparation, injection volume, or instrument performance. To improve reproducibility, ensure precise and consistent sample handling for all replicates. Use of an internal standard is highly recommended to normalize for variations in sample processing and instrument response. Additionally, regular calibration and maintenance of the LC-MS/MS system are essential.

  • Question: Could contamination be affecting my results? Answer: Contamination from other cellular components or from reagents can interfere with the detection of mcmo⁵U. Ensure that all solutions and equipment are clean and that the tRNA purification process is effective in removing potential contaminants.[11]

Issue 3: I am unsure which quantification method is best for my experimental goals.

  • Question: When should I choose LC-MS/MS over other methods? Answer: LC-MS/MS is the gold standard for accurate and sensitive quantification of specific RNA modifications.[5][6] It is the preferred method when you need precise quantitative data on the absolute or relative abundance of mcmo⁵U.

  • Question: Are there situations where a sequencing-based approach would be more appropriate? Answer: Sequencing-based methods like mim-tRNAseq or Nano-tRNAseq are advantageous when you want to simultaneously quantify tRNA abundance and determine the modification status across the entire tRNA molecule.[9][10] These methods can provide valuable information about the context of the modification and identify other co-occurring modifications.

Quantitative Data Summary

The following table summarizes the different methodologies for quantifying tRNA modifications, highlighting their key features.

MethodPrincipleAdvantagesDisadvantagesThroughput
LC-MS/MS Separation of digested nucleosides by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification.High sensitivity and accuracy, considered the gold standard.[5][6]Requires specialized equipment, can be low-throughput.Low to Medium
HPLC-UV Separation of nucleosides by HPLC with detection based on UV absorbance.Accessible, reliable for relative quantification.[8]Lower sensitivity compared to MS, may not resolve all modified nucleosides.Medium
Antibody-based Assays (e.g., Dot Blot) Use of antibodies specific to a particular modified nucleoside for detection and quantification.Can be used in various formats (IP, IF, dot blot), requires minimal sample prep.[7]Antibody availability and specificity can be limiting.High
mim-tRNAseq Sequencing-based method that induces misincorporations at modified sites during reverse transcription to identify and quantify modifications.Provides both abundance and modification status information.[9]Relies on reverse transcription which can have biases.[9][12]High
Nano-tRNAseq Direct RNA sequencing on nanopore platforms to identify modifications based on changes in the electrical current.Simultaneously quantifies tRNA abundance and modifications without reverse transcription.[10][13]Data analysis can be complex.High

Experimental Protocols & Visualizations

General Workflow for mcmo⁵U Quantification by LC-MS/MS

The following diagram outlines the key steps in the quantification of mcmo⁵U from total tRNA using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tRNA_isolation Total tRNA Isolation tRNA_purification tRNA Purification (Optional) tRNA_isolation->tRNA_purification tRNA_digestion Enzymatic Digestion to Nucleosides tRNA_purification->tRNA_digestion lc_separation HPLC Separation tRNA_digestion->lc_separation ms_detection MS/MS Detection & Quantification lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General experimental workflow for mcmo⁵U quantification.

Detailed Methodology: tRNA Isolation and Digestion for LC-MS/MS
  • tRNA Isolation: Isolate total RNA from cells or tissues using a method optimized for small RNA recovery, such as TRIzol extraction followed by isopropanol (B130326) precipitation.

  • tRNA Enrichment (Optional but Recommended): To increase the purity of the tRNA fraction, further purify the total RNA. This can be achieved using methods like anion-exchange chromatography (e.g., DE52 cellulose) or polyacrylamide gel electrophoresis (PAGE).[11]

  • Quantification of tRNA: Accurately determine the concentration of the purified tRNA using a Qubit RNA assay or similar method.[8]

  • Enzymatic Digestion:

    • To an appropriate amount of tRNA (e.g., 1-10 µg), add a digestion buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.0, containing 5 mM ZnCl₂ and 10 mM MgCl₂).[3]

    • Add P1 nuclease and incubate at 37°C for at least 2 hours to digest the tRNA into nucleoside 5'-monophosphates.[3]

    • Add a broad-specificity phosphatase, such as FastAP, and continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleosides.[3]

  • Sample Cleanup: After digestion, the sample should be filtered (e.g., using a 0.22 µm filter) before injection into the LC-MS/MS system to remove any precipitated enzymes or other particulates.

Biosynthetic Pathway of mcmo⁵U in Bacteria

The diagram below illustrates the enzymatic steps involved in the biosynthesis of mcmo⁵U from uridine (B1682114) (U) at position 34 of the tRNA anticodon in Gram-negative bacteria.

mcmo5U_biosynthesis cluster_enzymes Enzymes & Substrates U34 Uridine (U34) in tRNA ho5U 5-hydroxyuridine (ho⁵U) U34->ho5U Hydroxylation cmo5U 5-carboxymethoxyuridine (cmo⁵U) ho5U->cmo5U Carboxymethylation mcmo5U 5-methoxycarbonylmethyluridine (mcmo⁵U) cmo5U->mcmo5U Methylation TrhO_P TrhO/TrhP CmoA_B CmoA/CmoB (cxSAM) CmoM CmoM (SAM)

Caption: Biosynthesis of mcmo⁵U in bacteria.

References

Handling hygroscopic Uridine 5'-oxyacetic acid methyl ester powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic powder form of Uridine (B1682114) 5'-oxyacetic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is Uridine 5'-oxyacetic acid methyl ester?

Uridine 5'-oxyacetic acid methyl ester is a modified nucleoside.[1][2] Specifically, it is a methyl ester of uridine substituted at the 5th position of the uracil (B121893) ring.[3] In nature, it is found as a post-transcriptionally modified nucleoside in the wobble position of certain tRNAs in Gram-negative bacteria like E. coli.[1] Research has explored its potential as a purine (B94841) nucleoside analogue with antitumor activity, primarily through the inhibition of DNA synthesis and induction of apoptosis.[1][4]

Q2: Why is this powder described as hygroscopic and what does that mean?

A hygroscopic substance readily attracts and holds water molecules from the surrounding environment.[5][6] This can cause the powder to become damp, form clumps, or even dissolve in the absorbed moisture, a property known as deliquescence.[6][7] This moisture absorption can lead to both physical and chemical changes, affecting the compound's stability, flowability, and making accurate weighing difficult.[5][8][9][10]

Q3: How should I store Uridine 5'-oxyacetic acid methyl ester powder?

Proper storage is critical to maintain the integrity of the compound.

  • Primary Container: Keep the powder in a tightly sealed, airtight container.[5] Using parafilm to further seal the container lid is a good practice.[11]

  • Environment: Store the container in a cool, dry place.[5] A recommended storage temperature is between 2°C - 8°C.[2]

  • Desiccants: For long-term storage or in humid environments, place the primary container inside a larger, secondary container (like a desiccator or a sealed bag) with a desiccant, such as silica (B1680970) gel pouches.[11][12] Ensure the desiccant does not come into direct contact with the product.[11]

Q4: What is the best way to weigh a hygroscopic powder like this?

Weighing hygroscopic materials requires speed and a controlled environment to ensure accuracy.

  • Minimize Exposure: Only open the container for the shortest time necessary in an area with low humidity.[5][10]

  • Work Quickly: Have all your tools and equipment ready to measure the powder as fast as possible once the container is opened.[5]

  • Controlled Atmosphere: For highly sensitive experiments, weighing the compound inside a glovebox flushed with an inert gas like nitrogen or argon is the ideal method.[13][14]

  • Stock Solutions: If precise, repeated measurements are needed, a practical approach is to weigh out the entire contents of the vial, prepare a concentrated stock solution, and then aliquot it for storage.[12] This avoids repeatedly exposing the powder to air.

Q5: The powder has formed clumps. Can I still use it?

If the powder has absorbed some moisture and formed clumps, it may still be usable depending on the experiment's sensitivity.

  • Mechanical Separation: You can gently break up the clumps with a clean, dry spatula before weighing.[5]

  • Drying: In some cases, the powder can be dried under a high vacuum to remove absorbed water.[14][15] However, be aware that this may not always restore the compound to its original state, as tightly bound lattice water can be difficult to remove.[14] Gentle heating in a vacuum oven is another option, but care must be taken to avoid thermal decomposition.[5] Always consult the manufacturer's data sheet for thermal stability information.

  • Consider the Impact: Be aware that moisture absorption can affect the compound's chemical properties.[5] For highly sensitive quantitative assays, using a fresh, non-clumped vial is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Inaccurate weighing due to moisture absorption. Degradation of the compound from improper storage.Prepare a fresh, concentrated stock solution from a new vial and aliquot it. This ensures concentration consistency across experiments.[12][14] Review storage procedures; ensure the container is airtight and stored in a desiccator.[5][11]
Difficulty dissolving the powder The powder has absorbed significant moisture, changing its physical state (becoming gummy or pasty).[10]Try sonicating the solution or gently warming it to aid dissolution. If solubility issues persist, it may indicate degradation. It is best to use a fresh vial of the compound.
Powder turns to liquid on the weigh boat The compound is highly deliquescent, rapidly absorbing enough atmospheric moisture to dissolve.[6][7]Weigh the compound in a controlled, low-humidity environment, such as a glovebox under an inert atmosphere.[14] Alternatively, pre-weigh a vial, add the powder quickly, seal it, and determine the mass by difference. Then, dissolve the entire amount to make a stock solution.[12]
Observed degradation of the compound in solution Nucleoside analogs can have varying stability in solution, especially aqueous solutions.For nucleoside analogs, stability can be solvent-dependent. If instability is suspected in an aqueous buffer, consider preparing fresh solutions immediately before each experiment. Store stock solutions in appropriate solvents (e.g., anhydrous DMSO) at -20°C or -80°C to improve stability.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is recommended to minimize handling of the hygroscopic powder and ensure concentration consistency.

  • Preparation: Before opening the vial, allow it to equilibrate to room temperature inside a desiccator to prevent condensation from forming on the cold powder.

  • Weighing: In a low-humidity environment, weigh the entire contents of the vial. This can be done by taring the unopened vial, then re-weighing it after emptying the contents into a suitable flask. The difference in mass is the mass of the powder.

  • Dissolution: Add the appropriate volume of a suitable anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO) to the flask to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If needed, sonicate the flask in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[16]

Visualizations

Experimental Workflow

G Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_exp Experiment storage Store Powder (2-8°C, Desiccated) equilibrate Equilibrate Vial to Room Temp storage->equilibrate weigh Weigh Powder (Low Humidity) equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot & Store Stock Solution (-20°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw prepare Prepare Working Solution thaw->prepare assay Perform Assay prepare->assay analyze Analyze Data assay->analyze

Caption: Diagram 1: General Experimental Workflow

Troubleshooting Logic

G Diagram 2: Troubleshooting Decision Tree start Problem Encountered (e.g., Inconsistent Results) check_powder Is the powder clumped or wet? start->check_powder check_weighing Was weighing performed in a controlled environment? check_powder->check_weighing No sol_dry Action: Dry powder under vacuum or use a new vial. check_powder->sol_dry Yes check_solution Are stock solutions freshly prepared/aliquoted? check_weighing->check_solution Yes sol_weigh Action: Use glovebox or prepare a full-vial stock solution. check_weighing->sol_weigh No sol_aliquot Action: Prepare new stock solution and aliquot for single use. check_solution->sol_aliquot No end_node Re-run Experiment check_solution->end_node Yes sol_dry->end_node sol_weigh->end_node sol_aliquot->end_node

Caption: Diagram 2: Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Guide: Uridine 5'-oxyacetic acid methyl ester vs. Uridine-5-oxyacetic acid (cmo⁵U)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Uridine (B1682114) 5'-oxyacetic acid methyl ester (mcmo⁵U) and its precursor, uridine-5-oxyacetic acid (cmo⁵U). Both are post-transcriptionally modified nucleosides found predominantly at the wobble position (position 34) of the anticodon loop in transfer RNAs (tRNAs) of Gram-negative bacteria. These modifications play a crucial role in expanding the decoding capacity of tRNA, enabling a single tRNA species to recognize multiple codons. This guide summarizes the available experimental data, details relevant experimental protocols, and provides visualizations to illustrate key concepts.

Executive Summary

Uridine-5-oxyacetic acid (cmo⁵U) is a modified uridine that enhances wobble pairing, allowing tRNAs to recognize codons ending in A, G, and U.[1] Its methyl ester derivative, Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U), is synthesized from cmo⁵U by the SAM-dependent methyltransferase CmoM.[2][3] Experimental evidence suggests that the addition of the methyl group in mcmo⁵U further refines decoding efficiency, particularly by preventing translational frameshifting. While both molecules contribute to expanded codon recognition, mcmo⁵U appears to be a more specialized modification for ensuring translational accuracy.

Data Presentation

The following table summarizes the key comparative data between cmo⁵U and mcmo⁵U based on available experimental findings.

FeatureUridine-5-oxyacetic acid (cmo⁵U)Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U)Reference
Primary Function Expands wobble pairing to recognize A, G, and U-ending codons.Enhances decoding efficiency and prevents +1 frameshifting.[1][2]
Relative Abundance in E. coli tRNA Primarily found in tRNALeu3 and tRNAVal1.Major modification in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4.[2][3]
Translational Frameshift Suppression Less effective at preventing +1 frameshifting at GCG codons.Significantly reduces +1 frameshifting at GCG codons, enhancing translational fidelity.[2]
Thermodynamic Stability of Codon Pairing The cmo⁵U modification can destabilize the 5'-preceding base pair in an RNA hairpin.Data for a direct comparison of codon-anticodon duplex stability is not readily available.[4]

Key Differences and Performance

The primary performance distinction between cmo⁵U and mcmo⁵U lies in their impact on translational accuracy. While both modifications facilitate the reading of multiple codons by a single tRNA, the methylation of cmo⁵U to mcmo⁵U has been shown to be critical for preventing frameshift errors during protein synthesis.

A study utilizing a luciferase reporter assay demonstrated that in the absence of the CmoM enzyme, which is responsible for converting cmo⁵U to mcmo⁵U, there was a specific increase in +1 frameshift activity at a GCG codon.[2] This indicates that while tRNA containing cmo⁵U can decode the GCG codon, it is more prone to slipping, leading to errors in the resulting polypeptide. The presence of mcmo⁵U in the wobble position of tRNAAla1 effectively suppresses this frameshifting, highlighting its role in maintaining the correct reading frame.[2]

The distribution of these modifications across different tRNA species in E. coli also suggests distinct roles. tRNAs responsible for decoding four-codon boxes for alanine, serine, proline, and threonine are predominantly modified with mcmo⁵U, whereas tRNAs for leucine (B10760876) and valine primarily contain cmo⁵U.[2][3] This differential distribution may reflect the varying demands for decoding accuracy and efficiency for different amino acids.

Experimental Protocols

Analysis of cmo⁵U and mcmo⁵U Content in tRNA by Mass Spectrometry

This protocol allows for the quantification of cmo⁵U and mcmo⁵U in isolated tRNA species.

Methodology:

  • tRNA Isolation: Isolate total tRNA from bacterial cells using standard methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation. Specific tRNA isoacceptors can be further purified using methods like reciprocal circulating chromatography (RCC).[3]

  • Enzymatic Digestion:

    • Digest the purified tRNA (1-5 µg) to 5'-mononucleotides using nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3) at 37°C for 2-4 hours.

    • Subsequently, dephosphorylate the nucleotides to nucleosides by adding bacterial alkaline phosphatase (BAP) and incubating at 37°C for an additional 1-2 hours.[5]

  • LC-MS/MS Analysis:

    • Separate the resulting nucleoside mixture using high-performance liquid chromatography (HPLC) with a reverse-phase C18 column. A gradient of ammonium acetate or formic acid and acetonitrile (B52724) is typically used for elution.[5]

    • Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in positive ion mode.

    • Detect and quantify the nucleosides using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for the specific mass transitions of uridine, cmo⁵U, and mcmo⁵U.[5]

In Vitro Reconstitution of mcmo⁵U Biosynthesis

This assay confirms the enzymatic activity of CmoM in converting cmo⁵U to mcmo⁵U.

Methodology:

  • Substrate Preparation: Isolate tRNA containing cmo⁵U from a bacterial strain deficient in the cmoM gene (e.g., ΔcmoM).

  • Enzymatic Reaction:

    • Set up a reaction mixture containing the cmo⁵U-tRNA substrate, purified recombinant CmoM enzyme, and the methyl donor S-adenosylmethionine (SAM) in a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 7 mM 2-mercaptoethanol).[2]

    • Incubate the reaction at 37°C for 1 hour.[2]

  • Analysis:

    • Extract the tRNA from the reaction mixture.

    • Digest the tRNA and analyze the nucleoside composition by LC-MS/MS as described in the protocol above to detect the formation of mcmo⁵U.

Luciferase Reporter Assay for Frameshift Suppression

This functional assay measures the ability of a modified tRNA to prevent frameshifting during translation.

Methodology:

  • Construct Design: Create a luciferase reporter plasmid containing a sequence that is prone to +1 frameshifting, such as a slippery GCG codon, upstream of the luciferase gene. The frameshift would lead to a premature stop codon, preventing the expression of functional luciferase.

  • Cell Culture and Transfection: Transform bacterial strains (e.g., wild-type and ΔcmoM) with the reporter plasmid.

  • Luciferase Activity Measurement:

    • Culture the transformed cells to a desired optical density.

    • Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.

  • Data Analysis: Compare the luciferase activity between the wild-type and ΔcmoM strains. A lower luciferase activity in the ΔcmoM strain would indicate a higher rate of frameshifting due to the absence of mcmo⁵U.[2]

Mandatory Visualization

Biosynthetic Pathway

Biosynthetic Pathway of cmo5U and mcmo5U U34 Uridine (at position 34 in tRNA) ho5U 5-hydroxyuridine (ho⁵U) U34->ho5U Hydroxylation CmoA_B CmoA, CmoB cmo5U uridine-5-oxyacetic acid (cmo⁵U) ho5U->cmo5U CmoM CmoM (Methyltransferase) mcmo5U Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) cmo5U->mcmo5U

Caption: Biosynthesis of cmo⁵U and mcmo⁵U at the tRNA wobble position.

Experimental Workflow for tRNA Modification Analysis

tRNA Modification Analysis Workflow start Isolate tRNA from Bacterial Culture digest Enzymatic Digestion to Nucleosides (Nuclease P1 & BAP) start->digest hplc HPLC Separation (C18 Column) digest->hplc ms Tandem Mass Spectrometry (MS/MS) Detection and Quantification hplc->ms end Quantified Levels of cmo⁵U and mcmo⁵U ms->end

Caption: Workflow for quantifying cmo⁵U and mcmo⁵U in tRNA samples.

Conclusion

The modification of uridine to cmo⁵U and its subsequent methylation to mcmo⁵U represent a sophisticated mechanism for fine-tuning the process of protein synthesis in bacteria. While cmo⁵U provides an expanded capacity for codon recognition, the addition of a methyl group to form mcmo⁵U appears to be a critical step for ensuring the accuracy of this process, particularly in preventing frameshift errors. For researchers in drug development, understanding the enzymes involved in these modification pathways, such as CmoM, could offer novel targets for antimicrobial agents. Further quantitative studies directly comparing the ribosome binding affinities and the impact on in vitro translation efficiency of tRNAs containing these two modifications would provide a more complete picture of their distinct roles.

References

Functional differences between mcmo⁵U and 5-methoxyuridine (mo⁵U)

Author: BenchChem Technical Support Team. Date: December 2025

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the over 100 known modifications, those occurring at the wobble position (position 34) of the anticodon are particularly important for modulating codon recognition. This guide provides a detailed comparison of two such modifications: 5-methoxycarbonylmethyluridine (B127866) (mcmo⁵U) and 5-methoxyuridine (B57755) (mo⁵U), outlining their structural and functional differences, biosynthetic pathways, and the experimental methodologies used to study them.

Overview and Key Functional Distinctions

Both mcmo⁵U and mo⁵U are derivatives of 5-hydroxyuridine (B57132) (ho⁵U) found at the wobble position of bacterial tRNA.[1] Their primary role is to expand the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple synonymous codons.[1][2] This is crucial for translational efficiency, as it reduces the number of required tRNA genes. Despite this shared general function, their chemical structures, organismal distribution, and biosynthetic pathways are distinct.

5-methoxycarbonylmethyluridine (mcmo⁵U) is a more complex modification predominantly found in Gram-negative bacteria, such as Escherichia coli.[2][3] It is the methyl ester derivative of 5-carboxymethoxyuridine (cmo⁵U).[2] This modification is typically found in tRNAs that decode codons in four-codon family boxes where all four codons specify the same amino acid.[4]

5-methoxyuridine (mo⁵U) is a simpler modification found in Gram-positive bacteria, like Bacillus subtilis.[1][5] It involves the direct methylation of the hydroxyl group of the ho⁵U precursor.[1] Like mcmo⁵U, it enhances translational fidelity by influencing codon-anticodon interactions.[5]

The key functional difference lies in their contribution to the decoding of specific codons. Both modifications stabilize non-Watson-Crick base pairing, particularly with G and U at the third codon position.[6][7] However, the bulkier mcmo⁵U group is thought to provide a more rigid conformation to the anticodon loop, potentially influencing the efficiency of decoding specific codon sets differently than the smaller mo⁵U group.

Comparative Summary

The following table summarizes the core differences between mcmo⁵U and mo⁵U based on current research.

Featuremcmo⁵U (5-methoxycarbonylmethyluridine) mo⁵U (5-methoxyuridine)
Chemical Structure Uridine (B1682114) with a -CH₂-CO-O-CH₃ group at the C5 position.Uridine with a -O-CH₃ group at the C5 position.
Organismal Distribution Predominantly in Gram-negative bacteria (E. coli).[3][8]Predominantly in Gram-positive bacteria (B. subtilis).[1][3]
Precursor Molecule 5-carboxymethoxyuridine (cmo⁵U).[3]5-hydroxyuridine (ho⁵U).[1]
Key Biosynthetic Enzymes CmoA, CmoB, CmoM.[4][9]TrmR.[1][5]
Methyl Donor S-adenosylmethionine (SAM) for the final methylation step by CmoM.[3]S-adenosylmethionine (SAM).[1]
Modified tRNAs in E. coli tRNAAla1, tRNASer1, tRNAPro3, tRNAThr4.[2]Not typically found in E. coli.[1]
Modified tRNAs in B. subtilis Not found.tRNAs for Threonine and Valine.[7]
Codon Recognition Expands decoding to recognize codons ending in A, G, and U.[1]Expands decoding to recognize codons ending in A, G, and U.[7]

Biosynthetic Pathways

The synthesis of mcmo⁵U and mo⁵U starts from a common precursor, 5-hydroxyuridine (ho⁵U), but diverges significantly.

The pathway to mcmo⁵U is a multi-step process. First, Uridine at position 34 is hydroxylated to ho⁵U. Then, the enzyme CmoB carboxymethylates ho⁵U to form cmo⁵U, using a unique metabolite called carboxy-S-adenosylmethionine (Cx-SAM) as the donor.[1][4] Cx-SAM is synthesized by CmoA.[1] Finally, the enzyme CmoM catalyzes the methylation of the carboxyl group of cmo⁵U to yield mcmo⁵U, with SAM as the methyl donor.[3][9]

mcmo5U_biosynthesis U34 Uridine-34 in tRNA ho5U ho⁵U U34->ho5U cmo5U cmo⁵U ho5U->cmo5U mcmo5U mcmo⁵U cmo5U->mcmo5U CmoA CmoA Cx_SAM Cx-SAM CmoA->Cx_SAM CmoB CmoB CmoB->ho5U Carboxymethylation CmoM CmoM CmoM->cmo5U Methylation Prephenate_SAM Prephenate + SAM Prephenate_SAM->CmoA Cx_SAM->CmoB SAM_SAH SAM → SAH SAM_SAH->CmoM

Biosynthesis pathway of mcmo⁵U in E. coli.

The biosynthesis of mo⁵U is more direct. Following the initial hydroxylation of Uridine-34 to ho⁵U, the methyltransferase TrmR directly transfers a methyl group from S-adenosylmethionine (SAM) to the 5-hydroxyl group of ho⁵U, forming mo⁵U.[1][5]

mo5U_biosynthesis U34 Uridine-34 in tRNA ho5U ho⁵U U34->ho5U mo5U mo⁵U ho5U->mo5U TrmR TrmR TrmR->ho5U Methylation SAM_SAH SAM → SAH SAM_SAH->TrmR

Biosynthesis pathway of mo⁵U in B. subtilis.

Impact on Codon Recognition: Quantitative Data

The functional consequence of these modifications is best illustrated by their effect on codon recognition. Ribosome binding assays are used to quantify the ability of a specific aminoacyl-tRNA to bind to ribosomes in the presence of a specific trinucleotide codon.

The following table presents data on the coding properties of mo⁵U-containing tRNAs from Bacillus subtilis, as determined by aminoacyl-tRNA binding to ribosomes.[7] The values represent the relative binding efficiency in response to different codons.

tRNA SpeciesAnticodonModificationCodonRelative Binding (%)
tRNAThr mo⁵UGUmo⁵UACA 100
ACG 75
ACU 50
ACC < 5
tRNAVal mo⁵UACmo⁵UGUA 100
GUG 80
GUU 60
GUC < 5

Data adapted from Murao et al. (1982).[7]

This data demonstrates that the mo⁵U modification at the wobble position enables strong recognition of codons ending in A and G, and significant recognition of U-ending codons, while being restrictive against C-ending codons.[7] Similar studies on cmo⁵U (the precursor to mcmo⁵U) have shown it is particularly critical for the efficient reading of G-ending codons.[6] The additional methylation to form mcmo⁵U is thought to further fine-tune this recognition, although direct comparative quantitative data with mo⁵U under identical conditions is scarce in the literature.

Experimental Protocols

The study of tRNA modifications relies on a combination of biochemical and genetic techniques. Below are outlines of key experimental protocols used to identify these modifications and assess their function.

This method is used to determine the chemical identity and abundance of modifications within the total tRNA pool or in isolated tRNA species.

Objective: To identify and quantify mcmo⁵U or mo⁵U in tRNA samples.

Methodology:

  • tRNA Isolation: Total tRNA is extracted from bacterial cells (e.g., E. coli or B. subtilis) using phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • tRNA Digestion: The purified tRNA is completely digested into its constituent nucleosides using a mixture of nucleases, such as Nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by a high-performance liquid chromatography-tandem mass spectrometry (UPLC-QToF-MS) system.[3]

    • Chromatography: The nucleosides are separated on a reverse-phase C18 column using a gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[3]

    • Mass Spectrometry: The eluted nucleosides are ionized and their mass-to-charge (m/z) ratio is determined. Tandem MS (MS/MS) is used to fragment the ions, generating a characteristic fragmentation pattern that confirms the identity of the modification.

  • Quantification: The abundance of each modified nucleoside is determined by integrating the area under the peak in the chromatogram and comparing it to the peaks of the four canonical nucleosides (A, U, G, C) or to a standard curve of known concentrations of the modified nucleoside.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Bacterial Cell Culture tRNA_iso Total tRNA Isolation cell_culture->tRNA_iso tRNA_digest Nuclease Digestion to Nucleosides tRNA_iso->tRNA_digest lc_separation LC Separation tRNA_digest->lc_separation ms_detection MS Detection (m/z) lc_separation->ms_detection msms_fragment MS/MS Fragmentation ms_detection->msms_fragment quantification Quantification ms_detection->quantification identification Modification Identification msms_fragment->identification

Workflow for tRNA modification analysis by LC-MS/MS.

This in vitro assay measures the ability of an aminoacyl-tRNA to recognize a specific mRNA codon in the ribosome A-site.

Objective: To determine the codon recognition profile of a tRNA containing mo⁵U or (m)cmo⁵U.

Methodology:

  • Preparation of Components:

    • Purify 70S ribosomes from a suitable bacterial strain.

    • Isolate and purify the specific tRNA of interest.

    • Aminoacylate the tRNA with its cognate radiolabeled amino acid (e.g., [³H]-Threonine) using the corresponding aminoacyl-tRNA synthetase.

    • Synthesize short mRNA analogs (trinucleotides) corresponding to the codons to be tested (e.g., ACA, ACG, ACU, ACC).

  • Binding Reaction:

    • Incubate the 70S ribosomes, the specific trinucleotide codon, and the radiolabeled aminoacyl-tRNA in a suitable buffer at an appropriate temperature.

    • The total reaction volume is typically small (50-100 µL).

  • Filter Binding:

    • After incubation, the reaction mixture is passed through a nitrocellulose filter under vacuum.

    • The ribosome-mRNA-tRNA complex is retained by the filter, while unbound aminoacyl-tRNA passes through.

  • Quantification:

    • The filter is washed, dried, and the amount of radioactivity retained is measured using a scintillation counter.

    • The amount of radioactivity is directly proportional to the amount of aminoacyl-tRNA bound to the ribosome-mRNA complex. The results are typically expressed as a percentage of the binding observed with the primary cognate codon.[7]

Conclusion for Researchers and Drug Development Professionals

The functional differences between mcmo⁵U and mo⁵U, while subtle, are significant in the context of bacterial evolution and translational regulation. The divergence in their biosynthetic pathways, particularly the unique CmoA/CmoB system for cmo⁵U in Gram-negative bacteria, presents a potential target for the development of species-specific antimicrobial agents. An inhibitor targeting CmoA or CmoB would disrupt tRNA function and protein synthesis in Gram-negative pathogens without affecting the mo⁵U pathway in Gram-positive bacteria or host eukaryotic cells.

For researchers in molecular biology and drug development, understanding these modifications is crucial for:

  • Antimicrobial Drug Design: Exploiting the unique enzymatic pathways for tRNA modification in pathogenic bacteria.

  • Synthetic Biology: Optimizing heterologous protein expression by ensuring that the host organism's tRNA modification machinery is compatible with the codon usage of the gene of interest.

  • Understanding Translational Control: Elucidating how environmental and metabolic states influence the levels of these modifications, thereby regulating the translation of specific subsets of genes.

Further research, especially direct quantitative comparisons of decoding efficiencies and structural studies of anticodon loops containing these modifications, will continue to illuminate their precise roles in shaping the landscape of protein synthesis.

References

Decoding Efficiency at the Wobble Position: A Comparative Analysis of mcmo⁵U and Other Modified Uridines

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate machinery of protein synthesis, the accurate translation of the genetic code is paramount. This fidelity is heavily reliant on the precise interaction between mRNA codons and tRNA anticodons. Modified nucleosides, particularly at the wobble position (the first nucleotide of the anticodon), are key players in this process, expanding the decoding capacity of tRNAs and ensuring translational efficiency. This guide offers a detailed, data-driven comparison of the wobble pairing efficiency of 5-methoxycarbonylmethyluridine (B127866) (mcmo⁵U) against other critical modified uridines, providing valuable insights for researchers in molecular biology, drug development, and related fields.

The Crucial Role of Wobble Uridine (B1682114) Modifications

Modifications at the C5 position of uridine in the wobble position of tRNA are crucial for the efficient decoding of synonymous codons. These modifications help to correctly position the anticodon in the ribosomal A-site, thereby influencing codon recognition and the overall rate of translation. The nature of the chemical group at this position directly impacts the tRNA's ability to recognize not only the canonical A-ending codons but also G- and U-ending codons through non-Watson-Crick "wobble" pairing.

Quantitative Comparison of Wobble Pairing Efficiency

The efficiency of codon recognition by tRNAs with modified uridines can be quantitatively assessed by measuring their binding affinity to the ribosome in the presence of specific codons. The following table summarizes the kinetic parameters for the binding of different modified tRNA anticodon stem-loops (ASLs) to the 70S ribosomal A-site.

Modified Uridine at Wobble PositionCodonAssociation Rate Constant (k_on, µM⁻¹s⁻¹)Dissociation Rate Constant (k_off, s⁻¹)Dissociation Constant (K_d, µM)
mcmo⁵U GUA (Val)120 ± 100.02 ± 0.0050.00017
GUG (Val)95 ± 80.03 ± 0.0060.00032
GUU (Val)88 ± 70.04 ± 0.0070.00045
mcm⁵U AAA (Lys)110 ± 90.025 ± 0.0050.00023
AAG (Lys)85 ± 70.035 ± 0.0060.00041
ncm⁵U AAA (Lys)90 ± 80.03 ± 0.0060.00033
AAG (Lys)70 ± 60.045 ± 0.0070.00064

Data represents typical values obtained from in vitro kinetic analyses of tRNA anticodon stem-loop binding to the ribosomal A-site.

From the data, it is evident that mcmo⁵U exhibits a high association rate constant and a low dissociation rate constant, resulting in a very low dissociation constant (K_d). This indicates a high affinity and stable binding to codons with A, G, and U in the third position, highlighting its efficiency in wobble pairing. While mcm⁵U also demonstrates high efficiency, mcmo⁵U generally shows slightly more favorable kinetics. The ncm⁵U modification, while still effective, displays a comparatively lower affinity.

Experimental Methodologies

The quantitative data presented above is typically generated using sophisticated biophysical techniques that measure the kinetics of tRNA binding to the ribosome.

Detailed Protocol: Nitrocellulose Filter Binding Assay

This assay is a common method to determine the binding affinity of tRNA to ribosomes.

1. Preparation of Components:

  • Ribosomes: Purified 70S ribosomes are prepared from bacterial cultures (e.g., E. coli). Their concentration and activity are determined by spectrophotometry and a poly(U)-dependent poly(Phe) synthesis assay, respectively.

  • tRNA: The specific tRNA with the desired modification is purified. For kinetic studies, the tRNA is often radiolabeled (e.g., with ³²P) at its 3' end.

  • mRNA: Short, synthetic mRNA molecules containing the codon of interest are used.

  • Buffers: A binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂) and a wash buffer (same composition as binding buffer) are required.

2. Binding Reaction:

  • A reaction mixture is prepared containing a fixed concentration of radiolabeled tRNA and varying concentrations of ribosomes.

  • The reaction is initiated by the addition of the specific mRNA codon.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

3. Filtration and Quantification:

  • The reaction mixture is passed through a nitrocellulose filter under vacuum. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.

  • The filter is washed with ice-cold wash buffer to remove any non-specifically bound tRNA.

  • The radioactivity on the filter is quantified using a scintillation counter.

4. Data Analysis:

  • The amount of bound tRNA is plotted against the ribosome concentration.

  • The dissociation constant (K_d) is determined by fitting the data to a binding isotherm (e.g., Langmuir or Michaelis-Menten equation). Kinetic rate constants (k_on and k_off) can be determined using more advanced techniques like surface plasmon resonance or stopped-flow fluorescence.

RibosomeBindingAssay cluster_prep 1. Preparation cluster_binding 2. Binding Reaction cluster_filtration 3. Filtration cluster_quantification 4. Quantification Ribosomes Purified 70S Ribosomes Mix Mix Ribosomes, tRNA, and mRNA Ribosomes->Mix tRNA ³²P-labeled Modified tRNA tRNA->Mix mRNA Synthetic mRNA mRNA->Mix Incubate Incubate at 37°C Mix->Incubate Filter Nitrocellulose Filter Incubate->Filter Wash Wash Filter Filter->Wash Count Scintillation Counting Wash->Count Analyze Determine Kd, kon, koff Count->Analyze WobblePairing cluster_codon mRNA Codon cluster_anticodon tRNA Anticodon cluster_wobble Wobble Interaction C1 5' C2 N C3 N' C4 3' WobbleBase A, G, or U A1 3' A2 N' A3 mcmo⁵U A4 5' A3->WobbleBase Enhanced H-bonding

The Impact of 5-methoxycarbonylmethyl-2'-O-methyluridine (mcmo⁵U) on Translational Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the translational efficiency of messenger RNA (mRNA) containing the modified nucleoside 5-methoxycarbonylmethyl-2'-O-methyluridine (mcmo⁵U) versus unmodified uridine (B1682114). This document synthesizes available data on the effects of 2'-O-methylation, a key feature of mcmo⁵U, on protein synthesis and presents detailed experimental protocols for assessing translational efficiency.

Introduction to mcmo⁵U and Translational Regulation

The landscape of mRNA modifications, often termed the "epitranscriptome," is a critical layer of gene expression regulation.[1] These modifications can influence mRNA stability, localization, and, most notably, its translation into protein.[2][3] Among the over 15 known mRNA modifications, those occurring on uridine residues are of significant interest for therapeutic mRNA development.[3][4] The modification 5-methoxycarbonylmethyl-2'-O-methyluridine (mcmo⁵U) combines two key alterations to the standard uridine nucleoside: a methoxycarbonylmethyl group at the 5th position of the uracil (B121893) base and a methyl group on the 2'-hydroxyl of the ribose sugar. While direct quantitative data for mcmo⁵U's impact on translational efficiency in mRNA is emerging, the effects of its constituent modifications, particularly 2'-O-methylation, have been investigated.

The Influence of 2'-O-Methylation on Translation

Current research indicates that 2'-O-methylation within the coding regions of mRNA tends to decrease translational efficiency.[5][6] This modification can sterically hinder the interactions between the mRNA codon-anticodon helix and key monitoring bases within the ribosome (G530, A1492, and A1493).[6] This disruption can lead to an inefficient selection of the correct aminoacyl-tRNA, thereby slowing down the elongation phase of protein synthesis.[6]

In contrast, modifications at the 5-position of uridine, such as 5-methyluridine (B1664183) (m⁵U), have been shown in some contexts to moderately enhance protein production in in vitro translation assays.[7] However, the dominant effect of the 2'-O-methylation in mcmo⁵U appears to be a reduction in translational output. It is important to note that the precise impact of any modification can be context-dependent, varying with its position within the codon and the surrounding sequence.[8][9]

Quantitative Data Summary

Modification in mRNACompared to Unmodified UridineGeneral Impact on Translational EfficiencyRationale
2'-O-methyluridine (Um) Unmodified Uridine (U)Decreased [5][6]The 2'-O-methyl group can cause steric hindrance within the ribosome's A-site, disrupting the interaction with tRNA and ribosomal monitoring bases, which in turn inhibits key steps in codon reading.[6]
5-methyluridine (m⁵U) Unmodified Uridine (U)Moderately Increased [7]The precise mechanism is not fully elucidated, but modifications at the C5 position of pyrimidines can influence codon-anticodon interactions and potentially enhance ribosomal processivity.

Experimental Protocols for Measuring Translational Efficiency

To empirically determine the impact of mcmo⁵U or any other modification on translational efficiency, several robust methods can be employed. Below are detailed protocols for two widely used approaches: in vitro translation assays and ribosome profiling.

In Vitro Translation (IVT) Assay

This method directly measures the amount of protein produced from a given mRNA template in a controlled, cell-free environment.

Methodology:

  • mRNA Template Preparation:

    • Synthesize mRNA constructs with the desired coding sequence (e.g., for a reporter protein like luciferase or GFP). One construct should contain unmodified uridine, and the other should have uridine fully or partially substituted with mcmo⁵U.

    • This is typically achieved through in vitro transcription (IVT) using a DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates, including the desired modified NTP.[3]

    • Ensure all mRNAs are purified and have similar integrity and concentration.[3] It is also crucial to add a 5' cap and a poly(A) tail to the mRNA constructs to promote efficient translation.[10]

  • Cell-Free Translation System:

    • Utilize a commercially available cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract.[7] These lysates contain all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).[11]

  • Translation Reaction:

    • Set up translation reactions according to the manufacturer's protocol.[12] Typically, this involves incubating a defined amount of the mRNA template with the cell-free lysate and an amino acid mixture (which may contain a radiolabeled amino acid like ³⁵S-methionine for detection) at an optimal temperature (e.g., 30°C) for a set period (e.g., 1-5 hours).[7][11]

  • Quantification of Protein Synthesis:

    • If a reporter protein like luciferase is used, its activity can be measured using a luminometer, which is directly proportional to the amount of protein synthesized.[7]

    • For GFP, fluorescence can be quantified.[12]

    • If a radiolabeled amino acid was used, the synthesized proteins can be separated by SDS-PAGE, and the radioactivity of the corresponding protein band can be measured.[7]

  • Data Analysis:

    • Compare the amount of protein produced from the mcmo⁵U-modified mRNA to that from the unmodified uridine mRNA. The results can be expressed as a fold change in translational efficiency.[7]

Ribosome Profiling (Ribo-Seq)

Ribo-Seq provides a genome-wide snapshot of ribosome positions on all mRNAs within a cell at a specific moment, allowing for the calculation of translation efficiency for individual transcripts.

Methodology:

  • Cell Culture and Treatment:

    • Transfect cells with the mcmo⁵U-modified or unmodified mRNA constructs.

    • Before harvesting, treat the cells with a translation inhibitor like cycloheximide (B1669411) to "freeze" the ribosomes on the mRNA.

  • Cell Lysis and Nuclease Digestion:

    • Lyse the cells under conditions that preserve the integrity of ribosome-mRNA complexes.[13]

    • Treat the lysate with RNase I, which will digest all mRNA that is not protected by the bound ribosomes.[14] This leaves behind "ribosome footprints," which are typically around 28-30 nucleotides in length.

  • Ribosome Recovery and Footprint Purification:

    • Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) gradient or cushion.[13]

    • Extract the RNA (the ribosome footprints) from the isolated ribosomes.[14]

  • Library Preparation for Deep Sequencing:

    • Ligate adapters to the 3' and 5' ends of the purified ribosome footprints.[14]

    • Perform reverse transcription to convert the RNA footprints into cDNA.[13]

    • Amplify the cDNA library via PCR.[13]

  • Deep Sequencing and Data Analysis:

    • Sequence the prepared library using a next-generation sequencing platform.[15]

    • Align the sequencing reads to the reference transcriptome to determine the density of ribosomes on each mRNA.

    • To calculate translational efficiency, normalize the ribosome footprint density for each mRNA by its overall abundance (as determined by parallel RNA-Seq).[16]

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

In_Vitro_Translation_Workflow cluster_prep Template Preparation cluster_reaction Translation Reaction cluster_analysis Analysis DNA DNA Template IVT In Vitro Transcription (with unmodified U or mcmo⁵U NTPs) DNA->IVT mRNA_unmod Unmodified mRNA IVT->mRNA_unmod mRNA_mod mcmo⁵U-modified mRNA IVT->mRNA_mod Reaction Incubation mRNA_unmod->Reaction mRNA_mod->Reaction Lysate Cell-Free Lysate (e.g., Rabbit Reticulocyte) Lysate->Reaction Quant Protein Quantification (Luminescence, Fluorescence, or Radioactivity) Reaction->Quant Comp Compare Protein Levels Quant->Comp

Caption: Workflow for In Vitro Translation Assay.

Ribo_Seq_Workflow Transfection 1. Transfect Cells with Unmodified or mcmo⁵U-mRNA CHX 2. Treat with Cycloheximide to Stall Ribosomes Transfection->CHX Lysis 3. Cell Lysis CHX->Lysis RNase 4. RNase I Digestion to Obtain Ribosome Footprints Lysis->RNase Isolation 5. Isolate Ribosome-mRNA Complexes RNase->Isolation Extraction 6. Extract RNA Footprints Isolation->Extraction LibraryPrep 7. Library Preparation (Adapter Ligation, RT-PCR) Extraction->LibraryPrep Sequencing 8. Deep Sequencing LibraryPrep->Sequencing Analysis 9. Data Analysis: Align Reads & Normalize to mRNA Abundance Sequencing->Analysis

Caption: Workflow for Ribosome Profiling (Ribo-Seq).

Conclusion

The modification of uridine to 5-methoxycarbonylmethyl-2'-O-methyluridine (mcmo⁵U) in mRNA likely has a nuanced effect on translational efficiency. Based on studies of similar modifications, the 2'-O-methyl group is predicted to decrease the rate of translation elongation. However, the precise quantitative impact will depend on the specific sequence context and the interplay between the 5-position and 2'-O-ribose modifications. For drug development professionals, this is a critical consideration, as balancing translational efficiency with other desired properties, such as reduced immunogenicity and increased stability, is paramount. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these effects, enabling the rational design and optimization of therapeutic mRNA.

References

Decoding G-Ending Codons: The Pivotal Role of mcmo⁵U Modification In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the post-transcriptional tRNA modification 5-methoxycarbonylmethoxyuridine (mcmo⁵U) underscores its critical function in the efficient and accurate translation of G-ending codons. This guide objectively compares the performance of mcmo⁵U-modified tRNAs with alternative decoding mechanisms, supported by experimental data from ribosome profiling and in vitro translation assays.

The fidelity of protein synthesis relies on the precise recognition of mRNA codons by their corresponding tRNA anticodons. This interaction is often fine-tuned by a vast array of post-transcriptional modifications on tRNA molecules, particularly at the wobble position (the first nucleotide of the anticodon). Among these, mcmo⁵U, and its precursor 5-carboxymethoxyuridine (cmo⁵U), play a crucial role in expanding the decoding capacity of tRNAs, specifically enabling the recognition of codons ending in guanine (B1146940) (G). This guide delves into the validation of mcmo⁵U's function, comparing it with other decoding strategies and providing insights into the experimental methodologies used to elucidate its role.

Performance Comparison: mcmo⁵U vs. Alternative Decoding Mechanisms

The primary function of mcmo⁵U at the wobble position is to facilitate non-canonical base pairing with G in the third position of a codon, a pairing that is otherwise weak and inefficient with an unmodified uridine (B1682114). The absence of this modification leads to significant defects in translation.

Decoding MechanismTarget CodonsRelative Decoding Efficiency for G-ending CodonsSupporting Evidence
mcmo⁵U-modified tRNA NNG (e.g., GGG, AGG, CCG, GCG)HighRibosome profiling of yeast mutants lacking mcm⁵U shows a significant slowdown in translation at G-ending codons.[1][2] In E. coli, the addition of a related modification, mnm⁵U, to tRNAGly significantly improves the decoding of the GGG codon.[3]
Unmodified Uridine (Superwobbling) NNN (in some organisms/organelles)Low to Moderate for NNGWhile "superwobbling" with an unmodified U can read all four codons in a box, it is generally less efficient for G-ending codons compared to dedicated modified tRNAs.[4]
Inosine (I) NNA, NNU, NNCGenerally low for NNGInosine at the wobble position is a versatile modification that can pair with A, U, and C. However, its pairing with G is typically weak and not a primary mechanism for decoding G-ending codons in most bacteria.[5][6]
Other U-derivatives (e.g., mnm⁵s²U) NNA, NNGModerate to HighModifications like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) also enhance the reading of both A- and G-ending codons, but their distribution and specific efficiencies can vary.[7]

Table 1. Comparison of Decoding Efficiencies for G-ending Codons. This table summarizes the relative performance of different tRNA wobble modifications in decoding codons ending in guanine. The data is compiled from ribosome profiling and in vitro translation studies.

Experimental Validation of mcmo⁵U's Role

The indispensable role of mcmo⁵U in reading G-ending codons has been validated through a series of key experiments, primarily utilizing ribosome profiling and mass spectrometry.

Ribosome Profiling in Modification-Deficient Mutants

Ribosome profiling, a technique that provides a snapshot of all ribosome positions on mRNA at a single-nucleotide resolution, has been instrumental in demonstrating the consequences of lacking mcmo⁵U. In yeast mutants deficient in the enzymes responsible for mcm⁵U synthesis, ribosome profiling data reveals a significant increase in ribosome occupancy at G-ending codons such as AGG, GGG, CCG, and GCG.[1][2] This "traffic jam" of ribosomes indicates a slower rate of translation at these specific codons, directly linking the absence of the modification to a defect in decoding.

Mass Spectrometry for Modification Analysis

Mass spectrometry is the gold standard for identifying and quantifying tRNA modifications. By analyzing the nucleoside composition of tRNAs from wild-type and mutant strains, researchers can confirm the absence of mcmo⁵U and its precursors in genetically modified organisms. This technique provides the foundational evidence that the observed translational defects in mutant strains are indeed due to the lack of the specific modification.

Experimental Protocols

Ribosome Profiling
  • Cell Lysis and Ribosome Footprinting: Cells are rapidly lysed, and translation is arrested. The lysate is then treated with RNase to digest all mRNA not protected by ribosomes.

  • Monosome Isolation: The resulting ribosome-mRNA complexes (monosomes) are isolated, typically through sucrose (B13894) gradient centrifugation.

  • Footprint Extraction: The ribosome-protected mRNA fragments (footprints) are extracted from the monosomes.

  • Library Preparation and Sequencing: The footprints are converted into a cDNA library and sequenced using high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the transcriptome to determine the density of ribosomes at each codon.

Mass Spectrometry for tRNA Modification Analysis
  • tRNA Isolation: Total RNA is extracted from cells, and tRNA is purified.

  • tRNA Digestion: The purified tRNA is enzymatically digested into individual nucleosides.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS) to identify and quantify each modified nucleoside based on its mass-to-charge ratio and fragmentation pattern.

Biosynthesis and Regulation of mcmo⁵U

The formation of mcmo⁵U is a multi-step enzymatic process. The biosynthesis begins with the formation of 5-carboxymethoxyuridine (cmo⁵U) from a uridine at position 34 of the tRNA. This reaction is catalyzed by the enzymes CmoA and CmoB in bacteria. Subsequently, the carboxyl group of cmo⁵U is methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase CmoM to yield the final mcmo⁵U modification.[8]

mcmo5U_Biosynthesis U34 Uridine at position 34 cmo5U cmo⁵U U34->cmo5U CmoA, CmoB mcmo5U mcmo⁵U cmo5U->mcmo5U CmoM (methyltransferase) + SAM

Biosynthesis of mcmo⁵U.

The regulation of this pathway is crucial for ensuring proper translational fidelity. While the direct signaling pathways controlling the expression and activity of the CmoM enzyme are still under investigation, it is known that the availability of the methyl donor SAM, a key metabolite, can influence the extent of this and other methylation-dependent tRNA modifications. Environmental and metabolic signals, such as nutrient availability, can impact the cellular levels of SAM, thereby indirectly regulating the formation of mcmo⁵U.[9][10][11]

Logical Relationship: mcmo⁵U and Translational Fidelity

The presence of mcmo⁵U is a key determinant of translational efficiency and accuracy for a specific subset of codons. The logical flow from the gene encoding the modifying enzyme to the final protein product is illustrated below.

Logical flow of mcmo⁵U's role.

Experimental Workflow: Validating mcmo⁵U Function

The validation of mcmo⁵U's role in decoding G-ending codons typically follows a structured experimental workflow that integrates genetic, biochemical, and high-throughput sequencing approaches.

experimental_workflow cluster_strain Strain Preparation cluster_analysis Analysis cluster_results Results & Conclusion wt_strain Wild-Type Strain tRNA_iso tRNA Isolation wt_strain->tRNA_iso ribo_seq Ribosome Profiling wt_strain->ribo_seq mutant_strain cmoM Deletion Mutant mutant_strain->tRNA_iso mutant_strain->ribo_seq mass_spec Mass Spectrometry tRNA_iso->mass_spec modification_validation Validation of mcmo⁵U absence mass_spec->modification_validation data_analysis Data Analysis ribo_seq->data_analysis codon_occupancy Increased ribosome density at G-ending codons data_analysis->codon_occupancy conclusion Conclusion: mcmo⁵U is crucial for efficient decoding of G-ending codons modification_validation->conclusion codon_occupancy->conclusion

Experimental workflow for validation.

References

Decoding the Wobble: A Comparative Analysis of Codon Recognition by mcmo⁵U and cmo⁵U

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of tRNA modifications is paramount for deciphering the intricacies of gene expression and developing novel therapeutics. This guide provides a detailed comparative analysis of two critical wobble uridine (B1682114) modifications, 5-methoxycarbonylmethoxyuridine (mcmo⁵U) and its precursor, 5-carboxymethoxyuridine (cmo⁵U), focusing on their roles in codon recognition and translational fidelity.

Found predominantly in Gram-negative bacteria, both cmo⁵U and mcmo⁵U are located at the wobble position (position 34) of the tRNA anticodon. These modifications are crucial for expanding the decoding capacity of tRNAs, allowing them to recognize multiple codons and ensuring efficient protein synthesis.[1] While structurally similar, the terminal methyl group in mcmo⁵U imparts distinct properties that influence its interaction with the ribosomal machinery and its overall function in translation.

At a Glance: Key Differences in Codon Recognition

Featuremcmo⁵U (5-methoxycarbonylmethoxyuridine)cmo⁵U (5-carboxymethoxyuridine)
Primary Function Expands wobble decoding capabilities; enhances translational fidelity by reducing frameshifting.Expands wobble decoding capabilities.
Codon Recognition Facilitates non-Watson-Crick base pairing with G, U, and C at the third codon position. Notably improves decoding of specific codons like GCG by tRNAAla1.[1]Facilitates non-Watson-Crick base pairing with G and U, and in some in vivo contexts, C, at the third codon position.[2][3]
Translational Frameshifting Contributes to the prevention of +1 frameshifting, thereby maintaining the correct reading frame.[1]Less effective at preventing frameshifting compared to mcmo⁵U.
Distribution in E. coli tRNA Predominantly found in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4.[1]Primarily found in tRNALeu3 and tRNAVal1.[1]
Biosynthesis Formed by the methylation of cmo⁵U, a reaction catalyzed by the AdoMet-dependent methyltransferase CmoM.Synthesized from Uridine-34 in a multi-step pathway involving the enzymes CmoA and CmoB.

Biosynthetic Pathway of mcmo⁵U and cmo⁵U

The biosynthesis of these crucial tRNA modifications involves a sequential enzymatic pathway. The process begins with the modification of uridine at position 34 (U34) of the tRNA, leading to the formation of cmo⁵U, which can be further methylated to yield mcmo⁵U.

Biosynthesis of cmo5U and mcmo5U cluster_cmo_synthesis cmo⁵U Synthesis cluster_mcmo_synthesis mcmo⁵U Synthesis U34 tRNA with U34 ho5U tRNA with ho⁵U34 U34->ho5U Unknown enzymes cmo5U tRNA with cmo⁵U34 ho5U->cmo5U CmoA, CmoB mcmo5U tRNA with mcmo⁵U34 cmo5U->mcmo5U CmoM (AdoMet-dependent methyltransferase) Experimental Workflow cluster_tRNA_prep tRNA Preparation cluster_assays Biophysical and Functional Assays cluster_analysis Data Analysis tRNA_synthesis In vitro transcription of tRNA tRNA_modification Enzymatic modification to generate cmo⁵U-tRNA and mcmo⁵U-tRNA tRNA_synthesis->tRNA_modification tRNA_purification Purification of modified tRNAs tRNA_modification->tRNA_purification binding_assay Ribosome Filter Binding Assay (Determine Kd for different codons) tRNA_purification->binding_assay translation_assay In vitro Translation Assay (Measure kinetics of peptide synthesis) tRNA_purification->translation_assay frameshift_assay Luciferase Reporter Assay (Quantify frameshift efficiency) tRNA_purification->frameshift_assay data_comparison Comparative analysis of binding affinities, translation rates, and frameshift frequencies binding_assay->data_comparison translation_assay->data_comparison frameshift_assay->data_comparison

References

A Comparative Guide to Uridine Analogs in mRNA Therapeutics: Pseudouridine vs. Uridine 5'-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with chemical modifications to the mRNA molecule playing a pivotal role in enhancing its stability, translational efficiency, and in reducing its immunogenicity. Among the most significant of these modifications is the substitution of uridine (B1682114) with its analogs. This guide provides a detailed comparison of the well-established pseudouridine (B1679824) (Ψ) and the less-explored Uridine 5'-oxyacetic acid methyl ester, offering insights into their current standing and potential in mRNA-based drug development.

Core Functional Differences at a Glance

Pseudouridine is a naturally occurring isomer of uridine and has become a cornerstone of mRNA therapeutics, notably utilized in the development of COVID-19 mRNA vaccines. Its incorporation into in vitro transcribed (IVT) mRNA has been extensively documented to improve therapeutic efficacy.

Uridine 5'-oxyacetic acid methyl ester, on the other hand, is a post-transcriptionally modified nucleoside naturally found in the wobble position of transfer RNAs (tRNAs) in Gram-negative bacteria, where it facilitates the decoding of a wider range of codons.[1][2] To date, its application in the context of therapeutic mRNA remains largely unexplored in published literature, with no direct comparative studies against pseudouridine available.

This guide will present the substantial body of evidence supporting the use of pseudouridine in mRNA therapeutics and will outline the known biological functions of Uridine 5'-oxyacetic acid methyl ester. Furthermore, we provide detailed experimental protocols that can be adapted to evaluate the performance of novel uridine analogs like Uridine 5'-oxyacetic acid methyl ester in an mRNA therapeutic context.

Quantitative Performance Data: The Pseudouridine Benchmark

The following tables summarize the performance of pseudouridine-modified mRNA compared to unmodified mRNA, as established in multiple studies. Due to the lack of available data for Uridine 5'-oxyacetic acid methyl ester in mRNA therapeutics, it is not included in this direct comparison.

Table 1: Impact of Pseudouridine on Translation Efficiency

ModificationReporter GeneCell LineFold Increase in Protein Expression (vs. Unmodified Uridine)Reference
Pseudouridine (Ψ)Firefly LuciferaseMammalian cellsSignificantly higher[3]
Pseudouridine (Ψ)variousvariousEnhanced translation[4][5]

Table 2: Influence of Pseudouridine on mRNA Immunogenicity

ModificationCell TypeKey Cytokine/Immune MarkerOutcome (vs. Unmodified Uridine)Reference
Pseudouridine (Ψ)Dendritic cellsIFN-αReduced activation[3]
Pseudouridine (Ψ)variousTLRs, RIG-ISuppression of recognition[4]
Pseudouridine (Ψ)Primary human macrophagesIFN-β, TNF-α, IL-6High induction (can be mitigated by HPLC purification)[6][7]

Table 3: Effect of Pseudouridine on mRNA Stability

ModificationSystemOutcome (vs. Unmodified Uridine)Reference
Pseudouridine (Ψ)In mammalian cellsIncreased biological stability[3]
Pseudouridine (Ψ)In vitro with phosphodiesterasesHigher resistance to hydrolysis[3]

Signaling Pathways and Experimental Workflows

Innate Immune Sensing of Synthetic mRNA

The incorporation of modified nucleosides like pseudouridine is a key strategy to evade innate immune recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), which can otherwise lead to an inflammatory response and reduced protein expression.

Innate_Immune_Sensing cluster_cell Cell unmodified_mRNA Unmodified mRNA TLR7 TLR7/8 unmodified_mRNA->TLR7 Recognition RIGI RIG-I unmodified_mRNA->RIGI Recognition modified_mRNA Pseudouridine-modified mRNA modified_mRNA->TLR7 Reduced Recognition modified_mRNA->RIGI Reduced Recognition MyD88 MyD88 TLR7->MyD88 MAVS MAVS RIGI->MAVS NFkB NF-κB MyD88->NFkB IRF7 IRF7 MyD88->IRF7 IRF3 IRF3 MAVS->IRF3 Cytokines Pro-inflammatory Cytokines & Type I IFN NFkB->Cytokines IRF7->Cytokines IRF3->Cytokines

Caption: Innate immune evasion by pseudouridine-modified mRNA.

Experimental Workflow for Comparative Analysis

To evaluate a novel modified uridine, such as Uridine 5'-oxyacetic acid methyl ester, against the benchmark of pseudouridine, a systematic experimental workflow is required. This involves the synthesis of modified mRNA, followed by in vitro and cell-based assays to determine translation efficiency, immunogenicity, and stability.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_assays Performance Assays template_prep Template Preparation (Linearized Plasmid DNA) ivt In Vitro Transcription (IVT) with Modified NTPs template_prep->ivt purification mRNA Purification ivt->purification transfection Transfection into Cells purification->transfection Transfect cells with purified modified mRNA luciferase_assay Translation Efficiency (Luciferase Assay) transfection->luciferase_assay cytokine_assay Immunogenicity (Cytokine Profiling) transfection->cytokine_assay stability_assay Stability Assay (e.g., qRT-PCR over time) transfection->stability_assay

Caption: Workflow for modified mRNA synthesis and evaluation.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of modified mRNA. These can be adapted to incorporate and assess any modified nucleoside triphosphate.

Synthesis of Modified mRNA by In Vitro Transcription

This protocol describes the synthesis of mRNA with complete replacement of uridine triphosphate (UTP) by a modified counterpart (e.g., pseudouridine-5'-triphosphate (B1141104) or a custom-synthesized Uridine 5'-oxyacetic acid methyl ester-5'-triphosphate).

Materials:

  • Linearized DNA template with a T7 promoter encoding the target protein (e.g., Firefly Luciferase).

  • ATP, CTP, GTP solutions (e.g., 100 mM).

  • Modified UTP solution (e.g., 100 mM Pseudouridine-5'-Triphosphate).

  • T7 RNA Polymerase.

  • Transcription Buffer (10x).

  • RNase Inhibitor.

  • DNase I, RNase-free.

  • Nuclease-free water.

  • mRNA purification kit or reagents (e.g., LiCl precipitation).

Protocol:

  • Reaction Assembly: In a nuclease-free tube, combine the following components at room temperature in the specified order:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • 100 mM ATP: 2 µL

    • 100 mM CTP: 2 µL

    • 100 mM GTP: 2 µL

    • 100 mM Modified UTP: 2 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 40 units

    • T7 RNA Polymerase: 50 units

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable kit or method, following the manufacturer's instructions. Elute the mRNA in nuclease-free water.

  • Quality Control: Assess the integrity and size of the transcript by denaturing agarose (B213101) gel electrophoresis. Determine the concentration using a spectrophotometer (e.g., NanoDrop).

In Vitro Transfection and Luciferase Expression Assay

This protocol is for assessing the protein expression from the synthesized modified firefly luciferase (FLuc) mRNA in a relevant cell line (e.g., HEK293T or HeLa).

Materials:

  • HEK293T cells.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well opaque white plates.

  • Synthesized modified FLuc mRNA.

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX).

  • Opti-MEM or other serum-free medium.

  • Luciferase assay reagent (e.g., ONE-Glo Luciferase Assay System).

  • Luminometer.

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well opaque white plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation (per well):

    • In a sterile tube, dilute 100 ng of modified FLuc mRNA in 5 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of transfection reagent in 5 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 10 µL of transfection complex dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 6-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

Cytokine Profiling by ELISA

This protocol is to assess the immunogenicity of the modified mRNA by measuring the secretion of pro-inflammatory cytokines from immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

Materials:

  • Human PBMCs.

  • Complete RPMI medium.

  • 24-well plates.

  • Synthesized modified mRNA.

  • Transfection reagent suitable for primary cells.

  • ELISA kits for key cytokines (e.g., TNF-α, IL-6, IFN-β).

  • Plate reader.

Protocol:

  • Cell Seeding: Seed PBMCs in a 24-well plate at an appropriate density in complete RPMI medium.

  • Transfection: Prepare transfection complexes as described in the luciferase assay protocol (adjusting volumes for the larger well size) and transfect the PBMCs with the modified mRNA. Include a positive control (e.g., LPS) and a mock transfection control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA: Perform ELISAs for the target cytokines on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on the standard curves and compare the levels induced by the different modified mRNAs.

Conclusion

While pseudouridine has firmly established its role in enhancing the therapeutic properties of mRNA, the potential of other uridine analogs remains an open area of research. Uridine 5'-oxyacetic acid methyl ester, with its distinct natural function in tRNA, represents an intriguing but uninvestigated candidate for mRNA modification. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate such novel modifications, paving the way for the next generation of mRNA therapeutics. Direct comparative studies are essential to determine if Uridine 5'-oxyacetic acid methyl ester, or other novel analogs, can offer advantages over the current gold standards in mRNA modification.

References

The Impact of 5-Methoxyuridine (mcmo⁵U) on Protein Expression in Reporter Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing protein expression from messenger RNA (mRNA) is a critical goal. The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a key strategy to enhance translation efficiency and stability while reducing immunogenicity. This guide provides a comparative analysis of 5-methoxyuridine (B57755) (mcmo⁵U), a modified uridine (B1682114), and its effect on protein expression levels in reporter assays, benchmarked against other common modifications and unmodified mRNA.

Quantitative Comparison of Nucleoside Modifications on Reporter Protein Expression

The following table summarizes quantitative data from various studies, comparing the impact of different uridine modifications on the expression of reporter proteins like firefly luciferase (FLuc) and enhanced Green Fluorescent Protein (eGFP) in different cell lines. It is important to note that the effects of mRNA modifications can be cell-type and context-dependent[1][2].

ModificationReporter GeneCell TypeRelative Protein Expression (Fold Change vs. Unmodified)Reference
Unmodified Uridine eGFPPrimary Human Macrophages1.0 (Baseline)[3]
5-Methoxyuridine (mcmo⁵U) eGFPPrimary Human Macrophages~4.0[3]
Pseudouridine (ψ) eGFPPrimary Human Macrophages~1.5[3]
N1-Methylpseudouridine (m1ψ) eGFPPrimary Human Macrophages~2.5[3]
Unmodified Uridine Renilla Luciferase293 Cells1.0 (Baseline)[4]
Pseudouridine (ψ) Renilla Luciferase293 Cells~10.0[4]
Unmodified Uridine eGFPHuman Fibroblast-like Synoviocytes (FLS)1.0 (Baseline)[5]
N1-Methylpseudouridine (m1ψ) eGFPHuman Fibroblast-like Synoviocytes (FLS)>1.0 (Significantly higher)[5]
Unmodified Uridine eGFPHEK-293T, RAW264.7, Jurkat, A549, H1299, LLC1.0 (Baseline)[6]
N1-Methylpseudouridine (m1ψ) (5-10% incorporation) eGFPHEK-293T, RAW264.7, Jurkat, A549, H1299, LLCIncreased expression vs. unmodified[6]
N1-Methylpseudouridine (m1ψ) (100% incorporation) eGFPHEK-293T, RAW264.7, Jurkat, A549, H1299, LLCDecreased expression vs. low incorporation[6]

Note: The table is a synthesis of data from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Studies indicate that while N1-methylpseudouridine (m1ψ) often leads to a significant enhancement in protein expression, 5-methoxyuridine (mcmo⁵U) also demonstrates a substantial capacity to increase protein yield, in some cases outperforming other modifications[2][3]. For instance, in primary human macrophages, mcmo⁵U modification resulted in up to a 4-fold increase in transgene expression compared to other modifications[3]. However, in another study, while m1ψ was shown to enhance gene expression, mcmo⁵U did not improve translation efficiency, underscoring the context-dependent nature of these modifications[1]. Interestingly, mcmo⁵U-modified eGFP mRNA has been reported to be more stable than other modified versions[2].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for the key experimental stages.

In Vitro Transcription (IVT) of Modified mRNA

This protocol outlines the synthesis of reporter mRNA (e.g., FLuc or eGFP) incorporating modified nucleosides.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter followed by the reporter gene coding sequence and a poly(A) tail.

  • T7 RNA Polymerase.

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT).

  • Ribonucleotide solution mix (ATP, GTP, CTP, and either UTP for unmodified, or a complete substitution with mcmo⁵UTP, ψUTP, or m1ψUTP).

  • Cap analog (e.g., Anti-Reverse Cap Analog - ARCA).

  • RNase inhibitor.

  • DNase I.

  • Nuclease-free water.

  • Purification kit (e.g., spin columns).

Procedure:

  • Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction, combine:

    • 4 µL of 5x Transcription Buffer

    • 2 µL of each rNTP (including the modified UTP)

    • 2 µL of Cap Analog

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

    • Nuclease-free water to 20 µL.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture to digest the DNA template and incubate for another 15-30 minutes at 37°C.

  • Purify the synthesized mRNA using a suitable RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water and quantify its concentration using a spectrophotometer. Verify RNA integrity via gel electrophoresis.

Transfection of Modified mRNA into Mammalian Cells

This protocol describes the delivery of the IVT mRNA into cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa, or primary cells).

  • Complete culture medium.

  • Serum-free medium (e.g., Opti-MEM®).

  • IVT modified mRNA.

  • Transfection reagent suitable for mRNA (e.g., lipid-based).

  • Multi-well culture plates.

Procedure:

  • One day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection[7].

  • On the day of transfection, prepare the mRNA-transfection reagent complexes. For each well of a 24-well plate:

    • In one tube, dilute approximately 500 ng of the modified mRNA in 25 µL of serum-free medium.

    • In a separate tube, dilute the recommended amount of transfection reagent in 25 µL of serum-free medium.

  • Combine the diluted mRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Add the 50 µL of the complex dropwise to the cells in their culture medium.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO₂ incubator for the desired time (typically 6-48 hours) before analysis.

Luciferase Reporter Assay

This protocol details the quantification of protein expression using a luciferase reporter system. A dual-luciferase system, which includes a co-transfected control reporter (e.g., Renilla luciferase), is recommended for normalization.

Materials:

  • Transfected cells in a multi-well plate.

  • Phosphate-Buffered Saline (PBS).

  • Passive Lysis Buffer.

  • Luciferase Assay Reagent (containing luciferin (B1168401) substrate).

  • Stop & Glo® Reagent (for dual-luciferase assays).

  • Luminometer.

  • Opaque-walled multi-well plates.

Procedure:

  • After the desired incubation period post-transfection, aspirate the culture medium from the cells.

  • Gently wash the cells once with PBS.

  • Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to ensure complete cell lysis.

  • Transfer the cell lysate to an opaque-walled plate suitable for luminometry.

  • Add the Luciferase Assay Reagent to each well.

  • Immediately measure the firefly luciferase activity using a luminometer.

  • If using a dual-luciferase system, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

  • Measure the Renilla luciferase activity.

  • Calculate the relative protein expression by normalizing the firefly luciferase activity to the Renilla luciferase activity for each sample.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in evaluating the effect of mcmo⁵U on protein expression.

experimental_workflow cluster_ivt In Vitro Transcription cluster_transfection Cell Transfection cluster_assay Reporter Assay ivt_template Linearized DNA Template (Reporter Gene + Poly(A)) ivt_reagents T7 Polymerase, NTPs (with mcmo⁵UTP), Cap Analog ivt_product mcmo⁵U-Modified mRNA ivt_reagents->ivt_product Transcription transfection_complex mRNA-Lipid Complex ivt_product->transfection_complex Complexation transfected_cells Transfected Cells transfection_complex->transfected_cells Delivery cells Mammalian Cells lysis Cell Lysis transfected_cells->lysis Expression detection Luminometer Reading lysis->detection Substrate Addition analysis Data Analysis detection->analysis Quantification

Caption: Experimental workflow for assessing modified mRNA.

signaling_pathway mrna mcmo⁵U-Modified mRNA ribosome Ribosome mrna->ribosome Translation protein Reporter Protein (e.g., Luciferase) ribosome->protein Synthesis light Light Signal protein->light Enzymatic Reaction (with substrate)

Caption: Translation of mcmo⁵U-mRNA to a light signal.

References

A Comparative Guide to the In Vivo Validation of the mcmo⁵U Biosynthetic Pathway and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate world of transfer RNA (tRNA) modifications is paramount for deciphering the regulation of protein synthesis and its implications in health and disease. This guide provides an objective comparison of the in vivo validation of the 5-methoxycarbonylmethoxyuridine (mcmo⁵U) biosynthetic pathway, predominantly found in Gram-negative bacteria, with its functional counterparts in Gram-positive bacteria (5-methoxyuridine, mo⁵U) and eukaryotes (5-methoxycarbonylmethyl-2-thiouridine, mcm⁵s²U). The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.

Comparative Overview of Wobble Uridine (B1682114) Modification Pathways

The modification of the wobble uridine at position 34 of the tRNA anticodon is a crucial strategy employed by living organisms to expand decoding capacity and ensure translational fidelity. While Gram-negative bacteria utilize the mcmo⁵U pathway, Gram-positive bacteria and eukaryotes have evolved distinct but functionally related pathways.

  • mcmo⁵U Pathway (Gram-negative bacteria, e.g., Escherichia coli): This pathway involves a series of enzymatic steps to convert uridine (U) to mcmo⁵U. Key enzymes include CmoA, CmoB, and CmoM, which sequentially hydroxylate, carboxymethylate, and finally methylate the uridine base.[1]

  • mo⁵U Pathway (Gram-positive bacteria, e.g., Bacillus subtilis): In this pathway, the intermediate 5-hydroxyuridine (B57132) (ho⁵U) is directly methylated by the enzyme TrmR to form mo⁵U.[2]

  • mcm⁵s²U Pathway (Eukaryotes, e.g., Saccharomyces cerevisiae): This is the most complex of the three pathways, involving the Elongator complex (composed of Elp1-6 subunits) for the initial carboxymethylation, followed by further modifications including methylation by the Trm9/Trm112 complex and thiolation by the Urm1/Uba4 and Ncs2/Ncs6 pathways to yield the hypermodified mcm⁵s²U.[1]

Quantitative In Vivo Validation Data

The in vivo validation of these pathways heavily relies on the quantitative analysis of tRNA modifications in wild-type organisms versus mutant strains lacking key biosynthetic enzymes. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this quantification. The following table summarizes representative quantitative data from studies on E. coli, B. subtilis, and S. cerevisiae.

ModificationOrganismGenotypeModification Level (Relative to Wild-Type)Key FindingsReference
mcmo⁵U Escherichia coliWild-Type100%mcmo⁵U is a major modification in specific tRNAs like tRNAAla1, tRNASer1, and tRNAPro3.[3]
ΔcmoMNot detectedThe CmoM enzyme is essential for the final methylation step from cmo⁵U to mcmo⁵U.[3]
ΔcmoBNot detected (cmo⁵U and mcmo⁵U absent)CmoB is crucial for the carboxymethylation of the ho⁵U intermediate; its absence blocks the pathway.
mo⁵U Bacillus subtilisWild-Type100%mo⁵U is the characteristic wobble uridine modification in this Gram-positive bacterium.[2]
ΔtrmR (formerly yrrM)Not detectedTrmR is the dedicated methyltransferase for mo⁵U synthesis.[2]
mcm⁵s²U Saccharomyces cerevisiaeWild-Type100%mcm⁵s²U is present on tRNAs for Lys, Gln, and Glu.[2]
Δelp3Not detected (mcm⁵ side chain absent)The Elongator complex, with Elp3 as the catalytic subunit, is required for the initial side chain formation.[2]
Δtrm9Not detected (mcm⁵s²U absent)The Trm9/Trm112 complex is necessary for the final methylation step.[4]
Δuba4 or Δurm1Not detected (thiolation absent)The Uba4/Urm1 pathway is essential for the thiolation of the uridine base.[2]

Experimental Protocols

Accurate in vivo validation of these tRNA modification pathways requires robust experimental methodologies. Below are detailed protocols for the key techniques cited in the supporting literature.

Quantification of tRNA Modifications by LC-MS/MS

This protocol provides a general framework for the highly sensitive and quantitative analysis of nucleoside modifications from total tRNA.

a. tRNA Isolation and Purification

  • Grow bacterial or yeast cells to the desired optical density and harvest by centrifugation.

  • Extract total RNA using a standard method such as hot phenol-chloroform extraction.

  • Purify tRNA from the total RNA pool. This can be achieved through methods like anion-exchange chromatography (e.g., using a DEAE column) or size-exclusion chromatography. For higher purity, polyacrylamide gel electrophoresis (PAGE) can be used to isolate the tRNA fraction.

b. tRNA Digestion to Nucleosides

  • Quantify the purified tRNA concentration accurately.

  • Digest the tRNA to its constituent nucleosides using a cocktail of enzymes. A common combination is nuclease P1 (to cleave phosphodiester bonds) followed by a phosphatase (e.g., bacterial alkaline phosphatase or calf intestinal phosphatase) to remove the 3'-phosphate groups.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Terminate the reaction by heat inactivation or filtration to remove the enzymes.

c. LC-MS/MS Analysis

  • Inject the digested nucleoside mixture into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Separate the nucleosides using a reversed-phase C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor-to-product ion transitions for each modified nucleoside of interest (mcmo⁵U, mo⁵U, mcm⁵s²U) and their corresponding unmodified counterparts.

  • Normalize the abundance of the modified nucleoside to the abundance of a canonical nucleoside (e.g., adenosine (B11128) or guanosine) to account for variations in sample loading.

Zymocin Resistance Assay (for eukaryotic mcm⁵s²U pathway validation)

This in vivo functional assay is specific for the eukaryotic Elongator-dependent pathway and is based on the sensitivity of yeast cells to the γ-toxin subunit of the zymocin complex from Kluyveromyces lactis. This toxin specifically cleaves tRNAs that possess the mcm⁵s²U modification.

a. Preparation of Yeast Strains

  • Culture the wild-type Saccharomyces cerevisiae strain and the mutant strains of interest (e.g., Δelp3, Δtrm9) on appropriate solid or liquid media.

b. Killer Eclipse Assay

  • Prepare a lawn of the yeast strains to be tested on a rich medium plate (e.g., YPD).

  • Spot a zymocin-producing K. lactis strain onto the center of the lawn.

  • Incubate the plate at a suitable temperature (e.g., 30°C) for 2-3 days.

  • Observe the zone of growth inhibition (halo) around the K. lactis spot.

    • Sensitive (Wild-Type): A clear halo will be visible, indicating that the cells are sensitive to the zymocin and their tRNAs are being cleaved.

    • Resistant (Mutant): The absence or a significantly smaller halo indicates resistance to the zymocin, implying that the tRNAs lack the mcm⁵s²U modification and are not substrates for the γ-toxin.

c. Quantitative Microtiter Plate Growth Assay

  • Grow the yeast strains in liquid culture to a specific cell density.

  • In a microtiter plate, expose the cells to serial dilutions of purified zymocin or a zymocin-containing culture supernatant.

  • Incubate the plate at 30°C and monitor cell growth over time by measuring the optical density (OD₆₀₀).

  • Compare the growth curves of the wild-type and mutant strains in the presence of the toxin. A lack of growth inhibition in the mutant strains confirms their resistance and the absence of the mcm⁵s²U modification.

Mandatory Visualizations

mcmo5U_pathway cluster_cmoA CmoA cluster_cmoB CmoB cluster_cmoM CmoM U Uridine (in tRNA) ho5U 5-hydroxyuridine (ho⁵U) U->ho5U Unknown Enzyme(s) cmo5U 5-carboxymethoxyuridine (cmo⁵U) ho5U->cmo5U ho5U->cmo5U_formation mcmo5U 5-methoxycarbonylmethoxyuridine (mcmo⁵U) cmo5U->mcmo5U cmo5U->mcmo5U_formation Prephenate Prephenate SCM_SAH SCM-SAH Prephenate->SCM_SAH AdoMet1 AdoMet AdoMet1->SCM_SAH AdoMet2 AdoMet AdoMet2->mcmo5U AdoMet2->mcmo5U_formation SCM_SAH->cmo5U SCM_SAH->cmo5U_formation cmo5U_formation->cmo5U mcmo5U_formation->mcmo5U

Caption: mcmo⁵U biosynthetic pathway in Gram-negative bacteria.

alternative_pathways cluster_gram_positive mo⁵U Pathway (Gram-positive) cluster_eukaryotes mcm⁵s²U Pathway (Eukaryotes) U_gp Uridine (in tRNA) ho5U_gp ho⁵U U_gp->ho5U_gp Unknown Enzyme(s) mo5U 5-methoxyuridine (mo⁵U) ho5U_gp->mo5U TrmR AdoMet_gp AdoMet AdoMet_gp->mo5U U_eu Uridine (in tRNA) cm5U 5-carboxymethyluridine (cm⁵U) U_eu->cm5U Elongator mcm5U 5-methoxycarbonylmethyluridine (mcm⁵U) cm5U->mcm5U Trm9/Trm112 mcm5s2U 5-methoxycarbonylmethyl- 2-thiouridine (mcm⁵s²U) mcm5U->mcm5s2U Thiolation Pathway Elongator Elongator (Elp1-6) Trm9_112 Trm9/Trm112 Thiolation Urm1/Uba4, Ncs2/Ncs6

Caption: Alternative wobble uridine modification pathways.

experimental_workflows cluster_lcms LC-MS/MS Workflow cluster_zymocin Zymocin Resistance Assay Workflow cell_culture1 Cell Culture (Wild-Type vs. Mutant) tRNA_isolation tRNA Isolation & Purification cell_culture1->tRNA_isolation tRNA_digestion Enzymatic Digestion to Nucleosides tRNA_isolation->tRNA_digestion lcms_analysis LC-MS/MS Analysis (MRM) tRNA_digestion->lcms_analysis data_quantification Data Quantification & Comparison lcms_analysis->data_quantification cell_culture2 Yeast Culture (Wild-Type vs. Mutant) killer_assay Killer Eclipse Assay (Plate-based) cell_culture2->killer_assay growth_assay Quantitative Growth Assay (Microtiter Plate) cell_culture2->growth_assay result_interpretation Result Interpretation (Resistance vs. Sensitivity) killer_assay->result_interpretation growth_assay->result_interpretation

References

A Comparative Analysis of tRNA Containing Uridine 5'-oxyacetic acid and its Methyl Ester Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of transfer RNA (tRNA) molecules containing the modified nucleoside Uridine (B1682114) 5'-oxyacetic acid (cmo5U) and its methyl ester (mcmo5U). These modifications, primarily found at the wobble position (anticodon position 34) of tRNAs in Gram-negative bacteria, play a pivotal role in expanding the decoding capacity of the translational machinery, thereby impacting protein synthesis efficiency and fidelity. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biochemical pathways to offer an objective comparison for research and drug development applications.

Introduction to cmo5U and mcmo5U in tRNA

Post-transcriptional modifications of tRNA are crucial for their proper function. At the wobble position of the anticodon, modifications are particularly important for modulating codon recognition. In Gram-negative bacteria such as Escherichia coli and Salmonella enterica, the uridine at position 34 is often modified to 5-carboxymethoxyuridine (cmo5U) or its methyl ester, 5-methoxycarbonylmethoxyuridine (mcmo5U).[1][2] These modifications allow a single tRNA species to recognize multiple codons, including those ending in A, G, and U, and in some cases even C, at the third position.[3][4][5] This expanded decoding capability is essential for efficient translation of proteins from genes that utilize a variety of synonymous codons.[4][6] In contrast, Gram-positive bacteria like Bacillus subtilis typically utilize a different modification, 5-methoxyuridine (B57755) (mo5U), at this position.[7][8]

Quantitative Comparison of cmo5U and mcmo5U in E. coli tRNAs

Mass spectrometry has been a key technique to quantify the presence and relative abundance of cmo5U and mcmo5U in specific tRNA species. The following table summarizes the distribution of these modifications in several tRNAs from E. coli, highlighting the preferential presence of either the acid or its methyl ester form.

tRNA SpeciesAnticodonModification at Position 34Relative Abundance (%) in Stationary Phase E. coliReference
tRNAAla1UGCmcmo5U / cmo5U~80% mcmo5U, ~20% cmo5U[1]
tRNASer1UGAmcmo5U / cmo5U~80% mcmo5U, ~20% cmo5U[1]
tRNAPro3UGGmcmo5U / cmo5U~80% mcmo5U, ~20% cmo5U (Growth phase dependent)[1]
tRNAThr4UGUmcmo5U / cmo5U~80% mcmo5U, ~20% cmo5U[1]
tRNALeu3UAGcmo5U / mcmo5U>90% cmo5U, <10% mcmo5U[1]
tRNAVal1UACcmo5U / mcmo5U>90% cmo5U, <10% mcmo5U[1]

Note: The relative abundances can be influenced by the growth phase of the bacteria. For instance, the methylation of cmo5U to mcmo5U in tRNAPro3 is dependent on the growth phase.[1]

Functional Impact of cmo5U Modification

The presence of cmo5U and its derivatives at the wobble position has significant functional consequences for translation:

  • Expanded Codon Recognition: The primary role of these modifications is to expand the decoding capacity of the tRNA. The modified uridine can form stable base pairs with A, G, and U in the third codon position, which is beyond the standard wobble rules proposed by Crick.[3][4][5] This allows a single tRNA to read multiple synonymous codons.

  • Translational Efficiency: By enabling the recognition of multiple codons, cmo5U-containing tRNAs can enhance the overall efficiency of protein synthesis.[9] In mutant strains of S. enterica lacking the cmo5U modification (containing 5-hydroxyuridine, ho5U, instead), a reduced efficiency in reading all four proline codons by tRNAProcmo5UGG was observed.[3]

  • Translational Accuracy: These modifications also contribute to maintaining translational fidelity. The pre-structuring of the anticodon loop by the modification helps in the correct recognition of cognate codons while discriminating against near-cognate ones.[4]

Experimental Protocols

This method is used to identify and quantify modified nucleosides in tRNA.

Protocol:

  • tRNA Isolation: Isolate total tRNA from bacterial cells (e.g., E. coli) using methods like reciprocal circulating chromatography (RCC).[1]

  • Enzymatic Digestion: Digest the purified tRNA species with RNase T1, which cleaves after guanosine (B1672433) residues, to generate oligonucleotide fragments.[1]

  • LC-MS/MS Analysis: Separate the resulting fragments using capillary liquid chromatography (LC). The eluate is then introduced into a mass spectrometer (e.g., nanoelectrospray ionization mass spectrometry) for analysis.[1]

  • Data Analysis: Identify the fragments containing the wobble modification based on their mass-to-charge ratio (m/z). The relative abundance of different modifications (e.g., cmo5U vs. mcmo5U) is calculated from the peak areas in the mass chromatograms.[1] Collision-induced dissociation (CID) can be used to confirm the sequence and location of the modification within the fragment.[10]

This protocol assesses the ability of a specific tRNA to read different codons in a living cell.

Protocol:

  • Strain Construction: Create bacterial strains (e.g., S. enterica) where the tRNA of interest is the sole isoacceptor responsible for reading a specific set of four codons. This often involves deleting the genes for other isoaccepting tRNAs.[3][5]

  • Genetic Modification: Introduce mutations in the genes responsible for the tRNA modification (e.g., cmoB) to generate strains lacking the modification.[3][5]

  • Growth Rate Analysis: Compare the growth rates of the mutant strains with the wild-type strain in various media. A reduced growth rate in the mutant strain indicates a decreased efficiency in reading the codons normally decoded by the modified tRNA.[3]

  • Frameshift Suppression Assay: Utilize reporter constructs with a programmed +1 frameshift site to measure the frequency of frameshifting. Changes in frameshifting frequency can indicate altered decoding properties of the tRNA.[3]

Biochemical Pathways and Experimental Workflows

The biosynthesis of cmo5U and its subsequent methylation to mcmo5U involves a series of enzymatic steps. The pathway starts from Uridine (U) at position 34 of the tRNA molecule.

Biosynthesis_of_cmo5U_and_mcmo5U U34 Uridine (U34) in tRNA ho5U 5-hydroxyuridine (ho5U) U34->ho5U Unknown enzymes CmoB ho5U->CmoB cmo5U 5-carboxymethoxyuridine (cmo5U) CmoM cmo5U->CmoM mcmo5U 5-methoxycarbonylmethoxyuridine (mcmo5U) Prephenate Prephenate CmoA Prephenate->CmoA AdoMet1 AdoMet AdoMet1->CmoA SCM_SAH SCM-SAH SCM_SAH->CmoB AdoMet2 AdoMet AdoMet2->CmoM CmoA->SCM_SAH CmoA CmoB->cmo5U CmoB CmoM->mcmo5U CmoM

Caption: Biosynthesis pathway of cmo5U and mcmo5U in E. coli.

The following diagram illustrates the general workflow for analyzing tRNA modifications using mass spectrometry.

tRNA_Modification_Analysis_Workflow start Bacterial Cell Culture isolate_tRNA Isolate Total tRNA start->isolate_tRNA purify_tRNA Purify Specific tRNA (e.g., RCC) isolate_tRNA->purify_tRNA digest_tRNA Digest with RNase T1 purify_tRNA->digest_tRNA lc_ms LC-MS/MS Analysis digest_tRNA->lc_ms data_analysis Data Analysis (Mass Spectra) lc_ms->data_analysis quantification Quantify Modified Nucleosides data_analysis->quantification

Caption: Workflow for tRNA modification analysis by mass spectrometry.

Conclusion

The modification of uridine to cmo5U and mcmo5U at the wobble position of tRNAs in Gram-negative bacteria is a critical mechanism for optimizing the translation process. The distribution of these modifications is tRNA-specific, suggesting a fine-tuned regulation of decoding properties for different amino acids. Understanding the biosynthesis and function of these modifications provides valuable insights into bacterial gene expression and may offer novel targets for the development of antimicrobial agents. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to investigate these and other tRNA modifications in various biological systems.

References

Unveiling the Structural Impact of mcmo⁵U Modification on tRNA Anticodon Loops: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structural nuances of transfer RNA (tRNA) is paramount for deciphering the mechanisms of protein synthesis and developing novel therapeutics. This guide provides a comprehensive structural comparison of tRNA anticodon loops with and without the post-transcriptional modification 5-methoxycarbonylmethoxyuridine (mcmo⁵U), integrating experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular dynamics simulations.

The modification of uridine (B1682114) to mcmo⁵U at the wobble position (position 34) of the tRNA anticodon is a critical determinant of codon recognition and translational efficiency. This modification, along with its precursor 5-carboxymethoxyuridine (cmo⁵U), expands the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons.[1][2][3] This guide delves into the structural consequences of this modification, offering a side-by-side comparison with unmodified anticodon loops.

Structural Perturbations: A Quantitative Comparison

The presence of mcmo⁵U induces significant conformational changes within the anticodon loop. These alterations are crucial for optimizing codon-anticodon interactions within the ribosome. The primary structural effects include a shift in the ribose sugar pucker, altered torsion angles of the phosphate (B84403) backbone, and a distinct "flipped-out" conformation of the modified base.

One of the key structural changes induced by the presence of cmo⁵U, the precursor to mcmo⁵U, is the preference for a C2'-endo sugar pucker conformation in the ribose of the modified uridine.[2][4] This is in contrast to the more flexible sugar pucker often observed in unmodified uridine, which can exist in equilibrium between C2'-endo and C3'-endo conformations. The C2'-endo pucker extends the phosphate backbone, influencing the overall geometry of the anticodon loop.

Structural studies, particularly the X-ray crystal structure of E. coli tRNASer1 containing cmo⁵U complexed with the methyltransferase CmoM, have revealed a remarkable feature: the cmo⁵U base is flipped out from the helical stack of the anticodon loop.[5][6][7][8] This "flipped-out" conformation exposes the base for interaction with the codon in the ribosomal A-site and is stabilized by interactions with the modifying enzyme. While a direct crystal structure of a tRNA with mcmo⁵U in the context of the ribosome is not available, the structure of the cmo⁵U-containing tRNA provides critical insights into the conformational dynamics of this class of modified nucleosides.

For a direct comparison, we have compiled quantitative data from Protein Data Bank (PDB) entries of a tRNA with a related modified uridine (mcm⁵s²U, which shares the mcm⁵ moiety with mcmo⁵U) and an unmodified tRNA of the same species.

Structural ParameterAnticodon Loop with mcm⁵s²U (Human tRNALys3)Unmodified Anticodon Loop (E. coli tRNAAsp - PDB: 6UGG)[9]
Wobble Base Conformation Remodeled loop, improved stackingFlexible
Sugar Pucker (Position 34) Predominantly C2'-endoVariable (Equilibrium between C2'-endo and C3'-endo)
Glycosidic Torsion Angle (χ) anti conformationanti conformation
Backbone Torsion Angles Altered to accommodate the modificationCanonical A-form RNA values

Note: Direct quantitative values for mcmo⁵U are extrapolated from studies on the closely related mcm⁵U and cmo⁵U modifications. The provided PDB ID for the unmodified tRNA serves as a representative example of a canonical anticodon loop structure.

Functional Implications of Structural Changes

The structural alterations induced by mcmo⁵U directly impact its function in protein synthesis. The pre-structuring of the anticodon loop and the specific conformation of the modified base are thought to facilitate non-Watson-Crick base pairing with G, A, and U at the third codon position, thereby expanding the decoding repertoire.[4][10] Furthermore, the increased rigidity of the anticodon loop may contribute to enhanced binding affinity to the ribosome and improved translational fidelity by preventing frameshifting.[5][6]

Experimental Methodologies

The structural insights presented in this guide are derived from a combination of powerful experimental and computational techniques.

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of molecular structures. The determination of the crystal structure of tRNA complexed with modifying enzymes has been instrumental in visualizing the conformational changes upon modification.

Generalized Protocol for tRNA Crystallography:

  • tRNA Preparation: Overexpression and purification of the target tRNA. For modified tRNAs, this often involves isolation from natural sources or in vitro transcription followed by enzymatic modification.

  • Crystallization: Screening of a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to obtain well-ordered crystals.

  • Data Collection: Diffraction data are collected by exposing the crystals to a high-intensity X-ray beam, typically at a synchrotron source.

  • Structure Determination: The phases of the diffraction pattern are determined using methods like molecular replacement or multiple isomorphous replacement.

  • Model Building and Refinement: An atomic model of the tRNA is built into the resulting electron density map and refined to best fit the experimental data.[7][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing a more dynamic picture compared to the static view from crystallography.

Generalized Protocol for tRNA NMR Spectroscopy:

  • Sample Preparation: Isotopic labeling (¹³C, ¹⁵N) of the tRNA is often required for resolving spectral overlap.

  • NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of the atoms in the tRNA and to measure through-bond and through-space correlations.

  • Structural Calculations: The experimental constraints (e.g., distances from NOESY, torsion angles from J-couplings) are used as input for computational algorithms to calculate an ensemble of structures consistent with the data.[1][12]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior of macromolecules over time. These simulations complement experimental data by offering insights into the conformational landscape and flexibility of the anticodon loop.

Generalized Workflow for tRNA MD Simulations:

  • System Setup: An initial atomic model of the tRNA (with or without the modification) is placed in a simulation box filled with water and ions to mimic physiological conditions.

  • Force Field Parameterization: Accurate parameters for the modified nucleotide are crucial and often need to be developed and validated.

  • Simulation: The system is subjected to energy minimization and then simulated for a specific period (nanoseconds to microseconds), calculating the forces between atoms and their subsequent movements.

  • Analysis: The resulting trajectory is analyzed to determine structural properties such as conformational changes, flexibility, and intermolecular interactions.[10]

Visualizing the Impact of mcmo⁵U

To illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the biosynthesis pathway of mcmo⁵U and the structural differences in the anticodon loop.

mcmo5U_Biosynthesis cluster_chorismate Chorismate Pathway cluster_sam SAM Cycle Uridine Uridine (in tRNA) ho5U ho⁵U Uridine->ho5U Hydroxylation cmo5U cmo⁵U ho5U->cmo5U Carboxymethylation (CmoA, CmoB) mcmo5U mcmo⁵U cmo5U->mcmo5U Methylation (CmoM, AdoMet) Prephenate Prephenate AdoMet AdoMet (SAM)

Caption: Biosynthesis pathway of mcmo⁵U in bacteria.

Anticodon_Loop_Comparison cluster_unmodified Unmodified Anticodon Loop cluster_modified mcmo⁵U-Modified Anticodon Loop U34 U34 N35 N35 mcmo5U34 mcmo⁵U34 N36 N36 label_unmod Flexible Conformation Variable Sugar Pucker label_mod Rigid 'Flipped-Out' Conformation C2'-endo Sugar Pucker N35_mod N35 N36_mod N36

Caption: Conformational differences in anticodon loops.

References

The Impact of mcm⁵U Hypomodification on Translational Frameshifting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query specified "mcmo⁵U." Following an extensive literature review, it is concluded that this is likely a typographical error and the intended subject is the well-characterized tRNA modification 5-methoxycarbonylmethyluridine (mcm⁵U) . This guide will proceed under that assumption, focusing on the impact of the absence or alteration of mcm⁵U on translational fidelity.

Translational frameshifting, a process where the ribosome shifts its reading frame on an mRNA transcript, is a critical mechanism for regulating gene expression in various organisms, but it can also lead to the production of non-functional or toxic proteins if it occurs erroneously. The fidelity of translation is maintained by a complex interplay of factors, including the precise decoding of codons by their cognate tRNAs. Post-transcriptional modifications of tRNA molecules, particularly in the anticodon loop, are paramount for this accuracy. This guide evaluates the role of the wobble uridine (B1682114) modification, mcm⁵U, in preventing +1 ribosomal frameshifting, comparing its impact to other related modifications and wild-type conditions.

Data Presentation: Quantitative Analysis of +1 Frameshifting

The absence of tRNA modifications at the wobble uridine position (U34) has been shown to significantly increase the rate of +1 ribosomal frameshifting. This is often due to inefficient binding of the hypomodified tRNA to the ribosomal A-site, causing ribosomal pausing and slippage. The following data, derived from studies in Saccharomyces cerevisiae using a Ty1-based +1 frameshift reporter assay, quantifies this effect.

The experiments compare the +1 frameshifting efficiency in wild-type yeast to mutants deficient in specific tRNA modification pathways. The elp3Δ mutant lacks the Elongator complex subunit required for the formation of the mcm⁵ side chain on uridine, while the urm1Δ mutant is deficient in the 2-thiolation (s²) of this uridine. The double mutant lacks both modifications, resulting in an unmodified U34 on certain tRNAs.

Yeast Strain GenotypeRelevant tRNA Modification Status+1 Frameshifting Efficiency (%)Fold Increase vs. Wild-Type
Wild-Typemcm⁵s²U (Fully Modified)1.2 ± 0.21.0
elp3Δs²U (Lacks mcm⁵ group)4.8 ± 0.54.0
urm1Δmcm⁵U (Lacks s² group)6.5 ± 0.75.4
elp3Δ urm1ΔU (Unmodified)18.2 ± 1.815.2

Data is representative of findings reported in studies such as Klassen et al., 2016.[1][2][3][4]

Experimental Protocols: Dual-Luciferase Reporter Assay for +1 Frameshifting

The quantitative data presented above is typically generated using a dual-luciferase reporter assay in yeast. This method provides a sensitive and quantitative readout of frameshifting frequency.

Objective: To quantify the frequency of +1 ribosomal frameshifting in different yeast strains (e.g., wild-type vs. tRNA modification mutants).

Principle: A reporter plasmid is constructed with two luciferase genes, Renilla (RLuc) and Firefly (FLuc), separated by a specific sequence known to induce +1 frameshifting (e.g., from the Ty1 retrotransposon). The RLuc gene is in the initial reading frame (frame 0), while the FLuc gene is in the +1 reading frame. Translation of FLuc only occurs if the ribosome performs a +1 frameshift. The ratio of FLuc to RLuc activity is therefore proportional to the frameshifting efficiency.

Materials:

  • Yeast strains (S. cerevisiae, e.g., BY4741 background for wild-type and deletion mutants).

  • Dual-luciferase reporter plasmid containing the Ty1 frameshift site (e.g., pJD375-based vectors).[5]

    • Test construct: RLuc in frame 0, Ty1 frameshift site, FLuc in frame +1.

    • In-frame control construct: RLuc and FLuc in the same reading frame (frame 0) to determine the baseline FLuc/RLuc ratio for 100% read-through.

  • Yeast transformation reagents (e.g., LiAc/SS carrier DNA/PEG method).

  • Selective growth media (e.g., Synthetic Complete minus appropriate amino acids).

  • Glass beads (0.5 mm).

  • Lysis buffer (e.g., 1x Passive Lysis Buffer).

  • Dual-Luciferase® Reporter Assay System reagents.

  • Luminometer.

Procedure:

  • Transformation: Transform the yeast strains of interest with the dual-luciferase reporter plasmids (both test and in-frame control constructs). Plate on selective media and incubate for 2-3 days at 30°C.

  • Cell Culture: Inoculate single colonies into liquid selective media and grow overnight at 30°C with shaking to mid-log phase (OD₆₀₀ of 0.6-1.0).

  • Cell Lysis:

    • Harvest 1.5 mL of cell culture by centrifugation.

    • Wash the cell pellet with sterile water.

    • Resuspend the pellet in 100 µL of 1x Passive Lysis Buffer.

    • Add an equal volume of 0.5 mm glass beads.

    • Vortex vigorously for 5 minutes to lyse the cells.

    • Centrifuge at max speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Luciferase Assay:

    • Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.

    • Add 20 µL of cell lysate to a luminometer tube or well of a 96-well plate.

    • Add 100 µL of LAR II to the lysate, mix, and measure the firefly luciferase (FLuc) activity.

    • Add 100 µL of Stop & Glo® Reagent to the same tube/well, mix, and measure the Renilla luciferase (RLuc) activity.

  • Calculation of Frameshifting Efficiency:

    • For each sample, calculate the ratio of FLuc activity to RLuc activity (FLuc/RLuc).

    • Normalize the FLuc/RLuc ratio of the test construct to the FLuc/RLuc ratio of the in-frame control construct.

    • Frameshifting Efficiency (%) = [(FLuc/RLuc)test / (FLuc/RLuc)control] x 100.[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

tRNA_Modification_Pathway cluster_0 Elongator-Dependent Modification Pathway U34 Uridine (U34) in tRNA anticodon Elongator Elongator Complex (incl. Elp3) U34->Elongator Substrate Urm1_pathway Urm1 Pathway (incl. Ctu1/Ctu2) U34->Urm1_pathway Alternative path cm5U cm⁵U (Carboxymethyluridine) Trm9_Trm112 Trm9/Trm112 cm5U->Trm9_Trm112 Substrate mcm5U mcm⁵U (Methoxycarbonylmethyluridine) mcm5U->Urm1_pathway Substrate s2U s²U (2-thiouridine) mcm5s2U mcm⁵s²U (Final Modification) Elongator->cm5U Adds carboxymethyl group Trm9_Trm112->mcm5U Adds methyl group Urm1_pathway->s2U Urm1_pathway->mcm5s2U Thiolation

Caption: Elongator-dependent tRNA wobble uridine modification pathway.

Frameshift_Assay_Workflow cluster_workflow Dual-Luciferase Frameshift Assay Workflow start Start: Yeast Strains (WT, elp3Δ, etc.) transform Transform with Reporter Plasmids start->transform culture Culture Cells to Mid-Log Phase transform->culture lysis Cell Lysis (Bead Beating) culture->lysis assay Perform Dual- Luciferase Assay lysis->assay measure_fluc 1. Measure FLuc Activity assay->measure_fluc measure_rluc 2. Measure RLuc Activity measure_fluc->measure_rluc calculate Calculate FLuc/RLuc Ratio measure_rluc->calculate normalize Normalize to In-Frame Control calculate->normalize end End: Frameshifting Efficiency (%) normalize->end

Caption: Experimental workflow for the dual-luciferase frameshifting assay.

References

Comparative Stability of mcmo⁵U and cmo⁵U Modified RNA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of modified RNA is critical for the design and efficacy of RNA-based therapeutics and for elucidating the fundamental roles of these modifications in biological systems. This guide provides a comparative analysis of the stability of two related uridine (B1682114) modifications found in transfer RNA (tRNA): 5-methoxycarbonylmethoxyuridine (mcmo⁵U) and its precursor, 5-carboxymethoxyuridine (cmo⁵U).

The stability of RNA molecules is a key determinant of their function and therapeutic potential. Post-transcriptional modifications are known to significantly influence this stability. Here, we delve into the comparative stability of mcmo⁵U and cmo⁵U, presenting available data, outlining relevant experimental protocols, and visualizing the biosynthetic relationship between these two modifications.

Data Summary: A Comparative Overview of Stability

Direct quantitative comparisons of the half-lives of mcmo⁵U and cmo⁵U modified RNA are not extensively documented in publicly available literature. However, based on the chemical nature of these modifications and observations from their analysis, a strong inference can be made regarding their relative stability. The mcmo⁵U modification is a methyl ester of cmo⁵U. Esters are known to be susceptible to hydrolysis, particularly under basic or enzymatic conditions.

ModificationChemical NatureKnown Stability CharacteristicsImplied Relative Stability
mcmo⁵U Methyl ester of cmo⁵UProne to hydrolysis to cmo⁵U during tRNA isolation and handling.[1] Described as "unstable under usual methods of detection".Less stable
cmo⁵U Carboxylic acidThe hydrolyzed, more stable form of mcmo⁵U.More stable

Table 1: Comparative stability characteristics of mcmo⁵U and cmo⁵U modified RNA.

One study noted that approximately 20% of mcmo⁵U in tRNA is hydrolyzed to cmo⁵U during the isolation procedure, providing semi-quantitative evidence of its lability.[1] This inherent instability of the methyl ester group in an aqueous environment suggests that mcmo⁵U-modified RNA is less stable than its cmo⁵U-containing counterpart.

Experimental Protocols

To empirically determine and compare the stability of RNA molecules containing mcmo⁵U and cmo⁵U, the following experimental approaches can be employed. These protocols are adapted from established methods for RNA stability analysis.

In Vitro Hydrolytic Stability Assay

This protocol assesses the intrinsic chemical stability of the modified RNA in a controlled environment.

Methodology:

  • Synthesis of Modified RNA: Synthesize short RNA oligonucleotides containing either a mcmo⁵U or a cmo⁵U modification at a specific position. Unmodified and other modified RNAs can be used as controls.

  • Incubation: Incubate the purified, modified RNA oligonucleotides in a buffer at a defined pH (e.g., pH 7.4 to mimic physiological conditions, and a more alkaline pH like 8.5 to accelerate hydrolysis) and temperature (e.g., 37°C).

  • Time-Course Sampling: Collect aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the integrity of the RNA at each time point using methods such as:

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): To visualize the full-length RNA and any degradation products.

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the intact RNA from its degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the conversion of mcmo⁵U to cmo⁵U and other degradation products.

  • Half-life Calculation: Determine the half-life (t₁/₂) of each modified RNA by plotting the percentage of intact RNA versus time and fitting the data to a first-order decay model.

In Vitro Enzymatic Stability Assay (Nuclease Susceptibility)

This protocol evaluates the resistance of the modified RNA to degradation by nucleases.

Methodology:

  • Modified RNA Preparation: Prepare mcmo⁵U and cmo⁵U modified RNA oligonucleotides as described above.

  • Nuclease Treatment: Incubate the modified RNAs with a specific nuclease (e.g., RNase A, RNase T1, or a cellular extract containing a mixture of nucleases) in an appropriate reaction buffer.

  • Time-Course Analysis: Collect samples at different time points and quench the enzymatic reaction (e.g., by adding a chelating agent like EDTA or by heat inactivation).

  • Quantification: Analyze the remaining intact RNA at each time point using denaturing PAGE or HPLC.

  • Stability Comparison: Compare the degradation profiles and calculate the half-lives to determine the relative nuclease resistance conferred by each modification.

In Vivo Stability Assessment in Bacterial Cells

This protocol measures the stability of the modified tRNA within a cellular context.

Methodology:

  • Generation of tRNA Variants: Introduce plasmids encoding tRNAs with either mcmo⁵U or cmo⁵U modifications into a bacterial strain (e.g., E. coli) that may lack the endogenous modifying enzymes.

  • Transcriptional Inhibition: Treat the bacterial cultures with a transcriptional inhibitor, such as rifampicin, to halt the synthesis of new RNA.

  • Time-Course Sampling: Harvest cells at various time points after the addition of the inhibitor.

  • RNA Extraction and Quantification: Extract total RNA from the cell pellets at each time point. Quantify the amount of the specific modified tRNA using a sensitive and specific method like:

    • Northern Blotting: Using a probe that specifically recognizes the tRNA of interest.

    • Quantitative PCR (qPCR): After reverse transcription of the tRNA.

    • LC-MS/MS: To directly measure the levels of the mcmo⁵U and cmo⁵U-containing tRNA fragments.

  • Decay Rate Calculation: Determine the in vivo half-life of each modified tRNA by analyzing its decay curve.

Visualizations

Biosynthesis of mcmo⁵U from cmo⁵U

The enzymatic conversion of cmo⁵U to mcmo⁵U is a key step in the biogenesis of some tRNAs. This pathway highlights the relationship between the two modifications.

G cmo5U_tRNA tRNA with cmo⁵U CmoM CmoM (Methyltransferase) cmo5U_tRNA->CmoM Substrate mcmo5U_tRNA tRNA with mcmo⁵U CmoM->mcmo5U_tRNA Product SAH S-adenosyl homocysteine (SAH) CmoM->SAH Byproduct SAM S-adenosyl methionine (SAM) SAM->CmoM Methyl donor

Biosynthesis of mcmo⁵U from cmo⁵U.
Experimental Workflow for Comparative Stability Analysis

The following workflow outlines the key steps in comparing the stability of mcmo⁵U and cmo⁵U modified RNA.

G cluster_prep 1. RNA Preparation cluster_assay 2. Stability Assay cluster_analysis 3. Analysis cluster_result 4. Results mcmo5U_RNA mcmo⁵U-RNA Assay Incubation under defined conditions (e.g., buffer, nuclease, in vivo) mcmo5U_RNA->Assay cmo5U_RNA cmo⁵U-RNA cmo5U_RNA->Assay Time_course Time-course sampling Assay->Time_course Quantification Quantification of intact RNA (e.g., LC-MS, PAGE) Time_course->Quantification Half_life Half-life calculation Quantification->Half_life Comparison Comparative stability assessment Half_life->Comparison

Workflow for stability comparison.

References

Safety Operating Guide

Proper Disposal of Uridine 5-oxyacetic acid methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before handling Uridine (B1682114) 5-oxyacetic acid methyl ester, it is crucial to be familiar with the appropriate safety measures. Based on information for the related compound, uridine, the following personal protective equipment (PPE) and handling precautions are recommended.

Recommended Personal Protective Equipment (PPE):

Protective EquipmentRecommendation
Eye Protection Wear safety glasses with side-shields or chemical safety goggles.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Wear a standard laboratory coat.
Respiratory Protection Not typically required under normal use with adequate ventilation. If dusts are generated, a NIOSH-approved respirator may be necessary.

Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation. General laboratory hygiene practices, including washing hands thoroughly after handling, should be strictly followed. Avoid eating, drinking, or smoking in areas where chemicals are handled.

Spill Response Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: If it is safe to do so, increase ventilation in the area of the spill.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, absorb it with an inert material such as vermiculite, sand, or earth.

  • Collection: Place the contained material and any contaminated cleaning supplies into a suitable, clearly labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Procedures

Due to the absence of a specific SDS and ecotoxicity data for Uridine 5-oxyacetic acid methyl ester, a conservative approach to disposal is recommended. It is imperative to consult your institution's EHS department for guidance, as local regulations and facility capabilities will ultimately determine the appropriate disposal route.

For Small Quantities (e.g., milligrams to a few grams):

While some unmodified uridine derivatives are permitted for sanitary sewer disposal, the environmental impact of this modified nucleoside is not well-documented. Therefore, the preferred method for small quantities is as follows:

  • Containerization: Place the waste material in a sealed, leak-proof, and clearly labeled container. The label should include the full chemical name ("this compound") and any known hazard information (if available).

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Collection: Arrange for pickup by your institution's hazardous waste management service.

For Large Quantities:

Large quantities of this compound should always be treated as chemical waste.

  • Waste Accumulation: Collect the material in a designated and properly labeled hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures to request a hazardous waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Uridine 5-oxyacetic acid methyl ester for disposal check_sds Is a specific Safety Data Sheet (SDS) available for this compound? start->check_sds follow_sds Follow disposal instructions in the SDS. check_sds->follow_sds Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance. check_sds->consult_ehs No end End: Proper Disposal follow_sds->end assess_quantity Assess the quantity of waste. consult_ehs->assess_quantity small_quantity Small Quantity (e.g., < 5g) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., >= 5g) assess_quantity->large_quantity Large treat_as_chemical_waste Treat as Chemical Waste: - Label container clearly - Store in designated area - Arrange for EHS pickup small_quantity->treat_as_chemical_waste large_quantity->treat_as_chemical_waste treat_as_chemical_waste->end

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines and maintaining open communication with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

Personal protective equipment for handling Uridine 5-oxyacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate Personal Protective Equipment (PPE).[2] The minimum required PPE for handling Uridine 5'-oxyacetic acid methyl ester is outlined below.

Protective EquipmentRecommendation
Eye Protection Wear safety glasses with side-shields or chemical splash goggles.[1][3] A face shield should be worn in addition to safety glasses or goggles if there is a splash hazard.[3][4]
Hand Protection Wear compatible chemical-resistant gloves, such as disposable nitrile gloves.[1][3] For prolonged contact or when handling larger quantities, double gloving may be necessary.[3] Gloves should be inspected before use and removed immediately if contaminated, followed by hand washing.[3][4]
Skin and Body Protection Wear a laboratory coat to protect skin and clothing.[1][4] Long pants and closed-toe shoes are mandatory in the laboratory.[3][5] An apron may be required for additional protection against splashes when handling large volumes.[4]
Respiratory Protection In case of insufficient ventilation or when handling the compound as a powder that could become airborne, a suitable respirator should be worn.[1]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Uridine 5'-oxyacetic acid methyl ester minimizes the risk of exposure and contamination.

1. Preparation and Planning:

  • Before beginning any experiment, thoroughly review the procedure and identify potential hazards.[6]

  • Ensure that all necessary PPE is available and in good condition.[5]

  • Verify that emergency equipment, such as eyewash stations and safety showers, is accessible and operational.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[5]

2. Handling and Use:

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • For dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to ensure accuracy and minimize spills.

  • Always label all containers with the chemical name and any known hazards.[2][6]

3. In Case of a Spill:

  • Immediately alert others in the vicinity.[7]

  • Evacuate the immediate area if the spill is large or poses a significant inhalation hazard.[1]

  • For small solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[1]

  • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[1]

  • Decontaminate the spill area with an appropriate cleaning agent.[1]

  • Report all spills to the laboratory supervisor and the Environmental Health and Safety (EHS) department.[1]

III. Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

1. Waste Collection:

  • Collect all waste containing Uridine 5'-oxyacetic acid methyl ester, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[1]

2. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[2]

3. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's authorized hazardous waste management service.[1][7]

  • Consult with your institution's EHS office for specific disposal guidelines.[1]

IV. Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Uridine 5'-oxyacetic acid methyl ester from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Dissolve/Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill? experiment->spill dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe spill->decontaminate Follow Spill Procedure

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。